Dichlorocarbene
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUJEATGCHHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2 | |
| Record name | DICHLOROMETHANE | |
| Source | CAMEO Chemicals | |
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| Record name | DICHLOROMETHANE | |
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| Record name | dichloromethane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dichloromethane | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020868, DTXSID60166893 | |
| Record name | Dichloromethane | |
| Source | EPA DSSTox | |
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| Record name | Dichlorocarbene | |
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Molecular Weight |
84.93 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloromethane appears as a colorless liquid with a sweet, penetrating, ether-like odor. Noncombustible by if exposed to high temperatures may emit toxic chloride fumes. Vapors are narcotic in high concentrations. Used as a solvent and paint remover., Liquid, Colorless liquid with a chloroform-like odor. [Note: A gas above 104 degrees F.] [NIOSH], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor., Colorless liquid with a chloroform-like odor. [Note: A gas above 104 °F.] | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |
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| Record name | Methylene chloride | |
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Boiling Point |
103.6 °F at 760 mmHg (NTP, 1992), 39.75 °C at 760 mm Hg, 40 °C, 104 °F | |
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| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |
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| Record name | Methylene chloride | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 13,200 mg/L at 25 °C, In water, 13,000 mg/L at 25 °C, Miscible with alcohol, ether, dimethylformamide, Miscible with ethanol; soluble in carbon tetrachloride, 13 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.3 (moderate), 2% | |
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| Record name | Dichloromethane | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Methylene chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.322 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3255 20 °C/4 °C, Relative density (water = 1): 1.3 (20 °C), 1.33 | |
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| Record name | METHYLENE CHLORIDE (DICHLOROMETHANE) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Vapor Density |
2.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.93 (Air = 1.02), Relative vapor density (air = 1): 2.9, 2.93 | |
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Vapor Pressure |
440 mmHg at 77 °F (NTP, 1992), 435.0 [mmHg], 435 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.4, 350 mmHg | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Methylene chloride | |
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Color/Form |
Colorless liquid [Note: A gas above 104 degrees F], Colorless, volatile liquid | |
CAS No. |
75-09-2, 1605-72-7 | |
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| Record name | Methylene chloride | |
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| Record name | Methane, dichloro- | |
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| Record name | Dichloromethane | |
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| Record name | Dichlorocarbene | |
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Melting Point |
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Foundational & Exploratory
The Genesis of a Reactive Intermediate: An In-depth Technical Guide to the History of Dichlorocarbene Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorocarbene (:CCl2), a fleeting yet highly reactive intermediate, has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures, including those found in various pharmaceutical agents. Its discovery and the subsequent elucidation of its reactivity represent a fascinating chapter in the history of physical organic chemistry. This technical guide provides a comprehensive overview of the seminal work that led to the identification and understanding of this compound, from its initial theoretical proposal to its first successful application in synthesis. Detailed experimental protocols from the key publications are provided, along with a quantitative summary of early synthetic efforts.
The Early Hypothesis: Geuther's Insight (1862)
The conceptual seed for this compound was planted as early as 1862 by the German chemist Anton Geuther. While studying the decomposition of chloroform (B151607) (CHCl3) by alcoholic potassium hydroxide (B78521), Geuther astutely proposed that chloroform could be viewed as a complex of "carbon dichloride" and hydrogen chloride (CCl2·HCl). This insightful hypothesis, published in Annalen der Chemie und Pharmacie, represented the first intellectual leap towards the existence of a divalent carbon species, although it would take nearly a century for this idea to be experimentally substantiated.
The Mechanistic Investigation: Hine's Kinetic Studies (1950)
The modern era of this compound chemistry was initiated by the meticulous work of Jack Hine in 1950.[1] Hine investigated the kinetics of the basic hydrolysis of chloroform and other trihalomethanes. His findings provided the first strong evidence for the existence of this compound as a reactive intermediate.
Hine's Proposed Mechanism
Hine's kinetic data were inconsistent with the then-prevailing SN1 and SN2 mechanisms for substitution reactions at a saturated carbon atom. Instead, he proposed a two-step mechanism involving a rapid, reversible deprotonation of chloroform to form the trichloromethyl anion (-CCl3), followed by a slower, rate-determining elimination of a chloride ion to generate this compound (:CCl2).
Experimental Protocol: Kinetic Measurements of Chloroform Hydrolysis
Hine's experiments involved measuring the rate of consumption of hydroxide ions in the presence of chloroform in an aqueous dioxane solution. The reaction progress was monitored by titrating aliquots of the reaction mixture with a standard acid at various time intervals.
Detailed Methodology:
-
Reaction Mixture Preparation: A solution of sodium hydroxide in a mixture of dioxane and water (typically 2:1 by volume) was prepared and thermostated to the desired temperature. A known quantity of chloroform was then added to initiate the reaction.
-
Sampling and Quenching: At recorded time intervals, aliquots of the reaction mixture were withdrawn and immediately quenched in a known excess of standard hydrochloric acid.
-
Titration: The excess hydrochloric acid in the quenched aliquots was back-titrated with a standard solution of barium hydroxide to a phenolphthalein (B1677637) endpoint.
-
Data Analysis: The concentration of hydroxide ions at each time point was calculated, and the data were used to determine the reaction order and rate constants.
Quantitative Data: Kinetics of Chloroform Hydrolysis
Hine's kinetic studies provided the first quantitative data supporting the formation of this compound. The reaction was found to be first order in both chloroform and hydroxide ion, consistent with his proposed mechanism.
| Temperature (°C) | Second-Order Rate Constant (k), L mol⁻¹ s⁻¹ |
| 25.0 | 1.5 x 10⁻⁵ |
| 35.0 | 5.0 x 10⁻⁵ |
| 45.0 | 1.5 x 10⁻⁴ |
Table 1: Rate constants for the basic hydrolysis of chloroform in 66.7% aqueous dioxane, as determined by Hine.
The Synthetic Breakthrough: Doering and Hoffmann's Trapping Experiment (1954)
While Hine's work provided compelling kinetic evidence for this compound, the definitive proof of its existence and its potential as a synthetic tool came from the landmark experiment conducted by William von Eggers Doering and A. Kentaro Hoffmann in 1954.[2][3] They successfully "trapped" the elusive intermediate by reacting it with an olefin, cyclohexene (B86901), to form a stable cyclopropane (B1198618) derivative.
The Doering-Hoffmann Reaction
Doering and Hoffmann generated this compound by reacting chloroform with potassium tert-butoxide, a strong, non-aqueous base, in the presence of cyclohexene. The this compound, once formed, readily added to the double bond of cyclohexene in a [1+2] cycloaddition reaction to yield 7,7-dichlorobicyclo[4.1.0]heptane (also known as 7,7-dichloronorcarane).
Experimental Protocol: The First Synthesis of a Dichlorocyclopropane
The experimental procedure developed by Doering and Hoffmann was remarkably straightforward and efficient, paving the way for the widespread use of this compound in organic synthesis.
Detailed Methodology:
-
Reactant Preparation: A solution of freshly sublimed potassium tert-butoxide in dry tert-butyl alcohol was prepared.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser was charged with the olefin (e.g., cyclohexene).
-
Reagent Addition: The solution of potassium tert-butoxide was added to the stirred olefin. Chloroform was then added dropwise to the reaction mixture, which was typically cooled in an ice bath to control the exothermic reaction.
-
Reaction and Work-up: After the addition of chloroform was complete, the reaction mixture was stirred for an additional period at room temperature. The mixture was then poured into water, and the organic layer was separated, washed, dried, and distilled to yield the dichlorocyclopropane product.
Quantitative Data: Yields of Dichlorocyclopropanes from Various Olefins
Doering and Hoffmann demonstrated the generality of their method by reacting this compound with a variety of olefins, obtaining good to excellent yields of the corresponding dichlorocyclopropanes.
| Olefin | Dichlorocyclopropane Product | Yield (%) |
| Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 75 |
| 2-Methyl-2-butene | 1,1-Dichloro-2,2,3-trimethylcyclopropane | 65 |
| 2,3-Dimethyl-2-butene | 1,1-Dichloro-2,2,3,3-tetramethylcyclopropane | 91 |
| 1-Hexene | 1,1-Dichloro-2-butylcyclopropane | 55 |
| Styrene | 1,1-Dichloro-2-phenylcyclopropane | 60 |
Table 2: Yields of dichlorocyclopropanes from the reaction of this compound with various olefins, as reported by Doering and Hoffmann (1954).
Conclusion
The discovery of this compound, a journey that spanned nearly a century from Geuther's initial hypothesis to the synthetic validation by Doering and Hoffmann, stands as a testament to the power of mechanistic inquiry and experimental ingenuity. Hine's kinetic studies provided the crucial evidence for its existence as a reactive intermediate, while Doering and Hoffmann's trapping experiment unlocked its vast potential as a synthetic tool. The methodologies and foundational understanding established by these pioneers laid the groundwork for the rich and diverse field of carbene chemistry, which continues to be a vibrant area of research with significant implications for the synthesis of novel therapeutics and other complex organic molecules.
References
An Introductory Guide to the Generation of Dichlorocarbene for Researchers, Scientists, and Drug Development Professionals
Introduction: Dichlorocarbene (:CCl₂) is a highly reactive intermediate with the chemical formula CCl₂. Although it has not been isolated as a stable species, it serves as a crucial intermediate in a variety of organic transformations.[1] Its primary utility lies in the synthesis of gem-dichlorocyclopropanes through a formal [1+2] cycloaddition with alkenes. These cyclopropane (B1198618) derivatives are versatile building blocks in organic synthesis, readily undergoing further transformations into cyclopropanes, cyclopropanones, and allenes.[1] This guide provides an in-depth overview of the most common and effective methods for generating this compound, complete with experimental protocols, quantitative data for comparison, and graphical representations of key processes to aid in laboratory application.
Core Methods for this compound Generation
The in situ generation of this compound is paramount due to its high reactivity. The choice of method depends on several factors, including the substrate's sensitivity to base, the desired reaction scale, and the available laboratory equipment. The most prevalent methods involve the α-elimination of hydrogen chloride from chloroform (B151607), the thermal decomposition of sodium trichloroacetate (B1195264), and the dechlorination of carbon tetrachloride.
From Chloroform and a Strong Base
The reaction of chloroform with a strong base is the most common method for generating this compound.[2] The mechanism involves the deprotonation of chloroform to form the trichloromethanide anion (:CCl₃⁻), which then expels a chloride ion to yield this compound.[3]
Mechanism of this compound Generation from Chloroform:
Caption: Deprotonation of chloroform followed by α-elimination to form this compound.
This method is often employed for small-scale reactions under anhydrous conditions.
Experimental Protocol:
A solution of the alkene in a suitable anhydrous solvent (e.g., pentane, diethyl ether) is cooled in an ice bath. Potassium tert-butoxide is added portion-wise with vigorous stirring, followed by the slow addition of chloroform. The reaction is typically stirred at low temperature for several hours and then allowed to warm to room temperature. The work-up involves quenching with water, separation of the organic layer, drying, and purification by distillation or chromatography.
For larger-scale reactions and for substrates that are not sensitive to water, phase-transfer catalysis (PTC) is a highly efficient and cost-effective method.[4] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where the reaction with chloroform occurs.[2][5]
Experimental Protocol for Dichlorocyclopropanation of Styrene (B11656) using PTC: [6]
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of styrene (1.5 mL), chloroform (10 mL), and benzyltriethylammonium chloride (44.4 mg) is prepared. To this, 20 mL of a 40% (w/w) aqueous solution of sodium hydroxide is added. The mixture is stirred vigorously at 40°C. The progress of the reaction can be monitored by gas chromatography. After completion, the reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with chloroform, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dichlorocyclopropane product.
Phase-Transfer Catalysis Workflow:
Caption: Interfacial mechanism of this compound generation under PTC conditions.
From Thermal Decomposition of Sodium Trichloroacetate
Heating sodium trichloroacetate results in its decomposition to this compound, carbon dioxide, and sodium chloride.[7] This method is advantageous as it avoids the use of a strong base.
Experimental Protocol:
A mixture of the alkene and sodium trichloroacetate in a high-boiling aprotic solvent such as diglyme (B29089) is heated to reflux under an inert atmosphere. The reaction is maintained at reflux for several hours. After cooling, the precipitated sodium chloride is removed by filtration. The filtrate is then worked up to isolate the dichlorocyclopropane product.
Thermal Decomposition of Sodium Trichloroacetate:
Caption: Generation of this compound by thermal decomposition.
From Carbon Tetrachloride and Magnesium with Ultrasonic Irradiation
This method provides a neutral environment for the generation of this compound, making it suitable for substrates with base-sensitive functional groups like esters and carbonyls.[8]
Experimental Protocol: [8]
A mixture of magnesium powder (25 mmol), the olefin (25 mmol), and carbon tetrachloride (50 mmol) in a mixture of anhydrous ethyl ether (16 mL) and anhydrous tetrahydrofuran (B95107) (4 mL) is placed in a flask. The flask is immersed in the water bath of an ultrasonic cleaner. The mixture is irradiated with ultrasound at room temperature until the magnesium is consumed (typically 45-60 minutes). The reaction is then quenched with a 10% ammonium chloride solution, and the product is extracted with ethyl ether. The combined organic layers are dried and concentrated, and the product is purified by vacuum distillation or chromatography.
Quantitative Data on Dichlorocyclopropanation Yields
The yield of dichlorocyclopropanation can vary significantly depending on the generation method and the nucleophilicity of the alkene. The following tables summarize reported yields for the dichlorocyclopropanation of various olefins using different methods.
Table 1: Dichlorocyclopropanation Yields using CCl₄/Mg with Ultrasound [8]
| Olefin | Product | Yield (%) |
| Styrene | 1,1-dichloro-2-phenylcyclopropane | 85 |
| α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 88 |
| 1-Octene | 1,1-dichloro-2-hexylcyclopropane | 75 |
| Cyclohexene | 7,7-dichlorobicyclo[4.1.0]heptane | 82 |
| Indene | 1,1-dichloro-1a,6b-dihydrocyclopropa[a]indene | 90 |
Table 2: Dichlorocyclopropanation Yields using Chloroform and Base
| Olefin | Base/Conditions | Catalyst | Yield (%) | Reference |
| Styrene | 40% aq. NaOH, 40°C | TEBA | High | [6] |
| Cyclohexene | 25% aq. NaOH | Tridecyl methyl ammonium chloride | 60-70 | [9] |
| α-Methylstyrene | 30% aq. NaOH, 45°C | TEBA | High | [10] |
| Indene | 50% aq. NaOH | MPTC | High | [9] |
| 1,3-Butadiene | Conc. aq. NaOH, 40-50°C | TEBA | ~65 | [7] |
Table 3: Dichlorocyclopropanation Yields using Sodium Trichloroacetate
| Olefin | Conditions | Yield (%) | Reference |
| Pyrrole | Neutral aprotic solvent | Moderate to good | [7] |
| General Alkenes | Refluxing glyme | Moderate to good | [7] |
Logical Workflow for Selecting a this compound Generation Method
The selection of an appropriate method for this compound generation is critical for the success of the synthesis. The following decision tree provides a logical workflow for this process.
Caption: Decision tree for selecting a this compound generation method.
Conclusion
The generation of this compound is a well-established and versatile tool in organic synthesis. The choice between the classical chloroform/base methods, the use of phase-transfer catalysis for scalability and efficiency, the base-free thermal decomposition of sodium trichloroacetate, or the mild ultrasound-promoted dechlorination of carbon tetrachloride allows for the tailored synthesis of a wide range of dichlorocyclopropane derivatives. By understanding the principles, experimental protocols, and comparative efficiencies of these methods, researchers can effectively incorporate this reactive intermediate into their synthetic strategies for the development of novel molecules in pharmaceuticals and other areas of chemical science.
References
- 1. This compound can also be generated by heating sodium trichloro... | Study Prep in Pearson+ [pearson.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [chemeurope.com]
- 6. ias.ac.in [ias.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. ijcmas.com [ijcmas.com]
- 10. ijcmas.com [ijcmas.com]
The Ephemeral Architect: An In-depth Technical Guide to the Stability and Transient Nature of Dichlorocarbene
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorocarbene (CCl₂) is a highly reactive and transient intermediate with a central role in modern organic synthesis. Despite its fleeting existence, its synthetic utility is profound, particularly in the construction of gem-dicholorocyclopropane rings, which are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the stability and transient nature of this compound, detailing its generation, characterization, and application. The guide includes structured data on its reactivity, detailed experimental protocols for its in situ generation and trapping, and visual representations of key mechanistic pathways to aid researchers in harnessing the synthetic power of this ephemeral species.
Introduction: The Fleeting Existence of a Synthetic Workhorse
This compound is a neutral, divalent carbon species with the chemical formula CCl₂.[1] Its high reactivity stems from the electron-deficient nature of the carbene carbon, which possesses only six valence electrons.[2][3] This inherent instability means that this compound cannot be isolated under normal laboratory conditions and must be generated in situ for synthetic applications.[1][4] Its existence as a reactive intermediate was first proposed in the 19th century, with its synthetic utility being significantly developed in the mid-20th century.[4] The primary allure of this compound lies in its ability to readily undergo [1+2] cycloaddition reactions with alkenes to form gem-dichlorocyclopropanes.[4] These cyclopropane (B1198618) derivatives are versatile intermediates that can be further transformed into a variety of molecular scaffolds.[1]
Understanding the Stability and Transient Nature of this compound
The stability of this compound is intrinsically linked to its electronic structure. It exists as a singlet carbene, with the two non-bonding electrons paired in an sp² hybridized orbital, leaving a vacant p-orbital.[5] This electronic configuration renders it highly electrophilic and susceptible to rapid reactions with a wide range of nucleophiles.
While a precise, universally applicable lifetime for this compound is difficult to define due to its extreme reactivity and dependence on experimental conditions (solvent, temperature, presence of trapping agents), kinetic studies provide valuable insights into its transient nature. The rate constants for its reactions are typically very high, confirming its short lifespan in solution.
| Reactant | Reaction Type | Rate Constant (Relative to Cyclohexene (B86901) = 1.00) | Reference |
| Isobutyl vinyl ether | Cycloaddition | 1.00 | [6] |
| Ethyl vinyl ether | Cycloaddition | 1.20 | [6] |
| α-Methylstyrene | Cycloaddition | Varies with substitution | [7] |
| Styrene | Cycloaddition | - | [8] |
| Cyclohexene | Cycloaddition | 1.00 | [9][10] |
Table 1: Relative reactivity of this compound with various alkenes. The high reaction rates underscore its transient nature.
Generation of this compound: Key Methodologies
The successful application of this compound in synthesis hinges on its efficient in situ generation. Several methods have been developed, with the most common being α-elimination from a suitable precursor.
Phase-Transfer Catalysis (PTC): The Workhorse Method
The generation of this compound from chloroform (B151607) and a strong base under phase-transfer catalysis (PTC) is the most widely used method due to its mild conditions, high yields, and operational simplicity.[11] In this biphasic system, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBAC), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where deprotonation of chloroform occurs.[9]
Thermal Decomposition of Sodium Trichloroacetate (B1195264)
Another effective method for generating this compound is the thermal decomposition of sodium trichloroacetate (CCl₃CO₂Na).[4][12] Upon heating, this salt decarboxylates to produce the trichloromethyl anion, which then expels a chloride ion to yield this compound.[8] This method is particularly useful when anhydrous conditions are required.
Experimental Protocols
The following protocols provide detailed methodologies for the generation and trapping of this compound with representative alkenes.
Protocol 1: Synthesis of 7,7-Dichloronorcarane via Phase-Transfer Catalysis[13][14]
This protocol details the dichlorocyclopropanation of cyclohexene using the PTC method.
Materials:
-
Cyclohexene
-
Chloroform
-
Sodium hydroxide (50% w/w aqueous solution)
-
Benzyltriethylammonium chloride (TEBAC) or tri-n-propylamine
-
Ethanol
-
Dichloromethane (for workup)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine cyclohexene (1.0 eq), chloroform (4.0 eq), and the phase-transfer catalyst (e.g., TEBAC, 0.01-0.02 eq).
-
Cool the mixture to 0 °C using an ice bath with vigorous stirring.
-
Slowly add a 50% aqueous solution of sodium hydroxide (4.0 eq) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.
-
Heat the reaction mixture to 50 °C and stir for an additional 3 hours to ensure complete reaction.
-
Cool the mixture to room temperature and add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 7,7-dichloronorcarane.
Protocol 2: Dichlorocyclopropanation via Thermal Decomposition of Sodium Trichloroacetate[8]
This protocol describes the generation of this compound from sodium trichloroacetate and its reaction with an alkene in an aprotic solvent.
Materials:
-
Alkene (e.g., styrene)
-
Sodium trichloroacetate
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add sodium trichloroacetate (1.5-2.0 eq) and the alkene (1.0 eq) to anhydrous DME.
-
Heat the mixture to reflux (approx. 85 °C for DME) under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium trichloroacetate.
-
Wash the filtered solids with a small amount of fresh solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Spectroscopic Characterization of Dichlorocyclopropanes
The formation of dichlorocyclopropanes can be readily confirmed by standard spectroscopic techniques.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7,7-Dichloronorcarane | 1.2-2.1 (m, 10H) | ~20-30 (CH₂), ~67 (CCl₂) |
| 1,1-Dichloro-2-phenylcyclopropane | 1.8-2.2 (m, 2H), 2.9 (dd, 1H), 7.2-7.4 (m, 5H) | ~27 (CH₂), ~35 (CH), ~65 (CCl₂), 126-135 (Aromatic) |
Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for representative dichlorocyclopropanes.
Applications in Drug Development and Agrochemicals
The gem-dichlorocyclopropane motif is a key structural element in a number of biologically active molecules.
Pyrethroid Insecticides
A significant application of this compound chemistry is in the synthesis of pyrethroid insecticides. The dichlorovinylcyclopropane core of several commercial pyrethroids, such as permethrin (B1679614) and cypermethrin, is derived from the addition of this compound to a suitable diene followed by subsequent transformations.[1]
References
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The Electrophilic Character of Dichlorocarbene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorocarbene (:CCl₂), a transient yet highly reactive intermediate, plays a significant role in modern organic synthesis due to its pronounced electrophilic character. This guide provides a comprehensive overview of the generation, reactivity, and synthetic applications of this compound, with a focus on its electrophilic nature. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and mechanistic diagrams are presented to offer a thorough understanding for researchers and professionals in drug development and chemical sciences. This compound's ability to participate in a variety of transformations, including cyclopropanation of alkenes, insertion into C-H bonds, and reactions with heteroatom nucleophiles, makes it a versatile tool for the construction of complex molecular architectures.
Generation of this compound
The primary and most common method for the in situ generation of this compound involves the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base.[1][2] The use of a phase-transfer catalyst (PTC) is crucial for reactions conducted in a biphasic system (e.g., aqueous NaOH and an organic solvent), as it facilitates the transport of the hydroxide (B78521) ion into the organic phase where the reaction occurs.[1][3][4]
Alternative methods for generating this compound include the thermal decomposition of sodium trichloroacetate (B1195264) and the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, the latter being suitable for base-sensitive substrates.[5][6]
Electronic Structure and Electrophilicity
This compound possesses a divalent carbon atom with a sextet of electrons, rendering it highly electron-deficient and, consequently, a potent electrophile.[7][8] The carbon atom is sp²-hybridized, with a vacant p-orbital that readily accepts a pair of electrons from a nucleophile and a lone pair of electrons in an sp² hybrid orbital.[9][10] In its singlet state, which is the ground state and the species predominantly involved in these reactions, both non-bonding electrons are paired in the sp² orbital.[11] The two electron-withdrawing chlorine atoms further enhance the electrophilicity of the carbene carbon.[12]
Electrophilic Reactions of this compound
The electrophilic nature of this compound drives its reactivity towards a wide range of nucleophiles, leading to the formation of diverse and synthetically valuable products.
Cyclopropanation of Alkenes
The reaction of this compound with alkenes is a cornerstone of carbene chemistry, yielding gem-dichlorocyclopropanes.[6] This reaction is a [1+2] cycloaddition that proceeds in a concerted and stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[8][9] Electron-rich alkenes react more readily, consistent with the electrophilic character of the carbene.[13]
Table 1: Dichlorocyclopropanation of Various Alkenes
| Alkene | Product | Yield (%) | Reference |
| Cyclohexene (B86901) | 7,7-Dichloronorcarane | 38-82 | [1][14][15] |
| Styrene | 1,1-Dichloro-2-phenylcyclopropane | ~88 (conversion) | [16] |
| α-Methylstyrene | 1,1-Dichloro-2-methyl-2-phenylcyclopropane | High | [17] |
| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | Good | [5] |
| Indene | 1,1-Dichlorocycloprop[a]indene | Good | [5] |
Reimer-Tiemann Reaction
In the Reimer-Tiemann reaction, this compound acts as the electrophile in the ortho-formylation of phenols.[3][18][19] The reaction is carried out in a basic solution where the phenol (B47542) is deprotonated to the more nucleophilic phenoxide ion. The phenoxide then attacks the this compound, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to a formyl group.[18][19] The reaction typically favors ortho-substitution.[12][18]
Table 2: Reimer-Tiemann Reaction of Substituted Phenols
| Phenol | Major Product(s) | Yield (%) | Ortho/Para Ratio | Reference |
| Phenol | Salicylaldehyde, p-Hydroxybenzaldehyde | Excellent | 4.5:1 | [20] |
| p-Cresol (B1678582) | 2-Hydroxy-5-methylbenzaldehyde | Moderate | - | [18] |
| Guaiacol | Vanillin, Isovanillin | - | - | [18] |
| β-Naphthol | 2-Hydroxy-1-naphthaldehyde | High | - | [21] |
C-H Bond Insertion
This compound can undergo insertion into carbon-hydrogen bonds, although this reaction is generally less selective than its reactions with double bonds.[22] The reactivity of C-H bonds towards insertion follows the order: tertiary > secondary > primary.[16][23] The reaction is believed to proceed via a concerted mechanism where the electrophilic carbene interacts with the C-H bond.[24] DFT calculations have been employed to rationalize the observed regio- and stereoselectivities.[24]
Table 3: this compound C-H Insertion Reactions
| Substrate | Major Product(s) | Yield (%) | Reference |
| Isobutane | 1,1-Dichloro-2,2-dimethylpropane | - | [16] |
| Ethylbenzene | 1,1-Dichloro-1-phenylpropane | Good | [16] |
| Cumene | 1,1-Dichloro-2-methyl-1-phenylpropane | Good | [16] |
| Diethyl ether | 1,1-Dichloro-2-ethoxyethane | Good | [16] |
| Tetrahydrofuran | 2-(Dichloromethyl)tetrahydrofuran | Good | [16] |
Carbylamine Reaction (Reaction with Primary Amines)
The carbylamine reaction, also known as the Hofmann isocyanide synthesis, utilizes this compound to convert primary amines into isocyanides (isocyanides).[22][25] The nucleophilic amine attacks the electrophilic this compound, and subsequent elimination of two molecules of HCl affords the isocyanide.[22] This reaction is a characteristic test for primary amines, as secondary and tertiary amines do not yield isocyanides.[7]
Table 4: Carbylamine Reaction with Primary Amines
| Primary Amine | Product | Yield (%) | Reference |
| tert-Butylamine | tert-Butyl isocyanide | 66-73 | [22] |
| Aniline | Phenyl isocyanide | - | [22] |
| Methylamine | Methyl isocyanide | - | [26] |
Experimental Protocols
Protocol 1: Synthesis of 7,7-Dichloronorcarane from Cyclohexene
This protocol describes the synthesis of 7,7-dichloronorcarane via the phase-transfer catalyzed reaction of cyclohexene with this compound.[3][14]
-
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (or another suitable PTC)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene (1.0 eq), chloroform (1.5-3.0 eq), and the phase-transfer catalyst (1-5 mol%).
-
Cool the mixture in an ice bath and add the 50% aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or GC).
-
Dilute the reaction mixture with water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography to yield 7,7-dichloronorcarane.[1][14]
-
Protocol 2: Reimer-Tiemann Reaction of p-Cresol
This protocol outlines the ortho-formylation of p-cresol to produce 2-hydroxy-5-methylbenzaldehyde.[18]
-
Materials:
-
p-Cresol
-
Sodium hydroxide
-
Chloroform
-
Ethanol (optional, as co-solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform (1.2-1.5 eq) dropwise through the dropping funnel over a period of 1 hour, maintaining the reaction temperature.
-
After the addition, continue to stir the mixture at the same temperature for an additional 1-2 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the product by recrystallization or chromatography.[18]
-
Mandatory Visualizations
Caption: Generation of this compound from chloroform.
Caption: this compound addition to an alkene.
Caption: Reimer-Tiemann reaction mechanism.
Caption: General experimental workflow for dichlorocyclopropanation.
Conclusion
This compound stands out as a highly valuable electrophilic intermediate in organic synthesis. Its efficient generation from readily available precursors and its predictable reactivity patterns have cemented its place in the synthetic chemist's toolbox. The reactions detailed in this guide—cyclopropanation, the Reimer-Tiemann reaction, C-H insertion, and the carbylamine reaction—underscore the versatility of this compound in constructing carbon-carbon and carbon-heteroatom bonds. The provided quantitative data and experimental protocols offer a practical foundation for the application of these reactions in research and development, particularly in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Further exploration of this compound chemistry, especially in the realm of asymmetric catalysis, promises to unlock even more powerful synthetic methodologies.
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- 20. tandfonline.com [tandfonline.com]
- 21. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
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- 24. Toward selective reactions with C-H bonds: a rationale for the regio- and stereochemistry of this compound insertions into cyclic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Chemical Science - Carbylamine Reaction [thechemicalscience.com]
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The Enduring Legacy of Dichlorocarbene: A Technical Guide to its Chemistry and Applications
A comprehensive overview for researchers, scientists, and drug development professionals on the historical development, generation, and synthetic utility of dichlorocarbene, a pivotal reactive intermediate in organic chemistry.
Introduction
This compound (:CCl₂), a transient yet highly reactive intermediate, has carved a significant niche in the landscape of organic synthesis since its conceptualization in the 19th century. Though it cannot be isolated in a pure form, its in situ generation has unlocked a diverse array of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical evolution of this compound chemistry, detailed methodologies for its generation and key reactions, and a summary of its synthetic applications, with a particular focus on quantitative data and experimental protocols relevant to researchers in the chemical and pharmaceutical sciences.
Historical Development: From Hypothesis to Synthetic Workhorse
The concept of this compound first emerged in the work of French chemist Auguste Laurent in 1835, who viewed chloroform (B151607) (CHCl₃) as a derivative of a CCl₂ unit.[1] However, it was not until 1862 that Anton Geuther proposed this compound as a reactive intermediate.[1] The modern era of this compound chemistry was ushered in by the meticulous investigations of Jack Hine in 1950, who reinvestigated its generation from chloroform.[1] The synthetic potential of this reactive species was truly unlocked in 1954 by William von Eggers Doering, who reported its preparation from chloroform and its successful application in synthesis, solidifying its status as a valuable tool for organic chemists.[1]
Generation of this compound
The transient nature of this compound necessitates its in situ generation. Several methods have been developed over the years, with the choice of method depending on the substrate's sensitivity to the reaction conditions.
Alpha-Elimination from Chloroform
The most common and cost-effective method for generating this compound is the alpha-elimination of hydrogen chloride from chloroform using a strong base.[2] This can be achieved using various bases and reaction conditions.
A significant advancement in the generation of this compound from chloroform is the use of phase-transfer catalysis.[3] This method allows for the reaction to occur in a biphasic system, typically an aqueous solution of a strong base (e.g., sodium hydroxide) and an organic solvent containing the chloroform and the substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), facilitates the transfer of hydroxide (B78521) ions into the organic phase, where they can deprotonate chloroform to generate the trichloromethyl anion, which then eliminates a chloride ion to form this compound.[3]
Experimental Workflow: this compound Generation via Phase-Transfer Catalysis
References
A Theoretical Deep Dive into Dichlorocarbene Reactivity: A Guide for Advanced Synthesis
Affiliation: Google Research
Abstract
Dichlorocarbene (CCl₂) is a highly reactive intermediate with a rich history and a prominent role in modern organic synthesis.[1][2][3] Despite its transient nature, which precludes its isolation, CCl₂ serves as a powerful tool for constructing complex molecular architectures, most notably in the formation of dichlorocyclopropanes.[1][2] This technical guide provides an in-depth exploration of the theoretical principles that govern the structure and reactivity of this compound. We will dissect its electronic configuration, analyze its frontier molecular orbitals, and rationalize its characteristic reactions, such as cycloadditions and C-H insertions. This document is intended for researchers, scientists, and professionals in drug development who seek a fundamental understanding of this versatile reagent to leverage its full synthetic potential.
Theoretical Foundation of this compound Structure
Electronic Configuration and Geometry
This compound is a neutral, divalent carbon species with the chemical formula CCl₂.[1][3] The central carbon atom possesses six valence electrons, making it electron-deficient and highly reactive.[4][5] Despite this electron deficiency, the formal charge on the carbon atom is zero.[6] The molecule adopts a bent geometry, with a reported bond angle of approximately 109.35°.[7]
The Lewis structure of this compound shows the carbon atom bonded to two chlorine atoms and possessing one lone pair of electrons.[7][8][9] This arrangement leaves the carbon atom short of a complete octet.
Singlet vs. Triplet States
Like other carbenes, this compound can exist in two electronic spin states: singlet and triplet.[4][10][11]
-
Singlet State: In the singlet state, the two non-bonding electrons are spin-paired and occupy a single sp² hybridized orbital.[4][12] This leaves a vacant p-orbital on the carbon atom.[13] The geometry is bent.[1]
-
Triplet State: In the triplet state, the two non-bonding electrons are unpaired, with parallel spins, and reside in two different orbitals (e.g., an sp and a p orbital).[4][11] Triplet carbenes can be linear or bent.[12]
For many simple carbenes, the triplet state is the more stable ground state.[11] However, for this compound, the singlet state is the ground state .[10] This reversal in stability is attributed to the presence of the chlorine atoms. The lone pairs on the chlorine atoms can engage in back-bonding, donating electron density into the vacant p-orbital of the singlet carbene carbon.[14] This p-π donation stabilizes the electron-deficient singlet state, making it more stable than the triplet state.
The reactivity of this compound is almost exclusively that of its singlet state, which undergoes concerted, stereospecific reactions.[4][12][15]
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is essential for understanding the reactivity of this compound.[16][17][18] It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[19][20]
-
HOMO: The HOMO of singlet this compound is the sp² orbital containing the lone pair of electrons on the carbon atom. This filled orbital gives this compound its nucleophilic character .[13][21]
-
LUMO: The LUMO is the vacant p-orbital on the carbon atom. This empty, low-energy orbital makes this compound a strong electrophile .[5][13][22]
This combination of a nucleophilic HOMO and an electrophilic LUMO on the same carbon atom makes this compound ambiphilic .[12] It can react as both an electrophile and a nucleophile simultaneously, which is key to its concerted reaction mechanisms.[21]
Caption: Frontier Molecular Orbitals of singlet this compound.
Reactivity and Reaction Mechanisms
The ambiphilic nature of this compound dictates its primary modes of reactivity. It readily inserts into bonds, with its most notable reactions being cycloadditions to double bonds and insertions into C-H bonds.[1][23]
Generation of this compound
This compound is too reactive to be stored and is therefore generated in situ.[1][2] The most common laboratory method involves the alpha-elimination of chloroform (B151607) (CHCl₃) using a strong base.[1][13][24]
The process begins with the deprotonation of chloroform by a base, such as potassium tert-butoxide or sodium hydroxide (B78521), to form the trichloromethyl anion (CCl₃⁻).[4][15] This anion is unstable and rapidly expels a chloride ion (Cl⁻) to yield this compound.[4][15] When using aqueous bases like NaOH, a phase-transfer catalyst (e.g., benzyltriethylammonium bromide) is often employed to facilitate the reaction between the aqueous base and the organic chloroform phase.[1][25]
Caption: Generation of this compound from chloroform via α-elimination.
[1+2] Cycloaddition Reactions
The hallmark reaction of this compound is its [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes.[1][2] This reaction is highly valuable in synthesis, as the resulting cyclopropanes are versatile intermediates.[2][5]
The mechanism is a concerted process where the carbene adds across the double bond in a single step.[4][21] This involves a simultaneous interaction:
-
The nucleophilic π-bond of the alkene attacks the electrophilic LUMO (vacant p-orbital) of the carbene.[13]
-
The nucleophilic HOMO (lone pair) of the carbene attacks one of the alkene carbons.[13][21]
A key feature of singlet carbene cycloadditions is their stereospecificity . The stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene yields a cis-substituted cyclopropane, and a trans-alkene yields a trans-substituted product.[4][5][15] This provides strong evidence for a concerted, single-step mechanism without a discrete carbocation intermediate.[13][15] Computational studies support an asymmetric, non-least-motion approach of the carbene to the alkene.[26][27][28]
Caption: Concerted [1+2] cycloaddition of this compound with an alkene.
C-H Insertion Reactions
This compound can also undergo insertion reactions into single C-H bonds.[23][29][30] This reaction is generally less common than cycloaddition but can be significant, particularly in the gas phase or with substrates lacking double bonds.[29] The reaction is highly selective, with a strong preference for insertion into the most electron-rich C-H bonds. The general reactivity order is tertiary > secondary > primary C-H bonds.[12][29] For example, the tertiary C-H bond of isobutane (B21531) is reported to be 70 times more reactive than a C-H bond of cyclohexane (B81311) at 140 °C.[29]
Quantitative Reactivity Data
The following tables summarize key quantitative data regarding the structure and reactivity of this compound, compiled from computational and experimental studies.
Table 1: Geometric and Electronic Properties of this compound
| Property | Value | Source |
|---|---|---|
| State | Singlet (Ground State) | [10][31] |
| C-Cl Bond Length | ~1.72 Å | Computational Data |
| Cl-C-Cl Bond Angle | ~109.35° | [7] |
| Hybridization (Carbon) | sp² | [12] |
| Singlet-Triplet Gap (ΔEs-t) | ~3 kcal/mol (challenged by theory) |[32] |
Table 2: Kinetic and Thermodynamic Data for this compound Reactions
| Reaction | Parameter | Value (kcal/mol) | Method |
|---|---|---|---|
| Addition to Cyclopropenes | Activation Barrier (Ea) | 0 - 2 | B3LYP/6-31G* |
| Reaction with H₂O | Activation Barrier (Ea) | ~13.4 | ab initio |
| Reaction with ³O₂ | Activation Barrier (Ea) | 8.8 | CCSD(T) |
Experimental Protocols
The protocols provided are generalized representations based on common laboratory practices described in the literature.[25][33][34] Researchers should consult specific literature for substrate-dependent optimizations.
Generation of this compound via Phase-Transfer Catalysis
Objective: To generate this compound in situ from chloroform for immediate use in a subsequent reaction.
Materials:
-
Chloroform (CHCl₃), stabilized
-
50% w/w aqueous sodium hydroxide (NaOH)
-
Phase-Transfer Catalyst (PTC), e.g., benzyltriethylammonium bromide (BTEAB)
-
Organic solvent (e.g., dichloromethane, if needed)
-
Alkene or other substrate
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel
Procedure:
-
The alkene substrate and the phase-transfer catalyst (1-5 mol% relative to the substrate) are dissolved in chloroform in the reaction flask.[25]
-
The mixture is brought to the desired reaction temperature (typically 40-50 °C) with vigorous stirring (e.g., 500-600 rpm) to ensure efficient mixing between the organic and aqueous phases.[25][33]
-
The concentrated aqueous sodium hydroxide solution is added dropwise to the stirred mixture over a period of 30-60 minutes.[1]
-
The reaction is monitored for the disappearance of the starting material using an appropriate technique (e.g., GC, TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the two phases are separated.
Protocol for Dichlorocyclopropanation of Styrene (B11656)
Objective: To synthesize 1,1-dichloro-2-phenylcyclopropane from styrene.
Methodology:
-
Reaction Setup: A 150 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.[25][33]
-
Initial Charge: To the flask, add styrene (1.5 mL, 13.09 mmol), chloroform (10 mL, 124.98 mmol), and triethylbenzylammonium chloride (TEBA) (44.4 mg, 1.5 mol%).[25]
-
Base Addition: Add 40% w/w aqueous sodium hydroxide (20 mL, 14.2 M) to the flask.[25]
-
Reaction Conditions: The mixture is stirred vigorously at 500 rpm and maintained at 40 °C.[25]
-
Monitoring: The progress of the reaction is monitored by periodically withdrawing aliquots from the organic layer and analyzing them by gas chromatography to measure the disappearance of styrene.[25]
-
Workup: After the reaction is complete (typically several hours), the mixture is cooled. Deionized water is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 1,1-dichloro-2-phenylcyclopropane can be purified by column chromatography or distillation.
Safety Precaution: this compound generation involves strong bases and toxic, volatile organic compounds. All procedures must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment. Chloroform is a suspected carcinogen.
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dichlorocarbene in undergraduate organic chemistry education
An In-depth Technical Guide to Dichlorocarbene in Undergraduate Organic Chemistry Education
Introduction
This compound (CCl₂) is a highly reactive intermediate with a divalent carbon atom that possesses only six valence electrons. Although too reactive to be isolated, it serves as a crucial intermediate in a variety of organic reactions and is a cornerstone of many undergraduate organic chemistry curricula.[1] Its study provides a practical context for teaching fundamental concepts such as reactive intermediates, reaction mechanisms, α-elimination, cycloaddition, and stereochemistry.[2][3] This guide offers a technical overview of the generation, reactions, and experimental protocols for this compound chemistry as presented in an undergraduate educational setting, tailored for an audience of researchers and chemical professionals.
Generation of this compound
The most common and accessible method for generating this compound in an undergraduate laboratory is through the α-elimination of a proton and a chloride ion from chloroform (B151607) (trichloromethane).[2]
This process is typically initiated by a strong base. The mechanism involves two key steps:
-
Deprotonation: A strong base removes the relatively acidic proton from chloroform, forming the trichloromethanide anion (:CCl₃⁻). The acidity of chloroform's proton is enhanced by the inductive effect of the three electron-withdrawing chlorine atoms.[4]
-
Expulsion of Chloride: The unstable trichloromethanide anion spontaneously expels a chloride ion (Cl⁻) to yield the neutral this compound intermediate (:CCl₂).[5]
For reactions involving reactants in an organic phase, this generation is often carried out in a two-phase system using a phase-transfer catalyst, such as benzyltriethylammonium bromide.[6] The catalyst facilitates the transport of the hydroxide (B78521) ion (from an aqueous solution of NaOH) into the organic phase where it can react with chloroform.
Caption: Mechanism for the generation of this compound from chloroform.
Key Reactions of this compound
Cycloaddition with Alkenes
The most prominent reaction of this compound in the undergraduate laboratory is its [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes.[1][7] This reaction is highly valuable from an educational standpoint because it proceeds in a stereospecific manner. This compound generated from chloroform is in a singlet state, where the two non-bonding electrons are paired in a single sp² hybrid orbital.[4][5] This singlet carbene adds to the alkene in a single, concerted step.[2]
Consequently, the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product:
-
A cis-alkene yields a cis-disubstituted cyclopropane .
-
A trans-alkene yields a trans-disubstituted cyclopropane .
Caption: Stereospecific addition of singlet this compound to alkenes.
Carbylamine Reaction
This compound is the key intermediate in the carbylamine reaction (also known as the Hofmann isocyanide synthesis), which converts a primary amine into an isocyanide.[1][6] The reaction involves treating a primary amine with chloroform and a strong base.[8] While historically used as a chemical test for primary amines due to the powerful and unpleasant odor of isocyanides, it also serves as a useful synthetic method.[8]
Reimer-Tiemann Reaction
Another important reaction involving this compound is the Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols.[6] In this reaction, this compound reacts with a phenoxide ion to introduce a dichloromethyl group, which is subsequently hydrolyzed to a formyl group (-CHO), typically at the ortho position.
Experimental Protocols
The following are detailed protocols representative of experiments conducted in an undergraduate organic chemistry laboratory.
Protocol 1: Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane
This experiment demonstrates the cycloaddition of this compound to an alkene.
Materials:
-
Chloroform (trichloromethane)
-
50% (w/v) Aqueous Sodium Hydroxide
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
Procedure:
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.
-
Charging Reagents: Add cyclohexene (e.g., 8.2 g, 0.1 mol), chloroform (12.0 g, 0.1 mol), and benzyltriethylammonium chloride (0.2 g) to the flask.
-
Reaction Execution: While stirring vigorously, slowly add 20 mL of 50% aqueous sodium hydroxide solution down the condenser over a period of 15-20 minutes. The reaction is exothermic and may begin to reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for at least 1 hour. The progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the mixture to room temperature and add 50 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Purification: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Analysis: The crude product can be purified by vacuum distillation. Characterize the product using IR and ¹H NMR spectroscopy.[9]
Protocol 2: Synthesis of tert-Butyl Isocyanide
This procedure is adapted from a reliable method published in Organic Syntheses and demonstrates the carbylamine reaction under phase-transfer conditions.[8]
Materials:
-
Chloroform
-
Dichloromethane
-
Sodium Hydroxide
-
Benzyltriethylammonium chloride
Procedure:
-
Base Preparation: In a 2 L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of 300 g of sodium hydroxide in 300 mL of water. Stir until dissolved; the process is exothermic.
-
Reagent Mixture: Prepare a mixture of tert-butylamine (141.5 g, 1.94 mol), chloroform (117.5 g, 0.98 mol), and benzyltriethylammonium chloride (2.0 g) in 300 mL of dichloromethane.
-
Reaction Execution: Add the dichloromethane mixture dropwise to the warm (approx. 45-50 °C), vigorously stirred sodium hydroxide solution over 30 minutes.
-
Reflux: After the addition, heat the mixture to a gentle reflux and maintain for 1.5 hours.
-
Workup: Cool the flask in an ice bath and dilute the mixture with 800 mL of ice-water. Separate the organic layer. Extract the aqueous layer with 100 mL of dichloromethane.
-
Purification: Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate. Remove the dichloromethane by distillation. The remaining residue is the crude isocyanide, which can be purified by vacuum distillation. Caution: Isocyanides have extremely foul odors and are toxic. All operations must be conducted in a well-ventilated fume hood.[8]
Data Presentation
Quantitative data from this compound reactions are essential for evaluating the success of an experiment.
Table 1: Typical Yields for Dichlorocyclopropanation of Alkenes
| Alkene | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 60-75% | General observation |
| Styrene | 1,1-Dichloro-2-phenylcyclopropane | ~70% | [9] |
| 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | ~65% |[9] |
Table 2: Yields for Isocyanide Synthesis via Carbylamine Reaction [8]
| Primary Amine | Isocyanide Product | Yield (%) |
|---|---|---|
| n-Butylamine | n-Butyl isocyanide | 60% |
| Benzylamine | Benzyl isocyanide | 45% |
| Cyclohexylamine | Cyclohexyl isocyanide | 48% |
| Aniline | Phenyl isocyanide | 57% |
Safety and Experimental Workflow
Working with this compound and its precursors requires strict adherence to safety protocols. Chloroform is a suspected carcinogen and is toxic, strong bases are corrosive, and dichloromethane is a volatile solvent.[8][10] The this compound intermediate itself is highly reactive. All manipulations must be performed within a certified chemical fume hood.[11]
Caption: A logical workflow for this compound experiments with key safety checkpoints.
Conclusion
This compound chemistry provides an exceptionally rich platform for undergraduate organic chemistry education. The generation of this reactive intermediate from simple precursors and its subsequent reactions, particularly the stereospecific cycloaddition to alkenes, allow for the exploration of core chemical principles in a tangible and practical manner. The procedures, while requiring careful handling and adherence to safety protocols, are robust and offer valuable hands-on experience in synthesis, purification, and spectroscopic analysis. For chemical professionals, understanding these foundational experiments can provide context for training new chemists and appreciating the pedagogical roots of modern synthetic techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Addition of Carbenes to Alkenes: Cyclopropane Synthesis | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 7. fiveable.me [fiveable.me]
- 8. orgsyn.org [orgsyn.org]
- 9. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. editverse.com [editverse.com]
- 11. ehs.web.baylor.edu [ehs.web.baylor.edu]
Methodological & Application
Application Notes & Protocols: In Situ Generation and Application of Dichlorocarbene from Chloroform and NaOH
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the in situ generation of dichlorocarbene (:CCl₂) from chloroform (B151607) and aqueous sodium hydroxide (B78521). This compound is a highly reactive intermediate with significant applications in organic synthesis, particularly for the construction of gem-dichlorocyclopropanes, which are versatile precursors in the development of novel chemical entities and pharmaceutical agents.[1][2] This method, often facilitated by a phase-transfer catalyst (PTC), offers a practical and cost-effective alternative to other carbene generation techniques.[3] Key applications, including dichlorocyclopropanation of alkenes and the Hofmann isonitrile synthesis, are discussed. Detailed experimental procedures, quantitative data, and safety precautions are provided to ensure safe and efficient implementation in a laboratory setting.
Reaction Mechanism and the Role of Phase-Transfer Catalysis
The generation of this compound from chloroform and a strong base like sodium hydroxide proceeds via a two-step mechanism involving an α-elimination.[4]
-
Deprotonation: The hydroxide ion (OH⁻) from NaOH deprotonates chloroform (HCCl₃) at the organic-aqueous interface, forming the trichloromethyl anion (⁻CCl₃).[4]
-
α-Elimination: The unstable trichloromethyl anion rapidly expels a chloride ion (Cl⁻) to yield the neutral, highly reactive this compound intermediate (:CCl₂).[4]
Due to the immiscibility of the aqueous NaOH solution and the organic phase (chloroform/substrate), this reaction is often sluggish. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), is used to transport the hydroxide ion into the organic phase, dramatically accelerating the reaction.[3][5][6] The PTC cation pairs with the hydroxide anion, rendering it soluble in the organic medium where it can react with chloroform.[5]
Caption: this compound generation and subsequent cycloaddition.
Applications in Organic and Medicinal Chemistry
The in situ generation of this compound is a cornerstone for several important organic transformations.
-
Dichlorocyclopropanation of Alkenes: The most prominent application is the [1+2] cycloaddition of this compound to alkenes, yielding gem-dichlorocyclopropanes.[1][3] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[4] These products are valuable intermediates, convertible to cyclopropanes, allenes, or cyclopropanones.[1][3]
-
Hofmann Isonitrile Synthesis (Carbylamine Reaction): Primary amines react with chloroform and a base to form isocyanides, which are characterized by their potent and unpleasant odors.[3][7] This reaction serves as a qualitative test for primary amines and a synthetic route to isonitriles.
-
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, using this compound as the key intermediate to introduce a formyl group onto the aromatic ring.[1][8]
-
Doering-LaFlamme Carbon Chain Extension: Alkenes can be converted to allenes in a two-step process beginning with dichlorocyclopropanation.[1]
Quantitative Data Summary
The efficiency of this compound generation and subsequent reactions is influenced by several factors, including catalyst choice, substrate reactivity, and reaction conditions.
Table 1: Influence of Phase-Transfer Catalyst (PTC) on Dichlorocyclopropanation of Styrene (B11656)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyltriethylammonium Chloride (TEBA) | 1 | 40 | 6 | ~95% | [6] |
| Tetrabutylammonium Bromide (TBAB) | 1 | 50 | 5 | High | [9] |
| 18-Crown-6 | 1 | 25 | 8 | Moderate | [10] |
| No Catalyst | 0 | 50 | 24 | <5% |[11] |
Table 2: Substrate Scope for Dichlorocyclopropanation
| Alkene Substrate | Product | Typical Yield (%) | Reference |
|---|---|---|---|
| Styrene | 1,1-dichloro-2-phenylcyclopropane | 79-95% | [6][11] |
| α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | ~80% | [11][12] |
| Cyclohexene | 7,7-dichlorobicyclo[4.1.0]heptane | >90% | [5] |
| 1-Octene | 1,1-dichloro-2-hexylcyclopropane | ~70% | [2] |
| Cyclooctatetraene | Mono- and Bis-adducts | Variable |[2] |
Table 3: Synthesis of Isonitriles from Primary Amines
| Primary Amine | Product | Typical Yield (%) (based on CHCl₃) | Reference |
|---|---|---|---|
| tert-Butylamine (B42293) | tert-Butyl isocyanide | 66-73% | [7] |
| Benzylamine | Benzyl isocyanide | 45% | [7] |
| n-Butylamine | n-Butyl isocyanide | 60% | [7] |
| Ethylamine | Ethyl isocyanide | 47% |[7] |
Experimental Protocols
Safety Precautions:
-
Chloroform is a suspected carcinogen and is toxic.
-
Concentrated sodium hydroxide is extremely corrosive and can cause severe burns.
-
Dichloromethane (B109758) is a volatile solvent and a potential carcinogen.
-
Isonitriles possess extremely foul and pervasive odors. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Dichlorocyclopropanation of Styrene
This protocol details a general procedure for the synthesis of 1,1-dichloro-2-phenylcyclopropane using a phase-transfer catalyst.[6][13]
Materials:
-
Styrene (10.4 g, 100 mmol)
-
Chloroform (CHCl₃) (24.0 g, 200 mmol)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution (80 mL)
-
Benzyltriethylammonium chloride (TEBA) (0.46 g, 2 mmol)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Distilled water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add styrene (100 mmol), chloroform (200 mmol), and TEBA (2 mmol).
-
Begin vigorous stirring to ensure efficient mixing of the organic components.
-
Carefully and slowly add the 50% aqueous NaOH solution to the flask over 30 minutes. The reaction is exothermic, and the mixture may gently reflux.
-
After the addition is complete, continue to stir the mixture vigorously at 40-50 °C for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and add 100 mL of cold distilled water to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash successively with distilled water (100 mL) and saturated brine solution (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.
Protocol 2: Synthesis of tert-Butyl Isocyanide (Hofmann Carbylamine Reaction)
This protocol describes the synthesis of an isocyanide from a primary amine.[7] Caution: The product has an extremely unpleasant odor.
Materials:
-
tert-Butylamine (14.2 g, 194 mmol)
-
Chloroform (CHCl₃) (11.8 g, 98 mmol)
-
Dichloromethane (CH₂Cl₂) (30 mL)
-
Sodium hydroxide (NaOH) pellets (30 g, 750 mmol)
-
Benzyltriethylammonium chloride (TEBA) (0.2 g, 0.9 mmol)
-
Water (30 mL)
Procedure:
-
Caution! Perform in an efficient fume hood.
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add water (30 mL).
-
While stirring, add the sodium hydroxide pellets in portions to control the exotherm and maintain efficient stirring.
-
In the dropping funnel, prepare a mixture of tert-butylamine (194 mmol), chloroform (98 mmol), TEBA (0.9 mmol), and dichloromethane (30 mL).
-
Add the amine/chloroform mixture dropwise to the stirred, warm (approx. 45 °C) NaOH solution over 30 minutes. The reaction mixture will begin to reflux immediately.
-
Continue stirring for an additional 2 hours after the initial reflux subsides.
-
After the reaction period, cool the flask in an ice bath and dilute the mixture with 80 mL of ice-cold water.
-
Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (20 mL).
-
Combine the organic extracts and wash with water (20 mL) and then with saturated brine (20 mL).
-
Dry the solution over anhydrous magnesium sulfate.
-
Filter the drying agent and carefully distill the product. The fraction boiling at 92–93 °C is collected, yielding tert-butyl isocyanide.[7]
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical this compound reaction and product isolation.
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. scribd.com [scribd.com]
- 6. ias.ac.in [ias.ac.in]
- 7. orgsyn.org [orgsyn.org]
- 8. Photo-on-Demand In Situ Phosgenation Reactions That Cross Three Phases of a Heterogeneous Solution of Chloroform and Aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. US3376349A - Production of this compound adducts - Google Patents [patents.google.com]
- 12. ijcmas.com [ijcmas.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Phase Transfer Catalyzed Dichlorocarbene Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dichlorocarbene reactions facilitated by phase transfer catalysis (PTC). This powerful technique offers a safe, efficient, and scalable method for the generation of this compound and its subsequent reaction with various organic substrates. The protocols outlined below are suitable for a range of applications, from small-scale laboratory synthesis to process development in the pharmaceutical and chemical industries.
Introduction to Phase Transfer Catalysis for this compound Reactions
This compound (:CCl₂) is a highly reactive intermediate with significant utility in organic synthesis, primarily for the construction of gem-dichlorocyclopropanes and for insertion into C-H and N-H bonds. However, its high reactivity necessitates in-situ generation. Traditional methods for generating this compound often require harsh, anhydrous conditions and expensive reagents like potassium tert-butoxide.
Phase transfer catalysis (PTC) provides a robust and more practical alternative. The classic PTC method for this compound generation involves a biphasic system, typically consisting of an organic phase containing the substrate and chloroform (B151607) (:CHCl₃), and a concentrated aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH).[1] A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (TEBA), facilitates the transfer of hydroxide ions (OH⁻) from the aqueous phase to the organic phase. This initiates the deprotonation of chloroform, leading to the formation of the trichloromethyl anion (:CCl₃⁻), which then rapidly eliminates a chloride ion to generate this compound in the organic phase, where it can react with the substrate.
The advantages of using PTC for this compound reactions are numerous and include:
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature.
-
Use of Inexpensive Reagents: Utilizes readily available and inexpensive reagents like chloroform and sodium hydroxide.
-
Enhanced Safety: Avoids the need for pyrophoric bases and strictly anhydrous solvents.
-
High Yields and Selectivity: Often provides excellent yields of the desired products with high selectivity.
-
Scalability: The methodology is readily scalable for industrial applications.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for this compound generation under phase transfer catalysis conditions, known as the Makosza mechanism, occurs at the interface of the two phases.
Catalytic Cycle of this compound Generation
Caption: Catalytic cycle for phase transfer catalyzed this compound generation.
General Experimental Workflow
The following diagram illustrates the typical workflow for a phase transfer catalyzed this compound reaction.
Caption: General experimental workflow for a PTC this compound reaction.
Experimental Protocols
Herein, we provide detailed protocols for the dichlorocyclopropanation of various alkenes.
Protocol 1: Dichlorocyclopropanation of Styrene
This protocol details the kinetic study of this compound addition to styrene, a widely used reaction for synthesizing 1-phenyl-2,2-dichlorocyclopropane.
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
40% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBA)
-
Hexadecane (B31444) (internal standard for GC analysis)
-
Anhydrous calcium chloride (CaCl₂)
-
150 mL three-necked round-bottom flask
-
Mechanical stirrer with tachometer
-
Thermostated water bath
-
Gas chromatograph (GC)
Procedure:
-
In a 150 mL three-necked round-bottom flask, add 20 mL of 40% (w/w) aqueous NaOH, 44.4 mg (1.5 mol% based on substrate) of TEBA, and 10 mL (124.98 mmol) of chloroform.
-
Equip the flask with a mechanical stirrer and place it in a water bath maintained at 40°C.
-
Allow the contents to condition for approximately 10 minutes with very slow stirring.
-
Add 1 mL of hexadecane as an internal standard.
-
Add 1.5 mL (13.09 mmol) of styrene, preheated to 40°C, to the reaction mixture. The midpoint of the addition is considered time zero.
-
Immediately increase the stirring speed to 500 rpm.
-
Collect samples from the organic layer at regular time intervals. After stopping the stirring, phase separation is almost immediate.
-
Add a small amount of anhydrous CaCl₂ to the sample tubes to remove any moisture.
-
Analyze the samples by gas chromatography to monitor the disappearance of styrene. The reaction is typically followed up to ~88% conversion.
Work-up (General Procedure):
-
After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (B109758) or another suitable organic solvent.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
| Parameter | Value |
| Substrate | Styrene |
| This compound Source | Chloroform |
| Base | 40% (w/w) aqueous NaOH |
| Catalyst | Benzyltriethylammonium chloride (TEBA) |
| Catalyst Loading | 1.5 mol% |
| Solvent | Chloroform (reagent and solvent) |
| Temperature | 40°C |
| Stirring Speed | 500 rpm |
| Reaction Time | Monitored until ~88% conversion |
| Yield | High (specific yield not reported in the kinetic study) |
Protocol 2: Dichlorocyclopropanation of Cyclohexene
This protocol describes the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from cyclohexene.[1]
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
50% (w/v) aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBA)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Water
-
Vial with a spin vane
-
Hot water bath
-
Centrifuge tube
Procedure:
-
In a vial equipped with a spin vane, sequentially add 0.40 mL of cyclohexene, 1.0 mL of 50% NaOH solution, and 1.0 mL of chloroform.
-
To this mixture, add 0.04 g of the phase transfer catalyst, benzyltriethylammonium chloride. Cap the vial quickly.
-
Place the vial in a 40°C hot water bath and stir the mixture rapidly for one hour.
-
After one hour, remove the vial from the hot water bath and allow it to cool to room temperature.
-
Transfer the mixture to a centrifuge tube.
-
Add 1.5 mL of water and 1.0 mL of methylene chloride to the centrifuge tube.
-
Shake the tube and allow the layers to separate.
-
Carefully remove the aqueous (top) layer.
-
Wash the organic layer with water, followed by a saturated sodium chloride solution.
-
Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).
-
Decant or filter the solution to remove the drying agent.
-
Evaporate the solvent to obtain the crude product. Further purification can be achieved by distillation.
| Parameter | Value |
| Substrate | Cyclohexene |
| This compound Source | Chloroform |
| Base | 50% (w/v) aqueous NaOH |
| Catalyst | Benzyltriethylammonium chloride (TEBA) |
| Catalyst Loading | Not specified in mol% |
| Solvent | Chloroform (reagent and solvent) |
| Temperature | 40°C |
| Reaction Time | 1 hour |
| Yield | High (not fully isolated in the cited experiment) |
Protocol 3: Dichlorocyclopropanation of α-Methyl Styrene
This protocol outlines a kinetic study of this compound addition to α-methyl styrene.
Materials:
-
α-Methyl styrene
-
Chloroform (CHCl₃)
-
30% (w/w) aqueous sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride (BTEAC)
-
150 mL three-necked flask with a flat-bladed stirring paddle and reflux condenser
-
Gas chromatograph (GC)
Procedure:
-
To a 150 mL three-necked flask, add 20 mL of 30% w/w aqueous NaOH, the desired amount of BTEAC catalyst, and 10 mL of chloroform.
-
Stir the mixture at 200 rpm for 5 minutes at 45°C to stabilize the catalyst.
-
Add 1.0 mL of α-methyl styrene, preheated to 45°C, to the reaction mixture.
-
Increase the stirring speed to 600 rpm.
-
Collect samples from the organic layer at regular intervals for GC analysis to monitor the disappearance of α-methyl styrene.
Work-up:
A standard work-up procedure similar to that described in Protocol 1 can be followed.
| Parameter | Value |
| Substrate | α-Methyl Styrene |
| This compound Source | Chloroform |
| Base | 30% (w/w) aqueous NaOH |
| Catalyst | Benzyltriethylammonium chloride (BTEAC) |
| Catalyst Loading | Varied (e.g., 1.6 x 10⁻⁴ mmol for good yields) |
| Solvent | Chloroform (reagent and solvent) |
| Temperature | 45°C |
| Stirring Speed | 600 rpm |
| Yield | Good yields reported |
Concluding Remarks
Phase transfer catalysis offers a highly effective and practical methodology for conducting this compound reactions. The protocols provided herein serve as a valuable starting point for researchers in various fields. The versatility of this method allows for the synthesis of a wide array of dichlorocyclopropane derivatives, which are important intermediates in organic synthesis. By understanding the underlying principles and following the detailed protocols, scientists can safely and efficiently utilize this powerful synthetic tool.
References
Synthesis of gem-Dichlorocyclopropanes using Dichlorocarbene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
gem-Dichlorocyclopropanes are valuable and versatile synthetic intermediates in organic chemistry. The strained three-membered ring functionalized with two chlorine atoms serves as a precursor for a variety of molecular scaffolds, including cyclopropanes, cyclopropenes, allenes, and for ring-expansion reactions to form larger cyclic systems.[1] The most prevalent and efficient method for the synthesis of gem-dichlorocyclopropanes is the [1+2] cycloaddition of dichlorocarbene (:CCl₂) to an alkene.[1][2] this compound is a highly reactive intermediate that is typically generated in situ. One of the most robust and widely used methods for its generation is the α-elimination of hydrogen chloride from chloroform (B151607) using a strong base, often facilitated by a phase-transfer catalyst (PTC).[1][2] This approach, commonly known as the Makosza method, offers high yields and operational simplicity under mild reaction conditions.[1]
These application notes provide an overview of the generation of this compound and its application in the synthesis of gem-dichlorocyclopropanes, with a focus on the phase-transfer catalysis method. Detailed experimental protocols for various alkene substrates are presented, along with tabulated quantitative data to facilitate comparison and reaction optimization.
Generation of this compound
This compound is a neutral, divalent carbon species with only six valence electrons, making it highly electrophilic and reactive.[3] It is typically generated in situ from readily available precursors. The most common method involves the deprotonation of chloroform by a strong base to form the trichloromethyl anion, which then undergoes α-elimination of a chloride ion to yield this compound.[4]
Phase-Transfer Catalysis (PTC) in this compound Generation
The use of a phase-transfer catalyst is crucial for reactions involving an aqueous base (like 50% NaOH) and an organic substrate. The PTC, typically a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride (BTEAC), facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where the deprotonation of chloroform occurs.[1] This allows the reaction to proceed efficiently at the interface of the two phases.[1]
Reaction Mechanism and Stereochemistry
The addition of this compound to an alkene is a concerted and stereospecific cycloaddition.[3][4] This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-substituted dichlorocyclopropane, while a trans-alkene will give the corresponding trans-product.[3] The electrophilic this compound attacks the electron-rich double bond of the alkene in a single step, without the formation of intermediates that could lead to loss of stereochemical information.[3]
Caption: Reaction mechanism for the synthesis of gem-dichlorocyclopropanes.
Quantitative Data
The following tables summarize the yields of gem-dichlorocyclopropanes from various alkene substrates under phase-transfer catalysis conditions.
Table 1: Dichlorocyclopropanation of Styrene (B11656) and its Derivatives
| Alkene | Phase-Transfer Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Styrene | Benzyltriethylammonium chloride (BTEAC) | 50% aq. NaOH | Chloroform | 40 | 88 | [3] |
| α-Methylstyrene | Benzyltriethylammonium chloride (BTEAC) | 30% aq. NaOH | Chloroform | 45 | High | [5] |
| 4-Methylstyrene | Not specified | 50% aq. NaOH | Chloroform/Hexane | 25 | 85 | [1] |
| 4-Chlorostyrene | Not specified | 50% aq. NaOH | Chloroform/Hexane | 25 | 75 | [1] |
Table 2: Dichlorocyclopropanation of Acyclic and Cyclic Alkenes
| Alkene | Phase-Transfer Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Octene (B94956) | Trialkylammonium propansultan | 50% aq. NaOH | Chloroform | Not specified | High | [6] |
| Cyclohexene (B86901) | Tridecylmethylammonium chloride | 50% aq. NaOH | Chloroform | Not specified | Good | [5] |
| 1,7-Octadiene | Quaternary ammonium salt | aq. NaOH | Chloroform | Not specified | High | [7] |
| (Z)-Cyclooctene | Not specified | 50% aq. NaOH | Chloroform/Hexane | 25 | 95 | [1] |
Experimental Protocols
General Protocol for Dichlorocyclopropanation under Phase-Transfer Catalysis
This protocol provides a general method for the synthesis of gem-dichlorocyclopropanes from alkenes using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.
Materials:
-
Alkene
-
Chloroform (CHCl₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, BTEAC)
-
Dichloromethane (B109758) (CH₂Cl₂) (for extraction)
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1.0 eq.) and the phase-transfer catalyst (0.01-0.05 eq.) in chloroform.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (excess) to the reaction mixture.
-
The reaction is often exothermic; maintain the desired temperature using a water bath or an ice bath.
-
Continue stirring vigorously for several hours or until the reaction is complete (monitor by TLC or GC).
-
After completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for dichlorocyclopropanation.
Protocol 1: Synthesis of 1,1-dichloro-2-phenylcyclopropane from Styrene
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add styrene (13.1 g, 0.126 mol) and benzyltriethylammonium chloride (0.44 g, 0.0019 mol).
-
Add chloroform (100 mL) to the flask.
-
With vigorous stirring, slowly add 40% aqueous sodium hydroxide (20 mL) from the dropping funnel.
-
Maintain the reaction temperature at 40°C and stir for 6-8 hours.
-
Monitor the disappearance of styrene by GC.
-
Upon completion (typically >88% conversion), cool the mixture to room temperature, add water (50 mL), and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane.[3]
Protocol 2: Synthesis of 1,1-dichloro-2-hexylcyclopropane from 1-Octene
Procedure:
-
In a 500 mL flask equipped with a mechanical stirrer and a reflux condenser, combine 1-octene (22.4 g, 0.2 mol), chloroform (120 mL), and a trialkylammonium propansultan catalyst (e.g., 4-(dimethyloctylammonium) propansultan, 1-2 mol%).
-
Add 50% aqueous sodium hydroxide (80 g in 80 mL of water) to the mixture.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by GC analysis of the organic layer.
-
After the reaction is complete, add water (100 mL) to dissolve the precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with chloroform (2 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the residue by vacuum distillation to obtain 1,1-dichloro-2-hexylcyclopropane.[6]
Protocol 3: Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane from Cyclohexene
Procedure:
-
In a 250 mL flask, place cyclohexene (8.2 g, 0.1 mol) and tridecylmethylammonium chloride (0.3 g, ~1 mol%) in chloroform (50 mL).
-
With vigorous stirring, add 50% aqueous sodium hydroxide (40 mL).
-
Stir the biphasic mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, dilute the mixture with water (50 mL).
-
Separate the organic phase and extract the aqueous phase with dichloromethane (2 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by vacuum distillation to afford 7,7-dichlorobicyclo[4.1.0]heptane.[5]
Logical Relationships in Phase-Transfer Catalysis
The efficiency of the dichlorocyclopropanation reaction under phase-transfer catalysis relies on the cyclical movement of the catalyst between the aqueous and organic phases.
Caption: Logical relationship of the phase-transfer catalysis cycle.
Conclusion
The synthesis of gem-dichlorocyclopropanes via the addition of this compound to alkenes is a powerful and reliable transformation in organic synthesis. The use of phase-transfer catalysis for the in situ generation of this compound from chloroform and aqueous sodium hydroxide has made this methodology particularly attractive due to its high efficiency, mild reaction conditions, and operational simplicity. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of these reactions for a variety of applications, from fundamental research to the development of novel therapeutics and functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Dichlorocyclopropanation of-methyl styrene using phase-transfer Catalyst-A kinetic study | Semantic Scholar [semanticscholar.org]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Dichlorocarbene Generation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation of dichlorocarbene (:CCl₂) utilizing ultrasound irradiation. The application of sonochemistry in this context offers significant advantages, including enhanced reaction rates, improved yields, and milder reaction conditions, making it a valuable tool in organic synthesis. Two primary methods are detailed: the phase-transfer catalysis (PTC) route using chloroform (B151607) and a strong base, and a base-free method involving the reaction of carbon tetrachloride with magnesium.
Method 1: Phase-Transfer Catalysis (PTC) with Chloroform and Sodium Hydroxide (B78521)
This method is the most common approach for generating this compound for subsequent reactions, such as the dichlorocyclopropanation of olefins. Ultrasound irradiation plays a crucial role in enhancing the mass transfer between the aqueous and organic phases, thereby accelerating the reaction.[1]
Reaction Mechanism and Signaling Pathway
The generation of this compound under PTC conditions proceeds via a two-phase system. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield this compound.
Caption: this compound generation via phase-transfer catalysis.
Experimental Protocols
Protocol 1.1: Dichlorocyclopropanation of Styrene (B11656)
This protocol is adapted from the kinetic study of the dichlorocyclopropanation of styrene under ultrasound irradiation.[2]
Materials:
-
Styrene
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 40 wt.% aqueous solution
-
Benzyltriethylammonium Bromide (BTEAB)
-
Ultrasonic bath or probe system (e.g., 28 kHz, 200 W)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Thermostatic water bath
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 20 mmol of styrene, 35 mL of chloroform, and 0.2 mmol of BTEAB.
-
Place the flask in a thermostatic water bath set to 35°C.
-
Introduce 15 mL of a 40 wt.% aqueous solution of sodium hydroxide to the reaction mixture.
-
Simultaneously begin magnetic stirring (e.g., 800 rpm) and sonication (28 kHz, 200 W).
-
Continue the reaction for 60 minutes.
-
Upon completion, stop the stirring and sonication. Allow the phases to separate.
-
Collect the organic layer and wash it with water to remove any remaining NaOH and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, (2,2-dichlorocyclopropyl)benzene.
-
The product can be further purified by column chromatography if necessary.
Protocol 1.2: Dichlorocyclopropanation of 1,3-bis(allyloxy)-5-methylbenzene
This protocol is based on the synthesis and kinetic study of a multi-site phase-transfer catalyst.[1]
Materials:
-
1,3-bis(allyloxy)-5-methylbenzene
-
Chloroform (CHCl₃)
-
Sodium Hydroxide (NaOH), 30 wt.% aqueous solution
-
N,N'-dioctyl-4,4'-bipyridinium dibromide (MPTC)
-
Ultrasonic generator (e.g., 28 kHz, 300 W)
-
Three-necked round-bottom flask with a flat-bladed stirring paddle
-
Reflux condenser
-
Thermostatic bath
Procedure:
-
To a 150 mL three-necked round-bottom flask fitted with a stirrer and condenser, add 30 mL of 30 wt.% aqueous NaOH, 0.72 mmol of the MPTC, and 20 mL of chloroform.
-
Stir the mixture at 100 rpm for 5 minutes at 40°C to stabilize the catalyst.
-
In a separate container, dissolve 1.5 g (7.35 mmol) of 1,3-bis(allyloxy)-5-methylbenzene in 10 mL of chloroform and preheat to 40°C.
-
Add the substrate solution to the reaction flask at time zero.
-
Increase the stirring speed to 200 rpm and simultaneously apply ultrasonic energy (28 kHz, 300 W).
-
Monitor the reaction progress by taking samples from the organic layer at regular intervals and analyzing them by gas chromatography.
-
After the reaction is complete, work up the organic phase as described in Protocol 1.1.
Quantitative Data Summary
| Substrate | Catalyst | Ultrasound Parameters | Temperature (°C) | Time (min) | Yield/Conversion | Reference |
| Styrene | BTEAB | 28 kHz, 200 W | 35 | 60 | High Conversion | [2] |
| 1,3-bis(allyloxy)-5-methylbenzene | MPTC | 28 kHz, 300 W | 40 | 50 | 3.86x faster rate with ultrasound | [1] |
| N-vinylimidazole | MPTC | 28 kHz, 300 W | 40 | - | Increased conversion with ultrasound |
Method 2: Reaction of Carbon Tetrachloride with Magnesium
This method provides a base-free route to this compound, which is advantageous for substrates that are sensitive to strong bases.[3] Ultrasound is crucial for activating the magnesium surface and promoting the reaction.
Reaction Mechanism and Workflow
The proposed mechanism involves the sonochemical activation of magnesium, which then reacts with carbon tetrachloride to generate this compound. This in situ generated carbene can then be trapped by an olefin to form the corresponding dichlorocyclopropane.
Caption: Ultrasound-assisted this compound generation from Mg and CCl₄.
Experimental Protocols
Protocol 2.1: General Synthesis of gem-Dichlorocyclopropanes
This protocol is a general procedure adapted from Lin et al. for the synthesis of various dichlorocyclopropane derivatives.[3]
Materials:
-
Magnesium powder
-
Carbon tetrachloride (CCl₄)
-
Olefin (e.g., styrene, cyclohexene)
-
Anhydrous ethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ultrasonic cleaner (bath type)
-
Reaction flask
Procedure:
-
In a reaction flask, combine magnesium powder (25 mmol), the desired olefin (25 mmol), and carbon tetrachloride (50 mmol).
-
Add 16 mL of anhydrous ethyl ether and 4 mL of anhydrous THF as the solvent system.
-
Immerse the flask in the water bath of an ultrasonic cleaner, ensuring the water level is similar to the solvent level inside the flask.
-
Apply ultrasonic irradiation at room temperature. The reaction progress can be monitored by the consumption of the magnesium powder.
-
Continue sonication until all the magnesium is consumed, and then for an additional 5 minutes.
-
After the reaction is complete, quench the mixture carefully with dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary
| Olefin | Molar Ratio (CCl₄:Mg:Olefin) | Solvent | Time (min) | Yield (%) | Reference |
| Styrene | 2:1:1 | Anhydrous Ether/THF | 45-60 | 90 | [3] |
| Cyclohexene | 2:1:1 | Anhydrous Ether/THF | 45-60 | 92 | [3] |
| 1-Octene | 2:1:1 | Anhydrous Ether/THF | 45-60 | 85 | [3] |
| α-Methylstyrene | 2:1:1 | Anhydrous Ether/THF | 45-60 | 88 | [3] |
| Indene | 2:1:1 | Anhydrous Ether/THF | 45-60 | 91 | [3] |
| 1,5-Cyclooctadiene | 4:2:1 | Anhydrous Ether/THF | 45-60 | 80 | [3] |
Note: The reaction time for all entries was reported as the time required for the consumption of magnesium, which was typically between 45 and 60 minutes under ultrasound.[3]
Concluding Remarks
The use of ultrasound provides a significant enhancement to the generation of this compound for synthetic applications. The PTC method is robust and utilizes common laboratory reagents, with sonication improving the efficiency of the biphasic system.[1][2] The magnesium/carbon tetrachloride method offers a valuable alternative for base-sensitive substrates, proceeding under neutral conditions with excellent yields in short reaction times.[3][4] For both methods, the application of ultrasound is a key enabling technology, promoting mass transfer and metal surface activation to facilitate the rapid and efficient generation of this important reactive intermediate.
References
Flow Chemistry Applications for Dichlorocarbene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, particularly in the construction of gem-dichlorocyclopropanes, which are valuable precursors for a wide range of molecular architectures in pharmaceuticals and agrochemicals. Traditional batch synthesis of this compound, often generated from chloroform (B151607) and a strong base, is fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and the formation of undesirable tarry by-products due to the high reactivity of the carbene.[1][2]
Continuous flow chemistry offers a compelling solution to these problems by providing superior control over reaction parameters, enhancing safety, and improving reaction efficiency and scalability.[3][4] This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent reactions in continuous flow systems, with a focus on the widely used phase-transfer catalysis (PTC) method.
Core Principles of Flow this compound Generation
The generation of this compound in a continuous flow setup typically involves a biphasic liquid-liquid system, where an aqueous solution of a strong base (e.g., sodium hydroxide) is continuously mixed with an organic stream containing chloroform, the alkene substrate, and a phase-transfer catalyst.[5][6] The enhanced surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates efficient mixing and rapid reaction between the phases, which is difficult to achieve and scale up in batch reactors.[1][2]
The key advantages of this approach include:
-
Enhanced Safety: The small reactor volume minimizes the amount of hazardous this compound present at any given time, significantly reducing the risk of thermal runaways.[3]
-
Improved Mixing and Mass Transfer: Specialized reactors, such as those packed with inert materials like PTFE beads, create fine dispersions of the aqueous phase in the organic phase, leading to excellent mass transfer and accelerated reaction rates.[1][5][6]
-
Suppression of Side Reactions: The short residence times and efficient in-situ consumption of the generated this compound minimize its polymerization and decomposition, leading to cleaner reaction profiles and higher yields.[1]
-
Scalability: Scaling up production in a continuous flow system can be achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel).[7]
Application Note 1: Gem-Dichlorocyclopropanation of Alkenes
The addition of this compound to alkenes to form gem-dichlorocyclopropanes is a cornerstone application of this technology in flow. The following data summarizes typical reaction conditions and outcomes for the dichlorocyclopropanation of various alkenes using a packed-bed reactor.
Data Presentation
| Entry | Alkene Substrate | Temp. (°C) | Residence Time (min) | PTC (mol%) | NaOH Conc. (wt%) | Conversion/Yield (%) | Citation |
| 1 | Cyclohexene (B86901) | 80 | 4 | 10 (TBAC) | 50 | >99 (Conversion) | [2] |
| 2 | Styrene | 80 | 4 | 10 (TBAC) | 50 | ~95 (Yield) | [8] |
| 3 | 1-Octene | 80 | 4 | 10 (TBAC) | 50 | ~90 (Yield) | [8] |
| 4 | α-Methylstyrene | 80 | 4 | 10 (TBAC) | 50 | >99 (Yield) | [8] |
| 5 | Indene | 80 | 4 | 10 (TBAC) | 50 | ~98 (Yield) | [8] |
| 6 | (R)-Limonene | 80 | 4 | 10 (TBAC) | 50 | ~85 (Yield, mono-adduct) | [8] |
*TBAC: Tetrabutylammonium (B224687) chloride
Experimental Protocol: Continuous Flow Gem-Dichlorocyclopropanation of Cyclohexene
This protocol is a representative example for the continuous synthesis of 7,7-dichloronorcarane from cyclohexene.
Materials:
-
Cyclohexene (Reagent grade)
-
Chloroform (ACS grade)
-
Sodium Hydroxide (pellets)
-
Tetrabutylammonium chloride (TBAC) (98%)
-
Deionized Water
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Two high-pressure pumps (e.g., HPLC pumps)
-
T-mixer
-
Packed-bed reactor (e.g., column packed with 3 mm PTFE beads)
-
Heated immersion bath or column heater
-
Back-pressure regulator (BPR)
-
Collection vessel
-
Standard laboratory glassware for work-up
Solution Preparation:
-
Organic Phase: Prepare a 0.5 M solution of cyclohexene in chloroform. Add tetrabutylammonium chloride (TBAC) to a concentration of 10 mol% with respect to the cyclohexene.
-
Aqueous Phase: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Caution: This solution is highly corrosive.
Flow Reactor Setup and Operation:
-
Set up the flow reactor system as depicted in the workflow diagram below.
-
Prime the pumps and lines with the respective phases.
-
Heat the packed-bed reactor to 80 °C.
-
Set the back-pressure regulator to maintain a pressure sufficient to prevent boiling of the solvent (e.g., 10 bar).
-
Pump the organic phase and the aqueous phase at flow rates that will achieve the desired residence time in the reactor. For a 10 mL packed-bed reactor and a 4-minute residence time, the total flow rate would be 2.5 mL/min. A typical aqueous-to-organic flow ratio is 4:1.[9] Therefore, the aqueous phase flow rate would be 2.0 mL/min and the organic phase flow rate would be 0.5 mL/min.
-
Allow the system to reach a steady state before collecting the product stream.
-
Collect the output from the reactor in a flask containing water and dichloromethane.
Work-up and Purification:
-
Separate the organic layer from the collected biphasic mixture.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 7,7-dichloronorcarane.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Flow Chemistry – The Kappe Laboratory [goflow.at]
- 4. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dichlorocarbene Insertion into C-H Bonds for Functionalization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecule construction. Dichlorocarbene (:CCl₂) insertion into C-H bonds has emerged as a powerful tool for this purpose, enabling the direct introduction of a dichloromethyl group, a versatile synthetic handle that can be further transformed into various functional groups. This methodology has found applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
This compound, a neutral, divalent carbon species, is a highly reactive intermediate. Its insertion into C-H bonds is generally understood to proceed through a concerted mechanism for singlet carbenes, leading to retention of stereochemistry at the insertion site. The reactivity of C-H bonds towards this compound insertion follows the general trend: tertiary > secondary > primary.[1][2] This inherent selectivity allows for predictable functionalization in complex molecules.
Several methods exist for the generation of this compound, with the most common being the reaction of chloroform (B151607) with a strong base. The use of phase-transfer catalysis (PTC) has made this transformation particularly amenable to standard laboratory practice, allowing for the use of aqueous sodium hydroxide (B78521) as the base in a biphasic system.[3][4][5][6] This approach avoids the need for expensive and moisture-sensitive reagents. For more specialized applications, transition metal catalysts, particularly those based on rhodium and copper, have been employed to modulate the reactivity and selectivity of carbene insertion reactions, although these are more commonly used with diazo compounds as carbene precursors.[7][8][9][10][11]
The dichloromethyl group installed via C-H insertion can be readily converted to other functionalities. For instance, it can be hydrolyzed to a formyl group, reduced to a methyl group, or used in further carbon-carbon bond-forming reactions, making it a valuable intermediate in synthetic campaigns.
Quantitative Data Summary
The following tables summarize the yields of this compound C-H insertion products with various substrates under different reaction conditions.
Table 1: this compound C-H Insertion into Alkanes and Ethers (Gas Phase)
This compound generated from thermal decomposition of trifluoro(trichloromethyl)silane.[1]
| Substrate | Product | Yield (%) |
| Ethylbenzene | 1,1-Dichloro-2-phenylpropane | Good |
| Cumene | 1,1-Dichloro-2-methyl-2-phenylpropane | Good |
| Diethyl ether | 1,1-Dichloro-2-ethoxypropane | Good |
| 2-Methoxypropane | 1,1-Dichloro-2-methoxy-2-methylpropane | Good |
| Tetrahydrofuran | 2-(Dichloromethyl)tetrahydrofuran | Good |
| Cyclohexane | (Dichloromethyl)cyclohexane | - |
| Isobutane (B21531) | 1,1-Dichloro-2,2-dimethylpropane | - |
Note: "Good" yields were reported without specific percentages. The tertiary C-H bond of isobutane was found to be 70 times more reactive than a C-H bond of cyclohexane.[1]
Table 2: Rhodium(II)-Catalyzed Carbene Insertion into Tetrahydrofuran
Carbene generated from (E)-3-arylidene-4-diazopyrrolidine-2,5-diones.[12]
| Catalyst | Catalyst Loading (mol%) | Product Ratio (C-H insertion : Spirocycle) | Isolated Yield (C-H insertion, %) | Isolated Yield (Spirocycle, %) |
| Rh₂(OAc)₄ | 10 | - | - | 85 |
| Rh₂(OAc)₄ | 0.01 | - | 76 | - |
| Rh₂(esp)₂ | 10 | - | 88 | - |
| Rh₂(esp)₂ | 0.01 | - | - | 79 |
| Rh₂(AdmCOO)₄ | 10 | - | 82 | - |
| Rh₂(AdmCOO)₄ | 0.01 | - | - | 81 |
Experimental Protocols
Protocol 1: Generation of this compound via Phase-Transfer Catalysis and Insertion into an Alkene (Demonstration of Principle)
This protocol is adapted from a standard laboratory procedure for the addition of this compound to cyclohexene (B86901), which serves as a well-established example of this compound generation under phase-transfer conditions.[5] The same conditions can be adapted for C-H insertion reactions with appropriate substrates.
Materials:
-
Cyclohexene
-
Chloroform (CHCl₃)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBA) or other suitable phase-transfer catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel
-
Magnetic stir plate
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, place a solution of cyclohexene in chloroform. Add the phase-transfer catalyst (e.g., TEBA, ~1-5 mol% relative to the substrate).
-
Addition of Base: While stirring the mixture vigorously, add 50% aqueous sodium hydroxide solution dropwise from the dropping funnel. The reaction is exothermic, and an ice bath may be necessary to maintain the desired temperature (typically room temperature to 40°C).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by analyzing aliquots taken from the organic layer.
-
Workup: After the reaction is complete (typically 1-3 hours), add deionized water to the reaction mixture to dissolve the precipitated salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Rhodium-Catalyzed Intramolecular C-H Insertion of an α-Aryl-α-diazo Ketone
This protocol is a general representation based on the work of Taber and Tian for the synthesis of α-aryl cyclopentanones.[7]
Materials:
-
α-Aryl-α-diazo ketone substrate
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or other suitable rhodium(II) catalyst
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet
-
Magnetic stir plate
-
Heating mantle or oil bath
-
Standard glassware for reaction setup and workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the α-aryl-α-diazo ketone substrate and the rhodium(II) catalyst (typically 0.1-1 mol%).
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate). The reaction is often accompanied by the evolution of nitrogen gas.
-
Reaction Monitoring: Monitor the disappearance of the diazo compound by TLC (the diazo compound is typically a colored spot) or by observing the cessation of nitrogen evolution.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-aryl cyclopentanone.
Visualizations
Reaction Mechanism: this compound Generation and C-H Insertion
Caption: Generation of this compound and its insertion into a C-H bond.
Experimental Workflow: Phase-Transfer Catalysis
Caption: Workflow for this compound C-H functionalization via PTC.
References
- 1. Carbene chemistry. Part IX. Some C-H insertion reactions of this compound in the gas phase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. This compound [chemeurope.com]
- 5. scribd.com [scribd.com]
- 6. Phase transfer catalysis in this compound chemistry: basic principles and specific features [ouci.dntb.gov.ua]
- 7. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes: Dichlorocarbene Reactions with Electron-Rich Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorocarbene (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, particularly in its reactions with electron-rich aromatic systems. Generated in situ, typically from chloroform (B151607) and a strong base, this electrophilic species can engage in various transformations, including electrophilic substitution, addition, and rearrangement reactions. These reactions provide powerful tools for the synthesis of a diverse range of molecular architectures, many of which are pivotal in medicinal chemistry and drug discovery. This document provides detailed application notes, experimental protocols, and mechanistic insights into the reactions of this compound with key electron-rich aromatic compounds such as phenols, anilines, pyrroles, and indoles.
Introduction: Generation and Reactivity of this compound
This compound is a neutral, divalent carbon species with only six valence electrons, rendering it highly electrophilic.[1] It is typically not isolated but generated in the reaction mixture (in situ) for immediate use.[2] The most common method for its generation involves the α-elimination of chloroform using a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide.[2][3] The use of a phase-transfer catalyst (e.g., benzyltriethylammonium bromide) is often employed in biphasic systems to facilitate the reaction between the aqueous base and the organic chloroform phase.[2]
Alternative methods for this compound generation include:
-
Treatment of ethyl trichloroacetate (B1195264) with sodium methoxide.[2]
-
Thermal decomposition of phenyl(trichloromethyl)mercury.[2]
-
Dechlorination of carbon tetrachloride with magnesium under ultrasonic irradiation.[4]
Once generated, the electron-deficient this compound readily attacks electron-rich substrates. With aromatic compounds, the reaction pathway is highly dependent on the nature of the aromatic ring and its substituents.
Reaction with Phenols: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols, producing valuable salicylaldehyde (B1680747) derivatives.[3][5] This electrophilic aromatic substitution reaction involves the attack of the highly nucleophilic phenoxide ion on this compound.[3][6] The reaction predominantly yields the ortho-formylated product, a selectivity attributed to the interaction between the phenoxide oxygen and the incoming electrophile.[3]
Mechanistic Pathway
The reaction proceeds through several key steps:
-
This compound Formation: A strong base deprotonates chloroform to form a trichloromethyl anion, which undergoes α-elimination to yield this compound.[3]
-
Phenoxide Formation: The phenol (B47542) is deprotonated by the base to form the more nucleophilic phenoxide ion.[3]
-
Electrophilic Attack: The electron-rich phenoxide ring attacks the this compound, primarily at the ortho position, forming a dichloromethyl-substituted intermediate.[3]
-
Hydrolysis: The intermediate undergoes hydrolysis in the basic medium, followed by acidification, to yield the final o-hydroxybenzaldehyde product.[3][7]
Logical Relationship: Reimer-Tiemann Reaction
References
- 1. Reaction of this compound with Imines | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Dichlorocarbene Addition to Sterically Hindered Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorocyclopropanes are highly valuable synthetic intermediates, serving as versatile precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The addition of dichlorocarbene (:CCl₂) to an alkene is the most direct method for their preparation. This compound is a reactive intermediate generated in situ, typically from chloroform (B151607) via α-elimination using a strong base.[1][2]
While this reaction is broadly applicable, the addition to sterically hindered alkenes presents a significant challenge, often resulting in lower yields due to the steric repulsion between the bulky substituents on the alkene and the approaching this compound. The electrophilic carbene adds fastest to the most electron-rich and least sterically hindered double bond.[2] To overcome these limitations, robust protocols are necessary.
This document details two effective methods for the dichlorocyclopropanation of sterically hindered alkenes: the widely used phase-transfer catalysis (PTC) method and an alternative approach utilizing ultrasonic irradiation.
Methods for this compound Generation
-
Phase-Transfer Catalysis (PTC): This is the most common method, employing a biphasic system of an organic solvent (containing the alkene and chloroform) and a concentrated aqueous strong base (e.g., NaOH).[1][3] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide (B78521) ions or the formation of the trichloromethanide anion at the interface, which then enters the organic phase to generate this compound.[4][5]
-
Ultrasonic Irradiation: An alternative method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[6][7] This procedure is advantageous as it occurs in a neutral medium, thereby avoiding side reactions like saponification or aldol (B89426) condensation that can be promoted by the strong bases used in PTC.[6]
Data Presentation
The efficiency of this compound addition can vary significantly based on the substrate's steric and electronic properties. The following tables summarize representative yields for different alkenes using both the ultrasonic irradiation and phase-transfer catalysis methods.
Table 1: Yields of Dichlorocyclopropanes via Ultrasonic Irradiation Method [6]
| Entry | Alkene Substrate | Product | Yield (%) |
| a | Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 85 |
| b | Styrene | 1,1-Dichloro-2-phenylcyclopropane | 82 |
| c | Limonene | 1,1-Dichloro-2-methyl-2-(4-methyl-3-cyclohexenyl)-cyclopropane | 75 |
| d | 1-Octene | 1,1-Dichloro-2-hexylcyclopropane | 80 |
| e | Ethyl acrylate | Ethyl 2,2-dichlorocyclopropanecarboxylate | 65 |
| f | Mesityl oxide | 3,3-Dichloro-1,1-dimethyl-2-acetylcyclopropane | 60 |
Table 2: Relative Reactivity of Alkenes under Phase-Transfer Catalysis [4]
| Alkene Substrate | Relative Rate Constant (k_rel) | Activation Energy (Ea, kcal/mol) |
| trans-Stilbene | 1.00 | 9.2 |
| Styrene | 4.00 | 9.9 |
| α-Methylstyrene | 7.00 | 10.8 |
Note: The higher reactivity of α-methylstyrene is attributed to its electron-rich double bond, which readily attracts the electrophilic this compound, despite potential steric hindrance.[4]
Experimental Protocols
Protocol 1: Dichlorocyclopropanation via Phase-Transfer Catalysis (PTC)
This protocol is a generalized procedure based on the Makosza method for generating this compound under biphasic conditions.
Materials:
-
Sterically hindered alkene
-
Chloroform (CHCl₃)
-
50% (w/w) aqueous sodium hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the sterically hindered alkene (1.0 eq.) and the phase-transfer catalyst (BTEAC, 0.02-0.05 eq.) in chloroform (used as both reagent and solvent, ~3.0-5.0 eq.) or another suitable organic solvent like dichloromethane.
-
Cooling: Place the flask in an ice bath and begin vigorous stirring. The efficiency of the reaction is highly dependent on the stirring speed to maximize the interfacial area between the two phases.[3]
-
Base Addition: Slowly add the 50% aqueous NaOH solution (~3.0-5.0 eq.) to the reaction mixture via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is often exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic phase with deionized water and then with brine to remove residual NaOH and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the desired dichlorocyclopropane.
Protocol 2: Dichlorocyclopropanation via Ultrasonic Irradiation
This protocol offers a base-free alternative for sensitive substrates.[6]
Materials:
-
Sterically hindered alkene
-
Carbon tetrachloride (CCl₄)
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked flask
-
Dropping funnel
-
Condenser
-
Ultrasonic cleaner/bath (e.g., SB-3200)
Procedure:
-
Reaction Setup: In a three-necked flask, place magnesium turnings (2.0 eq.). Add a solution of the alkene (1.0 eq.) in a 4:1 mixture of anhydrous diethyl ether and anhydrous THF.
-
Sonication: Place the flask into the ultrasonic cleaner, ensuring the water level in the bath is sufficient to immerse the reaction flask. Turn on the ultrasound.
-
Reagent Addition: Add carbon tetrachloride (1.5 eq.) dropwise to the sonicated mixture over 20-30 minutes. An induction period of 5-15 minutes may be observed.[7]
-
Reaction: Continue sonication for 45-60 minutes after the addition is complete.[6] The reaction progress can be monitored by GC.
-
Workup: After the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl to quench the reaction and dissolve any remaining magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration and Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for PTC-mediated dichlorocyclopropanation.
Caption: Mechanism of this compound generation via Phase-Transfer Catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scispace.com [scispace.com]
- 5. scribd.com [scribd.com]
- 6. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ethyl Trichloroacetate as a Dichlorocarbene Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trichloroacetate (B1195264) has emerged as a valuable and versatile reagent in organic synthesis, primarily serving as a convenient precursor for the in-situ generation of dichlorocarbene (:CCl₂). This highly reactive intermediate readily participates in various chemical transformations, most notably the dichlorocyclopropanation of alkenes. The resulting gem-dichlorocyclopropane moieties are important building blocks in the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and novel materials. The use of ethyl trichloroacetate offers a milder and often more efficient alternative to traditional methods of this compound generation, such as the reaction of chloroform (B151607) with a strong base. This document provides detailed application notes, experimental protocols, and an overview of the utility of ethyl trichloroacetate as a this compound precursor in modern organic synthesis and drug development.
Mechanism of this compound Generation
The generation of this compound from ethyl trichloroacetate is typically initiated by a base, such as an alkoxide (e.g., sodium methoxide (B1231860), potassium tert-butoxide). The reaction proceeds via an elimination mechanism. The base abstracts the acidic α-proton from ethyl trichloroacetate is not correct. The base attacks the carbonyl group, leading to the formation of a trichloromethyl anion, which then eliminates a chloride ion to afford this compound.
Caption: Generation of this compound from ethyl trichloroacetate.
Applications in Organic Synthesis
The primary application of this compound generated from ethyl trichloroacetate is the dichlorocyclopropanation of a wide variety of alkenes. This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane (B1198618) product.
Dichlorocyclopropanation of Alkenes
The reaction of this compound with alkenes provides access to gem-dichlorocyclopropanes, which are versatile synthetic intermediates. These compounds can be further transformed into other valuable structures, such as allenes, cyclopropenes, and bicyclic systems.
Table 1: Dichlorocyclopropanation of Various Olefins with Ethyl Trichloroacetate and Base
| Entry | Olefin | Base | Solvent | Yield (%) |
| 1 | Cyclohexene | Sodium methoxide | Pentane (B18724) | 75-85 |
| 2 | Styrene | Sodium methoxide | Pentane | 70-80 |
| 3 | 1-Octene | Sodium methoxide | Pentane | 60-70 |
| 4 | Isobutylene | Potassium t-butoxide | Pentane | 80-90 |
| 5 | Dihydropyran | Sodium methoxide | Pentane | 68-75[1] |
Data compiled from various sources, including the seminal work of Parham and Schweizer.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Ethyl trichloroacetate is harmful if swallowed or inhaled. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Protocol 1: Dichlorocyclopropanation of Dihydropyran[1]
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Sodium methoxide (50 g, 0.92 mol)
-
Dihydropyran (67.4 g, 0.8 mol)
-
Ethyl trichloroacetate (164.8 g, 0.86 mol)
-
Dry, olefin-free pentane (600 mL)
-
Water
-
Petroleum ether (b.p. 60-68 °C)
-
Anhydrous magnesium sulfate
Equipment:
-
1-L three-necked flask
-
Nitrogen inlet tube
-
Sealed stirrer
-
250-mL pressure-equalized dropping funnel
-
Calcium chloride drying tube
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus with a Vigreux column
Procedure:
-
To a 1-L three-necked flask, add sodium methoxide (50 g, 0.92 mol).
-
Fit the flask with a nitrogen inlet tube, a sealed stirrer, and a dropping funnel.
-
Add dihydropyran (67.4 g, 0.8 mol) and dry pentane (600 mL) to the flask.
-
Cool the mixture to 0-5 °C in an ice-water bath and stir for 15 minutes.
-
Add ethyl trichloroacetate (164.8 g, 0.86 mol) dropwise from the dropping funnel over 3-4 minutes.
-
Stir the reaction mixture at 0-5 °C for 6 hours, then allow it to warm to room temperature overnight with continued stirring.
-
Add water (200 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with 100-mL portions of petroleum ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator.
-
Distill the residual liquid through a Vigreux column to collect the product, 2-oxa-7,7-dichloronorcarane. The yield is typically 91-100 g (68-75%).[1]
Caption: Experimental workflow for dichlorocyclopropanation.
Applications in Drug Development and Medicinal Chemistry
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its unique conformational properties and electronic nature can impart favorable characteristics to drug candidates, such as increased metabolic stability, improved binding affinity to biological targets, and enhanced membrane permeability. The introduction of a gem-dichlorocyclopropane group can serve as a handle for further functionalization or can itself contribute to the biological activity of a molecule.
While direct examples of the use of ethyl trichloroacetate for the dichlorocyclopropanation of indole-containing drugs are not prevalent in the literature, the synthesis of various N-substituted indole (B1671886) derivatives often involves reagents like ethyl chloroacetate.[2] The dichlorocyclopropanation of indole derivatives represents a promising avenue for the generation of novel chemical entities with potential therapeutic applications. The resulting dichlorocyclopropyl indoles could be explored as precursors to a variety of compounds with interesting pharmacological profiles.
Conclusion
Ethyl trichloroacetate is a highly effective and convenient precursor for the generation of this compound. The Parham-Schweizer reaction, which utilizes ethyl trichloroacetate and a base, provides a reliable method for the dichlorocyclopropanation of a wide range of olefins. The resulting gem-dichlorocyclopropanes are valuable intermediates in organic synthesis and hold significant potential for the development of new therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers and scientists interested in utilizing this powerful synthetic tool.
References
Application Notes & Protocols: The Role of Dichlorocarbene in Pharmaceutical Intermediate Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dichlorocarbene (:CCl₂) is a highly reactive intermediate with the chemical formula CCl₂.[1] Though not isolated, it serves as a pivotal reagent in organic chemistry, primarily generated in situ from chloroform (B151607).[1][2] Its high reactivity stems from the electron-deficient carbon atom, making it a strong electrophile.[3] This property is harnessed for several key transformations that produce valuable pharmaceutical intermediates, including the synthesis of gem-dichlorocyclopropanes and the ortho-formylation of phenols. These intermediates are foundational building blocks for a range of therapeutic agents, from cardiovascular drugs to non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] This document outlines the primary methods for generating this compound and provides detailed protocols for its application in synthesizing key pharmaceutical precursors.
Generation of this compound
The most prevalent method for generating this compound involves the α-elimination of hydrogen chloride from chloroform using a strong base.[3][7] Phase-transfer catalysis (PTC) is frequently employed to facilitate this reaction in a biphasic system, which enhances safety and efficiency.[7][8]
Key Generation Methods:
-
Phase-Transfer Catalysis (PTC): Chloroform reacts with a concentrated aqueous solution of a base like sodium hydroxide (B78521) (NaOH). A phase-transfer catalyst, such as benzyltriethylammonium chloride, transports the hydroxide ions into the organic phase to react with chloroform, generating this compound.[1][8] This is the most common and industrially scalable method.
-
Anhydrous Conditions: Using a strong, non-aqueous base like potassium tert-butoxide (t-BuOK) in an anhydrous organic solvent is another effective method, first reported by Doering and Hoffmann.[1][7]
-
Ultrasonic Irradiation: An alternative method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[9][10] This technique is advantageous as it avoids strong bases and is tolerant to ester and carbonyl functional groups.[1][9]
-
Other Precursors: Less common methods include the thermal decomposition of phenyl(trichloromethyl)mercury (B1584556) and the photolytic decomposition of dichlorodiazirine.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. fiveable.me [fiveable.me]
- 4. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Skattebøl Rearrangement of Dichlorocyclopropanes: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Skattebøl rearrangement of dichlorocyclopropanes, a powerful method for the synthesis of allenes. The information is curated for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The Skattebøl rearrangement is a chemical reaction that converts gem-dihalocyclopropanes into allenes using an organolithium reagent.[1] This reaction, named after its discoverer Lars Skattebøl, proceeds through a fascinating carbene intermediate and has become a valuable tool in the synthetic chemist's arsenal.[1] The versatility of this rearrangement allows for the synthesis of a wide array of substituted allenes, which are important building blocks in natural product synthesis, drug discovery, and materials science.[2][3]
The general transformation involves the treatment of a 1,1-dichlorocyclopropane (B3049490) derivative with an organolithium base, such as methyllithium (B1224462) or n-butyllithium. The reaction is initiated by a lithium-halogen exchange, followed by the elimination of lithium chloride to generate a cyclopropylidene carbene. This highly reactive intermediate then undergoes a spontaneous electrocyclic ring-opening to furnish the corresponding allene (B1206475).
Mechanism of the Skattebøl Rearrangement
The currently accepted mechanism of the Skattebøl rearrangement involves the following key steps:
-
Lithium-Halogen Exchange: An organolithium reagent, typically methyllithium (MeLi) or n-butyllithium (n-BuLi), reacts with the gem-dichlorocyclopropane to form a lithium carbenoid intermediate.
-
α-Elimination: The unstable carbenoid rapidly eliminates lithium chloride to generate a free cyclopropylidene carbene.
-
Electrocyclic Ring Opening: The carbene intermediate undergoes a disrotatory ring-opening to form the allene product. The stereochemistry of the starting dichlorocyclopropane can influence the stereochemistry of the resulting allene.
The nature of the substituent on the cyclopropane (B1198618) ring can influence the reaction pathway. For instance, electron-donating groups can lower the energy barrier for allene formation.
Caption: General mechanism of the Skattebøl rearrangement.
Applications in Synthesis
The Skattebøl rearrangement has been employed in a variety of synthetic contexts, highlighting its utility and broad applicability.
-
Natural Product Synthesis: The allene functionality is a key structural motif in numerous natural products. The Skattebøl rearrangement provides a reliable method for introducing this moiety into complex molecular scaffolds.
-
Polymer Chemistry: This rearrangement has been utilized in post-polymerization modification to create allene-containing polymers.[2][3] These materials can exhibit unique photophysical properties and serve as platforms for further functionalization.[3]
-
Synthesis of Strained Rings: The reaction can be used to generate highly strained cyclic allenes, which are valuable intermediates in organic synthesis.
-
Precursors to Other Functional Groups: The resulting allenes can be further transformed into a variety of other functional groups, making the Skattebøl rearrangement a strategic step in multi-step syntheses.
Data Presentation: Reaction Conditions and Yields
The choice of organolithium reagent and reaction conditions can significantly impact the outcome of the Skattebøl rearrangement. Below is a summary of representative examples found in the literature.
| Substrate (gem-Dihalocyclopropane) | Organolithium Reagent | Solvent | Temperature (°C) | Reaction Time | Product (Allene) | Yield (%) | Reference |
| 1,1-Dibromo-2-phenylcyclopropane | Methyllithium | Diethyl ether | 0 | 30 min | 1-Phenyl-1,2-propadiene | 85 | N/A |
| 1,1-Dichloro-2,2-dimethylcyclopropane | n-Butyllithium | Diethyl ether | -10 | 1 hr | 1,1-Dimethylallene | 70 | N/A |
| gem-Dichlorocyclopropanated poly(norbornene) | n-Butyllithium | THF | -78 to RT | 12 hr | Allene-containing polymer | 89-94 | [2] |
| 1,1-Dibromo-2,2,3,3-tetramethylcyclopropane | Methyllithium | Diethyl ether | -78 to RT | N/A | Tetramethylallene | 95 | N/A |
| 7,7-Dichlorobicyclo[4.1.0]heptane | n-Butyllithium | THF | -78 | N/A | 1,2-Cycloheptadiene | N/A | N/A |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Allenes from gem-Dibromocyclopropanes using Methyllithium
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
gem-Dibromocyclopropane derivative (1.0 equiv)
-
Methyllithium (MeLi) in diethyl ether (1.1 - 1.5 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the gem-dibromocyclopropane derivative dissolved in anhydrous diethyl ether.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/salt).
-
Slowly add the methyllithium solution dropwise via the dropping funnel over a period of 15-30 minutes, maintaining the reaction temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for the specified time (typically 30 minutes to 2 hours), or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude allene product.
-
Purify the crude product by an appropriate method, such as distillation or column chromatography on silica (B1680970) gel.
Caption: A typical workflow for the Skattebøl rearrangement.
Protocol 2: Synthesis of 1-Chlorocyclopropane-1-carboxylic Acid from a gem-Dichlorocyclopropane using n-Butyllithium[6]
This protocol demonstrates a variation where the intermediate carbenoid is trapped with carbon dioxide.
Materials:
-
gem-Dichlorocyclopropane derivative (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry carbon dioxide (gas or solid)
-
10% aqueous hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the gem-dichlorocyclopropane derivative in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise while maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes, or add an excess of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction with 10% aqueous hydrochloric acid until the pH is acidic.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Safety Precautions
-
Organolithium reagents such as methyllithium and n-butyllithium are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe and cannula techniques.
-
Reactions at low temperatures require appropriate cooling baths and careful monitoring.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
Conclusion
The Skattebøl rearrangement of dichlorocyclopropanes is a robust and versatile method for the synthesis of allenes. By carefully selecting the substrate, organolithium reagent, and reaction conditions, a wide range of allene-containing molecules can be accessed. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers looking to employ this powerful transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Carbylamine Reaction Involving Dichlorocarbene Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the carbylamine reaction, a powerful tool for the synthesis of isocyanides from primary amines via a dichlorocarbene intermediate. The protocols detailed herein are intended for use by trained professionals in a laboratory setting.
Introduction
The carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a chemical transformation that converts primary amines into isocyanides (also known as carbylamines).[1][2] This reaction is characterized by the use of chloroform (B151607) (CHCl₃) and a strong base, which generate the highly reactive intermediate, this compound (:CCl₂).[2] The distinctive and often foul odor of the isocyanide product is a key indicator of a successful reaction and has historically been used as a qualitative test for primary amines.[3][4]
Isocyanides are versatile building blocks in organic synthesis, most notably in multicomponent reactions such as the Ugi and Passerini reactions.[5] These reactions are of significant interest in medicinal chemistry and drug discovery for the rapid generation of diverse molecular libraries and the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[5][6]
Reaction Mechanism
The mechanism of the carbylamine reaction proceeds in two main stages:
Step 1: Formation of this compound The reaction is initiated by the dehydrohalogenation of chloroform by a strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to form the electrophilic this compound intermediate.[2]
Step 2: Nucleophilic Attack and Elimination The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the this compound. This is followed by two successive base-mediated dehydrochlorination steps to yield the final isocyanide product.[2]
Quantitative Data
The yield of the carbylamine reaction can vary significantly depending on the substrate and reaction conditions. The use of a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride has been shown to improve yields, particularly for less soluble amines.
| Primary Amine (Substrate) | Reaction Conditions | Yield (%) | Reference |
| tert-Butylamine | CHCl₃, 50% aq. NaOH, CH₂Cl₂, Benzyltriethylammonium chloride (PTC), 45°C | 66-73 | [2] |
| 2-Phenylethylamine | CHCl₃, 50% aq. NaOH, CH₂Cl₂, Benzyltriethylammonium chloride (PTC), Flow reactor, 70°C, 15 min residence time | 41 (isolated) | [7] |
| General Aliphatic/Aromatic Amines | Traditional method (alcoholic KOH) | ~20 | [7] |
| General Aliphatic/Aromatic Amines | With Phase-Transfer Catalyst | 40-60 | [7] |
| Aniline (B41778) | CHCl₃, alcoholic KOH, heat | Moderate | [8] |
Experimental Protocols
4.1. Synthesis of tert-Butyl Isocyanide (Aliphatic Amine)
This protocol is adapted from the procedure described in Organic Syntheses.[2]
Materials:
-
tert-Butylamine
-
Chloroform (containing 0.75% ethanol (B145695) as stabilizer)
-
Sodium hydroxide (NaOH)
-
Benzyltriethylammonium chloride
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 300 mL of water.
-
With stirring, carefully add 300 g (7.50 moles) of sodium hydroxide in portions to control the exothermic reaction.
-
In a separate flask, prepare a mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane.
-
Add the amine-chloroform mixture dropwise to the stirred, warm (ca. 45°C) sodium hydroxide solution over 30 minutes. The reaction mixture will begin to reflux.
-
Continue stirring for an additional hour after the reflux subsides (approximately 2 hours).
-
Cool the reaction mixture and dilute with 800 mL of ice-water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with 100 mL of dichloromethane.
-
Combine the organic layers and wash successively with 100 mL of water and 100 mL of 5% aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the product by distillation. Collect the fraction boiling at 92–93°C. The yield of tert-butyl isocyanide is typically 66–73%.[2]
4.2. Synthesis of Phenyl Isocyanide (Aromatic Amine) - General Procedure
The synthesis of phenyl isocyanide from aniline follows a similar principle, though reaction conditions may require adjustment.[8]
Materials:
-
Aniline
-
Chloroform
-
Potassium hydroxide (KOH)
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Dissolve potassium hydroxide in ethanol to prepare an alcoholic KOH solution.
-
In a round-bottom flask, add aniline and chloroform.
-
Slowly add the alcoholic KOH solution to the aniline-chloroform mixture.
-
Heat the mixture under reflux. The formation of the foul-smelling phenyl isocyanide will be apparent.
-
After the reaction is complete, the product can be isolated by distillation.
Spectroscopic Data of this compound Intermediate
The direct observation of the highly reactive this compound intermediate is challenging. However, its presence has been confirmed by various spectroscopic techniques, most notably by matrix isolation infrared (IR) spectroscopy. In this technique, the reactive species is trapped in an inert solid matrix (e.g., argon) at very low temperatures.
The IR spectrum of this compound (¹²C³⁵Cl₂) isolated in a solid argon matrix shows two characteristic C-Cl stretching vibrations:[9][10]
-
ν₁ (symmetric stretch): 719.5 cm⁻¹
-
ν₃ (asymmetric stretch): 745.7 cm⁻¹
The observation of both symmetric and asymmetric stretching modes confirms the bent C₂ᵥ structure of this compound.
Applications in Drug Development
Isocyanides produced via the carbylamine reaction are valuable precursors for the synthesis of a wide range of pharmaceuticals, primarily through their use in multicomponent reactions like the Ugi reaction.[5] The Ugi four-component reaction (U-4CR) combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide in a single step.[5]
Examples of Pharmaceuticals Synthesized Using Isocyanide-Based Multicomponent Reactions:
-
Lidocaine: A widely used local anesthetic, can be synthesized via a Ugi three-component reaction of 2,6-dimethylphenyl isocyanide, diethylamine, and paraformaldehyde.[7][11][12] The isocyanide precursor is synthesized from 2,6-dimethylaniline (B139824) using the carbylamine reaction.
-
Bupivacaine (B1668057): Another common local anesthetic, its synthesis can also involve isocyanide chemistry.[13]
-
Crixivan (Indinavir): An HIV protease inhibitor, a key step in its synthesis involves an Ugi reaction to construct a complex piperazine (B1678402) derivative.[6][14][15]
The use of the carbylamine reaction to generate isocyanides for subsequent Ugi reactions provides a rapid and efficient route to novel, drug-like molecules, making it a valuable strategy in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Multicomponent Synthesis of Lidocaine at Room Temperature | Organic Education Resources [organicers.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenyl isocyanide is prepared from aniline by a Rosenmunds class 12 chemistry CBSE [vedantu.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ERIC - EJ1442146 - Multicomponent Synthesis of Lidocaine at Room Temperature, Journal of Chemical Education, 2022-Jun [eric.ed.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]
- 14. "Multi-component Reactions : Emerging Chemistry in Drug Discovery...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Dichlorocyclopropane Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying dichlorocyclopropane products from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude dichlorocyclopropane reaction mixture?
A1: Common impurities typically include unreacted starting materials such as the parent alkene and chloroform, the phase-transfer catalyst (if used), and various side-products. Acidic or basic residues from the reaction work-up can also be present and may affect product stability.[1]
Q2: What are the primary methods for purifying dichlorocyclopropane products?
A2: The two main purification methods are fractional distillation under reduced pressure and silica (B1680970) gel column chromatography.[1] The choice of method depends on the specific dichlorocyclopropane derivative, the nature of the impurities, and the desired final purity. An initial aqueous work-up (extraction) is crucial to remove inorganic salts and water-soluble impurities before distillation or chromatography.[2][3][4] For separating stereoisomers, such as cis/trans isomers of dichlorocyclopropane carboxylic acids, fractional precipitation may be employed.[5]
Q3: My dichlorocyclopropane product appears to be decomposing during distillation. What could be the cause and how can I prevent it?
A3: Dichlorocyclopropanes can be thermally sensitive and may decompose at elevated temperatures, often indicated by the darkening of the distillation pot.[1] This decomposition can be catalyzed by acidic or basic impurities. To mitigate this, it is recommended to perform distillation at the lowest possible temperature by applying a high vacuum.[1] Additionally, neutralizing the crude product by washing with a dilute sodium bicarbonate solution before distillation can help remove acidic impurities that may catalyze decomposition.[1]
Q4: I am having trouble separating my product from an impurity with a similar boiling point using distillation. What should I do?
A4: When impurities have boiling points close to that of the product, fractional distillation may not be sufficient. In such cases, silica gel column chromatography is a more effective technique as it separates compounds based on polarity rather than boiling point.[1] Careful selection of the eluent system, often determined by thin-layer chromatography (TLC), is key to achieving good separation.[1]
Q5: How can I effectively remove the phase-transfer catalyst from my reaction mixture?
A5: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can often be removed by washing the organic layer with water or brine during the work-up.[1] For amine-based catalysts, washing with a dilute aqueous acid can convert them into water-soluble salts, facilitating their removal into the aqueous phase.[1] If these methods are insufficient, filtering the crude product through a small plug of silica gel before further purification can be effective.[1]
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before work-up.[2][4] |
| Product Loss During Extraction | Ensure proper phase separation during aqueous washes. Minimize the number of extractions if the product has some water solubility. Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.[2] |
| Product Volatility | If the product is volatile, exercise care during solvent removal using a rotary evaporator. Use a cooled trap to recover any lost product.[2] |
| Decomposition on Silica Gel | Some dichlorocyclopropanes may be unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an extended period, and then eluting to see if decomposition spots appear. If unstable, consider alternative purification methods like distillation or using a less acidic stationary phase like alumina (B75360).[6] |
Product Decomposes During Distillation
| Potential Cause | Troubleshooting Steps |
| Thermal Sensitivity | Dichlorocyclopropanes can be thermally unstable.[1] Perform distillation under high vacuum to lower the boiling point and reduce the required temperature.[1] |
| Presence of Acidic or Basic Impurities | These impurities can catalyze decomposition at high temperatures.[1] Neutralize the crude product by washing with a dilute sodium bicarbonate solution before distillation.[1] Ensure all glassware is clean and dry.[1] |
Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and band broadening. Optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product.[1] |
| Co-elution of Impurities | If impurities have similar polarity to the product, separation will be difficult. Try a less polar solvent system for better separation.[1] Using a longer chromatography column can also improve resolution. |
| Column Overloading | Loading too much crude product onto the column will lead to poor separation. A general rule of thumb is to load an amount of crude product that is 1-5% of the weight of the silica gel.[1] |
Experimental Protocols
General Aqueous Work-up (Extraction)
This procedure is a typical first step after the reaction is complete to remove salts and water-soluble impurities.
-
Quench the Reaction: Carefully quench the reaction mixture by the slow addition of cold water.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel and add more water to dissolve any precipitated salts.[3]
-
Separate Layers: Allow the layers to separate and remove the aqueous layer.
-
Wash Organic Layer: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any acids), and finally with brine (to reduce the solubility of organic compounds in the aqueous phase).[2]
-
Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2][3]
-
Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[2][3]
Fractional Distillation under Reduced Pressure
This method is suitable for thermally sensitive compounds and for separating compounds with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column for efficient separation.[2] Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
-
Transfer Crude Product: Place the crude product in the distillation flask.
-
Apply Vacuum: Slowly apply the vacuum to the desired pressure.
-
Heating: Gently heat the distillation flask.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point for your product at the given pressure. It is advisable to collect several fractions and analyze their purity by GC or NMR. For (2,2-dichloroethenyl)cyclopropane, the boiling point is approximately 120-125 °C at atmospheric pressure.[2]
-
Analysis: Analyze the purified fractions to confirm purity (>98% is often desired) and structure.[2]
Silica Gel Column Chromatography
This technique separates compounds based on their polarity.
-
Eluent Selection: Determine the optimal eluent system using TLC. A good starting point is a non-polar solvent like hexanes with a small amount of a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified dichlorocyclopropane product.
Data Presentation
Table 1: Purification and Yield Data for (2,2-dichloroethenyl)cyclopropane
| Parameter | Value | Reference/Notes |
| Synthesis Yield | ||
| Typical Crude Yield | 65-75% | Based on vinylcyclopropane (B126155) as the limiting reagent.[2] |
| Purification | ||
| Purified Yield | 50-60% | After fractional distillation.[2] |
| Purity (by GC-MS) | >98% | [2] |
Visualizations
Caption: General experimental workflow for the purification of dichlorocyclopropane products.
Caption: Troubleshooting decision tree for dichlorocyclopropane purification.
References
Technical Support Center: Synthesis and Handling of Dichlorocarbene
Welcome to the Technical Support Center for Dichlorocarbene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and safety of your experiments.
Troubleshooting Guide: Preventing this compound Decomposition
This compound is a highly reactive intermediate, and its transient nature can lead to low yields if not generated and consumed efficiently.[1] The following table outlines common issues encountered during its synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient this compound Generation: Insufficient base strength, poor mixing in biphasic systems, or inactive reagents. | - Ensure the use of a strong base (e.g., 50% aqueous NaOH, potassium tert-butoxide).- For biphasic reactions, use a phase-transfer catalyst (PTC) and ensure vigorous stirring to maximize the interfacial reaction area.[2]- Use fresh, anhydrous solvents and reagents when required by the protocol.[3] |
| Decomposition of this compound: The generated this compound reacts with itself, the solvent, or water before it can react with the substrate. | - Generate the this compound in situ in the presence of the substrate.- Maintain a low reaction temperature to decrease the rate of decomposition side reactions.[4]- The choice of solvent is critical; avoid protic solvents unless they are part of a specific protocol. | |
| Substrate Reactivity: The alkene or other substrate is not sufficiently reactive towards this compound. | - Electron-rich alkenes are generally more reactive with the electrophilic this compound.[5]- Consider using a more reactive carbene precursor if the substrate is electron-deficient. | |
| Formation of Side Products | Reaction with Solvent or Byproducts: this compound can insert into C-H bonds or react with other nucleophilic species present in the reaction mixture. | - Choose an inert solvent (e.g., dichloromethane, chloroform (B151607) itself).- In phase-transfer catalysis, the carbene is generated at the interface, minimizing contact with aqueous phase side reactions.[6] |
| Over-chlorination or other substrate side reactions: The reaction conditions are too harsh for the substrate. | - Optimize reaction temperature; lower temperatures often increase selectivity.[7]- Reduce the concentration of the base or add it more slowly to control the rate of this compound formation. | |
| Polymerization: this compound can polymerize, leading to tarry byproducts.[6] | - Ensure efficient mixing to promote reaction with the substrate over self-reaction.- Maintain a low concentration of this compound by slow addition of the base or chloroform. | |
| Reaction Stalls or is Sluggish | Poor Catalyst Activity: The phase-transfer catalyst is poisoned or not effective. | - Use a suitable PTC such as benzyltriethylammonium chloride.- Ensure the catalyst is not degraded; store it under appropriate conditions. |
| Insufficient Mixing: In biphasic systems, inadequate stirring limits the reaction at the interface. | - Use a mechanical stirrer capable of vigorous agitation to create a fine emulsion. The reaction rate often increases with stirring speed up to a certain point.[2] | |
| Exothermic and Difficult to Control Reaction | Rapid Generation of this compound: The reaction between chloroform and a strong base can be highly exothermic.[8] | - Add the base or chloroform dropwise to the reaction mixture.- Use an ice bath to maintain a consistent and low temperature.[9]- Ultrasound-assisted methods can provide better control over the reaction and avoid sudden exotherms.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for generating this compound for small-scale laboratory synthesis?
A1: The most common and generally reliable method is the reaction of chloroform with a strong base, such as 50% aqueous sodium hydroxide (B78521) or potassium tert-butoxide, in the presence of a phase-transfer catalyst (PTC).[1][11] This method allows for the efficient in situ generation of this compound under relatively mild conditions.
Q2: How does a phase-transfer catalyst (PTC) help in preventing this compound decomposition?
A2: A PTC, such as benzyltriethylammonium bromide, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase where chloroform resides.[1] This allows for the generation of this compound at the interface of the two phases, in close proximity to the organic-soluble substrate. This localized generation enhances the rate of the desired reaction and minimizes side reactions, such as hydrolysis or polymerization, that can occur if the carbene has a longer lifetime in the bulk of the reaction mixture.[6]
Q3: Can I use a solvent other than chloroform?
A3: Chloroform often serves as both the precursor to this compound and the solvent.[8] If another solvent is used, it must be inert to the highly reactive this compound. Dichloromethane is a common choice.[9] Protic solvents like alcohols should be avoided as they will be deprotonated by the strong base and can react with the carbene.
Q4: At what temperature should I run my this compound reaction?
A4: this compound reactions are often conducted at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the carbene generation and to minimize its decomposition.[12] However, the optimal temperature can depend on the specific substrate and reaction conditions. Some reactions may be run at room temperature or even with gentle heating to achieve a reasonable reaction rate.[13]
Q5: My starting material, chloroform, is stabilized with ethanol (B145695). Do I need to remove it?
A5: For most applications, the small amount of ethanol stabilizer in commercial chloroform does not significantly interfere with the reaction, especially in phase-transfer catalyzed systems where the reaction is rapid. However, for highly sensitive substrates or when striving for very high yields, using freshly distilled, stabilizer-free chloroform may be beneficial. It is important to note that unstabilized chloroform can degrade to form toxic phosgene, especially when exposed to light and air.[8]
Q6: Are there alternative, milder methods for generating this compound?
A6: Yes, for substrates that are sensitive to strong bases, there are alternative methods. One such method is the dechlorination of carbon tetrachloride with magnesium under ultrasonic irradiation.[10] This method is tolerant of esters and carbonyl compounds.[1] Another method involves the thermal decomposition of phenyl(trichloromethyl)mercury, though this is less common due to the toxicity of mercury compounds.[11] The reaction of ethyl trichloroacetate (B1195264) with sodium methoxide (B1231860) also generates this compound under less strongly basic conditions.[1]
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of an Alkene using Phase-Transfer Catalysis
This protocol describes a general procedure for the dichlorocyclopropanation of an alkene using chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.
Materials:
-
Alkene
-
Chloroform (CHCl₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Dichloromethane (CH₂Cl₂) (optional, as solvent)
-
Water (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine the alkene (1.0 equivalent) and the phase-transfer catalyst (0.02-0.05 equivalents). If the alkene is a solid, dissolve it in a minimal amount of dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution (2.0-3.0 equivalents) to the reaction mixture.
-
From the dropping funnel, add chloroform (1.2-1.5 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully add cold water to the reaction mixture to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude dichlorocyclopropane can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[14]
Protocol 2: Ultrasound-Assisted Generation of this compound from Carbon Tetrachloride and Magnesium
This protocol is suitable for base-sensitive substrates and avoids the use of strong alkalis.[10]
Materials:
-
Olefin
-
Carbon tetrachloride (CCl₄)
-
Magnesium powder
-
Anhydrous ethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
10% aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
In a flask, combine magnesium powder (1.0 equivalent), the olefin (1.0 equivalent), and carbon tetrachloride (2.0 equivalents) in a mixture of anhydrous ethyl ether and anhydrous THF (e.g., 4:1 v/v).
-
Immerse the flask in the water bath of an ultrasonic cleaner.
-
Irradiate the mixture with ultrasound at room temperature until the magnesium is consumed (typically 45-60 minutes).
-
After the reaction is complete, add 10% aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.[15]
Visualizations
Caption: Experimental workflow for phase-transfer catalyzed dichlorocyclopropanation.
Caption: Competing reaction pathways for this compound.
Safety Precautions
Working with the precursors for this compound synthesis requires strict adherence to safety protocols.
-
Chloroform: Chloroform is a suspected carcinogen and is toxic upon inhalation or skin absorption.[16] It should always be handled in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including double-layered nitrile gloves, safety goggles, and a lab coat.[16] Be aware that chloroform can penetrate nitrile gloves relatively quickly.[16]
-
Strong Bases: Concentrated sodium hydroxide and potassium tert-butoxide are highly corrosive and can cause severe burns. Handle with care and wear appropriate PPE, including chemical-resistant gloves and eye protection.
-
Exothermic Reactions: The generation of this compound is often exothermic.[8] Ensure the reaction is cooled appropriately and that reagents are added slowly to maintain control over the reaction temperature.
-
Waste Disposal: Dispose of all chemical waste, including residual chloroform and basic solutions, according to your institution's hazardous waste disposal procedures.[17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound|CCl2|Research Reagent [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chloroform - Sciencemadness Wiki [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound [chemeurope.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. safety.duke.edu [safety.duke.edu]
- 17. laballey.com [laballey.com]
Technical Support Center: Optimizing Phase Transfer Catalysis for Dichlorocarbene Generation
Welcome to the technical support center for optimizing phase transfer catalyst (PTC) applications in dichlorocarbene generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a phase transfer catalyst in this compound generation?
A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In the context of this compound generation, the reaction typically involves an aqueous phase containing a base (like sodium hydroxide) and an organic phase containing chloroform (B151607) and the substrate (e.g., an alkene).[1][2] The PTC, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide (BTEAB) or tetrabutylammonium (B224687) bromide (TBAB), transports the hydroxide (B78521) ion (OH⁻) from the aqueous phase into the organic phase.[2][3] Once in the organic phase, the hydroxide ion deprotonates chloroform (CHCl₃) to form the trichloromethanide anion (CCl₃⁻), which then rapidly eliminates a chloride ion to yield this compound (:CCl₂). This highly reactive intermediate is then available to react with the organic substrate.[4]
Q2: How do I select the appropriate phase transfer catalyst for my reaction?
Choosing the right PTC is critical for reaction efficiency. While there is no universal guideline, several factors should be considered.[5]
-
Catalyst Structure and Lipophilicity: The catalyst must have sufficient lipophilicity (organophilicity) to be soluble in the organic phase but also enough hydrophilic character to interact at the aqueous-organic interface.[6][7] Quaternary ammonium salts with bulky, lipophilic groups (e.g., Aliquat® 336) tend to reside almost exclusively in the organic phase, which can be advantageous for minimizing catalyst loss during aqueous workup.[8] Conversely, catalysts that are too lipophilic may not be effective at extracting anions from the aqueous phase.[6]
-
Anion of the Catalyst: The counter-ion of the catalyst (e.g., bromide, chloride, hydrogensulfate) can influence the reaction rate.
-
Reaction Type: For this compound generation, quaternary ammonium salts are generally inexpensive, effective, and stable in strongly alkaline media.[5] Benzyltriethylammonium chloride (TEBA) is a commonly cited effective catalyst for carbene addition reactions.[5][9]
-
Multi-site vs. Single-site Catalysts: Multi-site phase transfer catalysts (MPTCs) have been developed that show higher reactivity and efficiency compared to traditional single-site catalysts under mild conditions.[1][10][11]
Q3: What are the typical reaction conditions for PTC-mediated this compound generation?
Standard conditions involve a biphasic system of an organic solvent (often chloroform itself, which acts as both reagent and solvent) and a concentrated aqueous solution of a strong base, typically 30-50% sodium hydroxide (NaOH).[1][4] The reaction is usually performed with vigorous stirring to maximize the interfacial area between the two phases.[1][7] Temperatures are often kept moderate, for instance, around 40-50°C.[1][5] The reaction is frequently run under pseudo-first-order conditions, with a large excess of chloroform and aqueous NaOH.[1][5][10]
Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?
Low yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving the problem. Key areas to investigate include catalyst activity, reagent concentration, stirring speed, and potential side reactions.
Q5: I'm observing significant side product formation. What are the likely side reactions?
This compound is highly reactive and can participate in undesirable side reactions.[5] If not trapped efficiently by the substrate, it can react with itself, leading to polymerization and the formation of tarry materials.[4] Hydrolysis of this compound can also occur if it comes into contact with water. The PTC system is efficient because it generates the carbene within the organic phase, away from water and excess base, which minimizes these side reactions.[7] Another possibility is C-H insertion reactions, although these are often less favorable than addition to electron-rich alkenes.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of this compound generation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive or Insufficient Catalyst: The PTC may have degraded or is being used at too low a concentration. | - Use a fresh batch of catalyst. - Increase the catalyst loading. The reaction rate often increases linearly with catalyst concentration.[1] - Consider a more active catalyst, such as a multi-site PTC.[1] |
| Insufficient Stirring: Poor mixing leads to a small interfacial area, limiting the transfer of hydroxide ions and slowing the reaction. | - Increase the stirring speed. The reaction rate typically increases with stirring speed up to a certain point, after which it becomes independent of mixing.[1] An optimal speed is often around 600 rpm or higher.[1] | |
| Low Base Concentration: The concentration of the aqueous base (e.g., NaOH) is critical for deprotonating chloroform. | - Increase the concentration of the aqueous NaOH solution. The reaction rate strongly depends on the base concentration, often increasing significantly with higher molarity.[1][5] | |
| Low Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature. The rate constant increases with temperature.[5] | |
| Formation of Tarry Byproducts | Carbene Polymerization: this compound is reacting with itself instead of the substrate. | - Ensure the substrate is sufficiently reactive (nucleophilic).[4] - Consider adding the chloroform/base mixture slowly to a solution of the substrate and catalyst to maintain a low steady-state concentration of the carbene. |
| Reaction Stalls Before Completion | Catalyst Poisoning or Degradation: Impurities in the reagents or degradation of the PTC under the strong basic conditions can halt the catalytic cycle. | - Purify all reagents and solvents before use.[12] - Choose a PTC known for its stability in highly alkaline environments.[5] |
| Depletion of Chloroform or Base: One of the key reagents has been consumed. | - Ensure chloroform and the aqueous base are used in sufficient excess, especially for pseudo-first-order kinetic studies.[1][5] | |
| Inconsistent Results | Variability in Reaction Setup: Minor changes in stirring rate, temperature, or reagent addition can lead to different outcomes. | - Standardize all experimental parameters, including flask geometry, stirrer type, and addition rates. - Monitor the reaction progress using techniques like GC or TLC to ensure reproducibility.[1][12] |
Quantitative Data Summary
The efficiency of this compound generation is highly dependent on the choice of catalyst and reaction parameters.
Table 1: Comparison of Single-Site Phase Transfer Catalysts
| Catalyst | Abbreviation | Relative Reactivity (Example) | Notes |
| Benzyltriethylammonium Chloride | BTEAC / TEBA | High | Often cited as a highly effective and common catalyst for carbene reactions.[1][5] |
| Tetrabutylammonium Bromide | TBAB | Moderate-High | A widely used and effective PTC.[1] |
| Tetrabutylammonium Chloride | TBAC | Moderate-High | Similar in performance to TBAB.[1] |
| Benzyltriethylammonium Bromide | BTEAB | Moderate-High | Another effective quaternary ammonium salt.[1] |
| Aliquat® 336 | (Tricaprylylmethylammonium chloride) | High | Highly lipophilic, useful for minimizing loss to the aqueous phase during workup.[8] |
Note: Relative reactivity can vary significantly depending on the specific substrate and reaction conditions.
Key Experimental Protocols
Protocol: Dichlorocyclopropanation of an Alkene (e.g., α-Methylstyrene)
This protocol is a generalized procedure based on kinetic studies of this compound addition.[1]
Materials:
-
Alkene (e.g., α-Methylstyrene)
-
Chloroform (CHCl₃)
-
Aqueous Sodium Hydroxide (NaOH), 30-50% w/w
-
Phase Transfer Catalyst (e.g., Benzyltriethylammonium Chloride, BTEAC)
-
Internal standard for GC analysis (if required)
-
Reaction vessel (e.g., 150 mL three-necked flask) with a mechanical stirrer, reflux condenser, and thermometer.
Procedure:
-
Setup: Assemble the reaction vessel equipped with a flat-bladed stirring paddle and a reflux condenser.
-
Initial Charge: To the flask, add the aqueous NaOH solution (e.g., 20 mL of 30% w/w), the phase transfer catalyst (e.g., 0.5-1 mol% relative to the substrate), and chloroform (e.g., 10 mL).
-
Equilibration: Begin stirring the mixture at a low speed (e.g., 200 rpm) and heat to the desired reaction temperature (e.g., 45°C). Allow the system to stabilize for approximately 5 minutes.
-
Substrate Addition: Add the alkene substrate (e.g., 1.0 mL of α-Methylstyrene), preheated to the reaction temperature, to the mixture.
-
Reaction Initiation: Immediately increase the stirring speed to an efficient level (e.g., 600 rpm) to ensure good mixing between the phases. Start timing the reaction.
-
Monitoring: At regular intervals, withdraw small aliquots from the organic layer. Quench the reaction in the aliquot (e.g., by adding dilute acid and/or water) and prepare for analysis (e.g., by Gas Chromatography) to monitor the disappearance of the starting material and the formation of the dichlorocyclopropane product.
-
Workup (Post-Reaction): Once the reaction is complete, cool the mixture, separate the organic layer, wash it with water and/or brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to isolate the crude product.
-
Purification: Purify the crude product as necessary, for example, by distillation or column chromatography.
Visualizations
Mechanism of PTC-Mediated this compound Generation
The following diagram illustrates the key steps in the generation of this compound at the aqueous-organic interface and its subsequent reaction in the organic phase.
Caption: Mechanism of phase transfer catalysis for this compound generation.
Troubleshooting Workflow for Low Reaction Yield
This decision tree provides a logical workflow for diagnosing and resolving low-yield issues in your experiment.
Caption: Troubleshooting workflow for low-yield this compound reactions.
References
- 1. ijcmas.com [ijcmas.com]
- 2. scribd.com [scribd.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
troubleshooting common issues in Reimer-Tiemann reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Reimer-Tiemann reaction. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guide
This guide addresses specific problems that may arise during the Reimer-Tiemann reaction in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield or no desired salicylaldehyde (B1680747) product. What are the potential causes?
A1: Low or no yield in a Reimer-Tiemann reaction can stem from several factors. The primary culprits are often related to the generation and reactivity of dichlorocarbene, the nucleophilicity of the phenoxide, and the overall reaction conditions.
-
Inefficient this compound Formation: The reaction's success hinges on the in-situ generation of this compound from chloroform (B151607) and a strong base.[1] Insufficient base, low-quality chloroform, or a reaction temperature that is too low can hinder this crucial step.
-
Poor Phenoxide Nucleophilicity: The phenol (B47542) must be deprotonated by the base to form the more nucleophilic phenoxide ion, which then attacks the this compound.[1] If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide ion will be low, leading to a poor yield.
-
Suboptimal Reaction Temperature: The reaction typically requires heating to initiate, but excessive temperatures can lead to the decomposition of reactants and products, as well as the formation of resinous byproducts.[2] The reaction can be highly exothermic, so careful temperature control is essential.[1]
-
Presence of Water: While the reaction is often carried out in a biphasic system with an aqueous solution of the base, completely anhydrous conditions, when achievable, have been shown to improve yields in some cases.[3]
Q2: How can I optimize my reaction conditions to improve the yield?
A2: To improve your product yield, consider the following optimizations:
-
Choice and Concentration of Base: The strength and concentration of the base are critical. Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used.[4] In highly concentrated solutions (15N), NaOH has been shown to give a higher ortho-to-para isomer ratio compared to KOH.[5] Using a sufficient excess of the base is necessary to deprotonate both the phenol and the chloroform.
-
Solvent System: The Reimer-Tiemann reaction is typically performed in a biphasic system because hydroxides are not readily soluble in chloroform.[6] Vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases. The use of phase-transfer catalysts or emulsifying agents like 1,4-dioxane (B91453) can improve the reaction rate and yield.[6]
-
Temperature Control: The optimal temperature range is generally between 60-70°C.[7] It is crucial to monitor and control the temperature throughout the reaction, especially during the addition of chloroform, as the reaction is exothermic.[1]
-
Purity of Reagents: Ensure that the phenol is pure and the chloroform is free of acidic impurities, which can quench the base.
Issue 2: Poor Selectivity (Ortho vs. Para Isomer)
Q3: My reaction is producing a high proportion of the para-hydroxybenzaldehyde isomer instead of the desired ortho-isomer. How can I improve the ortho-selectivity?
A3: The Reimer-Tiemann reaction generally favors the formation of the ortho-isomer, but the ortho/para ratio can be influenced by several factors.[7]
-
Nature of the Cation: The choice of alkali metal hydroxide can significantly impact the ortho/para ratio. At high concentrations (15N), sodium hydroxide (NaOH) gives a higher ortho-selectivity (o/p ratio of 2.08) compared to potassium hydroxide (KOH) (o/p ratio of 1.24).[5] This is attributed to the smaller sodium ion's ability to chelate with the phenoxide oxygen and the incoming this compound, favoring ortho attack.
-
Solvent: The solvent system can influence the aggregation of the phenoxide and its counter-ion, thereby affecting the regioselectivity. The ortho:para ratio is known to be dependent on the solvent used.[8]
-
Substituents on the Phenol Ring: The electronic and steric effects of substituents on the phenol ring can direct the formylation to either the ortho or para position. Electron-donating groups generally activate the ring towards electrophilic substitution, while bulky groups at the ortho position can sterically hinder the attack of this compound, leading to a higher proportion of the para-isomer.
Issue 3: Formation of Byproducts and Tar
Q4: My reaction mixture is turning dark and forming a significant amount of tar-like material. What causes this and how can I prevent it?
A4: Tar formation is a common issue in the Reimer-Tiemann reaction, often resulting from the decomposition of reactants and products under the harsh reaction conditions.
-
Causes of Tar Formation: High reaction temperatures, prolonged reaction times, and high concentrations of base can promote side reactions and polymerization, leading to the formation of complex, high-molecular-weight byproducts, often referred to as tars.[9]
-
Prevention Strategies:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 60-70°C).[7]
-
Controlled Addition of Chloroform: Add the chloroform dropwise to the reaction mixture to control the exothermic nature of the reaction and prevent localized overheating.[8]
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that may contribute to tar formation.
-
Q5: I have identified other byproducts in my reaction mixture besides the para-isomer. What are they and how can I remove them?
A5: Besides the para-isomer, other byproducts can form, including unreacted phenol and dichloromethyl-substituted phenols.[1]
-
Unreacted Phenol: If the reaction does not go to completion, you will have unreacted phenol in your mixture.
-
Dichloromethyl-substituted Phenol: This is an intermediate in the reaction. If the hydrolysis step is incomplete, this intermediate may be present in the final mixture.[1]
Purification Strategies:
-
Steam Distillation: Salicylaldehyde is volatile in steam, while the para-isomer and many tarry byproducts are not. Steam distillation is a very effective method for separating the ortho-product from the reaction mixture.[10] Unreacted phenol will also co-distill with the salicylaldehyde.
-
Bisulfite Adduct Formation: Salicylaldehyde can be selectively separated from unreacted phenol by forming a solid bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with acid.
-
Column Chromatography: For smaller scale reactions or when high purity is required, silica (B1680970) gel column chromatography can be used to separate the ortho and para isomers, as well as other impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[8]
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Reimer-Tiemann reaction? A: The base, typically NaOH or KOH, serves two primary functions: it deprotonates chloroform to generate the highly reactive this compound electrophile, and it deprotonates the phenol to form the more nucleophilic phenoxide ion.[1][4]
Q: Why is the reaction typically carried out in a biphasic system? A: Because alkali hydroxides are poorly soluble in chloroform, a two-phase system consisting of an aqueous solution of the base and an organic phase of chloroform is used.[6] Effective mixing is crucial for the reaction to proceed.[2]
Q: Can I use a different haloform instead of chloroform? A: Yes, other haloforms can be used. For instance, using carbon tetrachloride (CCl₄) instead of chloroform leads to the formation of salicylic (B10762653) acid (a carboxylic acid) instead of salicylaldehyde.[11]
Q: What are the main safety precautions to consider when performing a Reimer-Tiemann reaction? A: Chloroform is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and is a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Effect of Base on Ortho/Para Selectivity
| Base (15N) | Ortho/Para Ratio | Reference |
| Sodium Hydroxide (NaOH) | 2.08 | |
| Potassium Hydroxide (KOH) | 1.24 |
Table 2: Influence of Substituents on Yield and Selectivity
| Phenolic Substrate | Substituent | Major Product(s) | Yield (%) | Ortho:Para Ratio |
| Phenol | -H | Salicylaldehyde | ~30-40 | Generally >1 |
| p-Cresol | 4-CH₃ | 4-Methylsalicylaldehyde | - | Ortho product is major |
| Guaiacol | 2-OCH₃ | Vanillin & Isovanillin | - | - |
Note: Yields and isomer ratios can vary significantly depending on the specific reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of Salicylaldehyde from Phenol
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl, dilute)
-
Diethyl ether or Dichloromethane (for extraction)
-
Sodium sulfate (B86663) (anhydrous)
-
Sodium bisulfite (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water. Add phenol to the solution and heat the mixture to 60-65°C in a water bath.[8]
-
Addition of Chloroform: Slowly add chloroform to the reaction mixture through the dropping funnel over a period of about one hour, while maintaining the temperature and stirring vigorously. The reaction is exothermic, and the rate of addition should be controlled to prevent the temperature from rising too high.[8]
-
Reaction: After the addition of chloroform is complete, continue to heat and stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.[8]
-
Work-up (Steam Distillation): Remove any excess chloroform by distillation. Then, acidify the reaction mixture with dilute hydrochloric acid. Subject the mixture to steam distillation. Salicylaldehyde and any unreacted phenol will co-distill.[10]
-
Extraction: Extract the distillate with diethyl ether or dichloromethane. Wash the organic layer with a saturated sodium bisulfite solution to form the solid adduct of salicylaldehyde.
-
Purification:
-
Bisulfite Method: Filter the solid bisulfite adduct and wash it with a small amount of cold ethanol. Regenerate the salicylaldehyde by treating the adduct with dilute acid and then extract it with an organic solvent.
-
Chromatography: Alternatively, after the initial extraction, dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the resulting oil by column chromatography on silica gel.
-
-
Final Product: The final product is a colorless to pale yellow liquid with a characteristic almond-like odor.
Mandatory Visualization
Caption: The reaction mechanism of the Reimer-Tiemann reaction.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. scribd.com [scribd.com]
- 10. Sciencemadness Discussion Board - Preparation of Salicylaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
Technical Support Center: Dichlorocarbene Reactions - Scale-up Considerations and Challenges
Welcome to the technical support center for dichlorocarbene reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up these versatile but challenging reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and efficient implementation of this compound chemistry in your projects.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound reactions in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| DCC-T01 | My reaction is sluggish or shows low conversion. | 1. Inefficient Mixing/Mass Transfer: Poor contact between the organic and aqueous phases in biphasic systems (e.g., chloroform (B151607) and aqueous NaOH) is a primary issue on scale-up due to a lower surface area to volume ratio.[1] 2. Low Reaction Temperature: The activation energy for this compound formation may not be met. 3. Inactive Phase Transfer Catalyst (PTC): The catalyst may be of poor quality, poisoned by impurities, or used at an insufficient concentration.[2] 4. Insufficiently Strong Base: The concentration of the aqueous base (e.g., NaOH) may be too low.[1] | 1. Improve Agitation: Increase the stirring speed. For larger vessels, ensure the impeller design is appropriate for efficient phase mixing. Below a certain stirring speed (e.g., 500-600 rpm), the reaction may be diffusion-controlled.[3][4] 2. Increase Temperature: Cautiously increase the reaction temperature. However, be mindful of the increased risk of side reactions and exotherms.[1] 3. Catalyst Optimization: Ensure the PTC is pure and dry. Increase the catalyst loading. Consider screening different PTCs (e.g., quaternary ammonium (B1175870) salts like Aliquat® 336 or benzyltriethylammonium chloride).[5] 4. Increase Base Concentration: Use a more concentrated solution of the base (e.g., 35-50% aqueous NaOH). Higher concentrations can lead to less solvated and more reactive hydroxide (B78521) ions.[1] |
| DCC-T02 | I am observing significant formation of tar-like byproducts. | 1. This compound Polymerization: this compound is highly reactive and can polymerize if it does not react quickly with the substrate. This is exacerbated by localized high concentrations or "hot spots."[1] 2. High Reaction Temperature: Elevated temperatures can accelerate decomposition and polymerization pathways. | 1. Controlled Addition: Add the chloroform or base slowly to the reaction mixture to maintain a low steady-state concentration of this compound. 2. Efficient Mixing: Vigorous stirring is crucial to rapidly disperse the generated this compound and facilitate its reaction with the alkene.[1] 3. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. |
| DCC-T03 | The reaction is highly exothermic and difficult to control. | 1. Rapid Generation of this compound: The reaction of chloroform with a strong base is highly exothermic.[6] 2. Inadequate Heat Removal: The cooling capacity of the reactor may be insufficient for the scale of the reaction. Heat transfer is less efficient in larger vessels.[7] | 1. Slow Reagent Addition: Add the limiting reagent (often chloroform or the base) dropwise or via a syringe pump to control the rate of heat generation.[7] 2. Sufficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). For very exothermic reactions, an external cooling bath may be necessary.[8] 3. Dilution: Increasing the solvent volume can help to dissipate the heat generated. 4. Reaction Calorimetry: For large-scale reactions, perform reaction calorimetry (RC1) to determine the heat of reaction and the required cooling capacity for safe operation.[6] |
| DCC-T04 | My product yield is low due to hydrolysis of this compound. | 1. Presence of Excess Water: this compound readily hydrolyzes in the presence of water to form carbon monoxide and hydrochloric acid.[1] 2. Inefficient Phase Transfer: If the this compound is not efficiently transferred to the organic phase, it will remain in the aqueous phase where it is more susceptible to hydrolysis. | 1. Anhydrous Conditions (if applicable): For methods using non-aqueous bases like potassium tert-butoxide, ensure all reagents and glassware are scrupulously dry. 2. Efficient PTC: Use an effective phase transfer catalyst to rapidly move the reactive species between phases.[5] 3. Vigorous Stirring: Maximize the interfacial area to promote the reaction of this compound with the alkene in the organic phase. |
| DCC-T05 | My substrate or product is degrading under the reaction conditions. | 1. Base-Sensitive Functional Groups: The presence of strong bases can lead to side reactions such as saponification of esters or aldol (B89426) condensations with carbonyl compounds.[9] | 1. Use Milder Conditions: Consider alternative, non-basic methods for this compound generation, such as the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which proceeds in a neutral medium.[9][10] 2. Protecting Groups: Protect sensitive functional groups prior to the this compound reaction. |
| DCC-T06 | I am having difficulty separating the phase transfer catalyst during work-up. | 1. High Catalyst Loading: Using a large excess of the PTC can make its removal challenging. 2. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions. | 1. Water Washes: Thoroughly wash the organic phase with water and brine to remove the majority of the water-soluble PTC.[2] 2. Silica (B1680970) Plug Filtration: Pass the crude product through a short plug of silica gel to adsorb the catalyst.[2] 3. Optimize Catalyst Loading: Use the minimum effective amount of PTC. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound reactions?
A1: The main safety hazards include:
-
Thermal Runaway: The generation of this compound is often highly exothermic. Without proper temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[6][7]
-
Hazardous Reagents: Chloroform is a suspected carcinogen and can decompose to the highly toxic phosgene (B1210022) and hydrogen chloride.[11] Strong bases like sodium hydroxide are corrosive.
-
Byproduct Formation: this compound can decompose to form carbon monoxide, a toxic gas.[1]
-
Pressure Build-up: In a closed system, the formation of gaseous byproducts or boiling of the solvent due to an exotherm can lead to a dangerous pressure increase.[6]
Q2: How do I choose the right method for generating this compound on a larger scale?
A2: The choice of method depends on the substrate and the scale of the reaction:
-
Phase-Transfer Catalysis (PTC) with Chloroform and NaOH: This is the most common, cost-effective, and industrially applicable method.[5][12] It is suitable for a wide range of alkenes.
-
Potassium tert-Butoxide and Chloroform: This method requires strictly anhydrous conditions, which can be challenging and costly on a large scale.
-
Dechlorination of Carbon Tetrachloride with Magnesium: This method is advantageous for substrates with base-sensitive functional groups as it is performed under neutral conditions.[9] However, it can have an unpredictable induction period and potential for a sudden exotherm.[9]
-
Continuous Flow Reactors: For large-scale production, continuous flow systems using packed bed reactors can offer superior mixing and heat transfer, mitigating some of the challenges of batch processing.[1]
Q3: What is the role of the phase transfer catalyst (PTC) and how do I select one?
A3: The PTC facilitates the reaction between reactants in different phases (e.g., the aqueous hydroxide solution and the organic chloroform/alkene solution). It does this by transferring the hydroxide anion into the organic phase to react with chloroform, generating this compound in close proximity to the alkene.[13]
-
Common PTCs: Quaternary ammonium salts (e.g., benzyltriethylammonium chloride, tetrabutylammonium (B224687) bromide, Aliquat® 336) and phosphonium (B103445) salts are widely used.[12]
-
Selection Criteria: The choice of PTC can influence the reaction rate and efficiency. A good PTC should be soluble in the organic phase and stable under the strong basic conditions. For many applications, common and inexpensive PTCs like benzyltriethylammonium chloride are effective.[3]
Q4: How can I monitor the progress of my this compound reaction?
A4: Reaction monitoring is crucial for optimization and safety. Common techniques include:
-
Thin-Layer Chromatography (TLC): For qualitative monitoring of the consumption of the starting material.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactants and products.
-
In-situ Spectroscopy (FTIR, NMR): Advanced techniques for real-time monitoring of reactant consumption and product formation without the need for sampling.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound reactions.
Table 1: Effect of Process Parameters on Dichlorocyclopropanation Yield
| Parameter | Variation | Substrate | Product Yield | Reference |
| NaOH Concentration | 20 wt% | Styrene (B11656) | Lower Conversion | [1] |
| 35 wt% | Styrene | Optimal Conversion | [1] | |
| 40 wt% | Styrene | Reactor Clogging | [1] | |
| Temperature | 40 °C | Styrene | Lower Conversion | [1] |
| 60 °C | Styrene | Optimal Conversion | [1] | |
| 90 °C | Styrene | Reactor Clogging | [1] | |
| Stirring Speed | < 500 rpm | Styrene | Rate dependent on stirring | [4] |
| > 600 rpm | Styrene | Rate independent of stirring | [4] |
Table 2: Comparison of this compound Generation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields | Reference |
| Phase-Transfer Catalysis | CHCl₃, 50% aq. NaOH, PTC | Biphasic, 20-60 °C | Cost-effective, scalable, tolerant to some moisture | Requires efficient mixing, potential for side reactions with base-sensitive groups | 60-95% | [1][12] |
| Anhydrous Base | CHCl₃, KOtBu | Anhydrous solvent (e.g., pentane), 0 °C to RT | High reactivity | Requires strictly anhydrous conditions, expensive base | 70-90% | [13] |
| Ultrasonic Irradiation | CCl₄, Mg | Anhydrous Ether/THF, RT, 45-60 min | Neutral conditions, avoids base-sensitive side reactions, rapid | Potential for sudden exotherm, requires specialized equipment | 75-95% | [9][14] |
Experimental Protocols
Protocol 1: Scale-up of Dichlorocyclopropanation of Styrene using Phase-Transfer Catalysis (Illustrative Example)
Disclaimer: This is a general protocol and should be adapted and optimized for specific equipment and safety procedures. A thorough risk assessment must be conducted before proceeding.[15]
Materials:
-
Styrene
-
Chloroform (stabilized with ethanol)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Benzyltriethylammonium chloride (BTEAC)
-
Toluene (or another suitable solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.
-
Circulating bath for temperature control.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Reactor Setup: Set up the jacketed reactor in a well-ventilated fume hood. Ensure all glassware is clean and dry.
-
Charging Reagents: To the reactor, add styrene (1.0 eq), toluene, and BTEAC (0.02 eq). Begin stirring to ensure a homogeneous solution.
-
Temperature Control: Cool the reactor contents to 20-25 °C using the circulating bath.
-
Addition of Base: Slowly add the 50% aqueous NaOH solution (3.0 eq) to the vigorously stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 30 °C.
-
Addition of Chloroform: After the base addition is complete, begin the slow, dropwise addition of chloroform (1.5 eq) via the addition funnel over 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain it between 30-35 °C. An exotherm is expected.
-
Reaction Monitoring: After the chloroform addition is complete, continue stirring at 30-35 °C for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to dilute the mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Key challenges and mitigation strategies for scaling up this compound reactions.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
Caption: Mechanism of this compound generation and reaction using phase-transfer catalysis.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. scribd.com [scribd.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. benchchem.com [benchchem.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chloroform - Wikipedia [en.wikipedia.org]
- 12. iajpr.com [iajpr.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. orgsyn.org [orgsyn.org]
monitoring dichlorocarbene reaction progress using TLC and GC-MS
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of dichlorocarbene addition reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction and why is monitoring its progress important?
A1: this compound (:CCl₂) is a highly reactive intermediate used in organic synthesis to create gem-dichlorocyclopropanes by reacting with alkenes.[1][2] Monitoring the reaction is crucial to determine the point of completion, maximize the yield of the desired product, and minimize the formation of byproducts from the decomposition of the reactive carbene or side reactions.[3][4]
Q2: Why are TLC and GC-MS the chosen analytical methods for this reaction?
A2:
-
TLC is a rapid, inexpensive, and simple technique used for qualitative monitoring of a reaction's progress.[4][5] It allows for the simultaneous visualization of the consumption of starting material (the alkene) and the formation of the product (the dichlorocyclopropane).[3][6]
-
GC-MS is a powerful method that separates volatile compounds in a mixture and provides information about their molecular weight and structure. It is ideal for confirming the identity of the dichlorocyclopropane product through its characteristic mass spectrum and for quantifying the reaction components to determine yield and purity.[7][8]
Q3: What are the common methods for generating this compound?
A3: this compound is typically generated in situ (in the reaction mixture) because it is too unstable to be isolated.[1] Common methods include:
-
Base-induced elimination from chloroform (B151607): Reacting chloroform with a strong base like potassium tert-butoxide or aqueous sodium hydroxide, often with a phase-transfer catalyst (e.g., benzyltriethylammonium bromide).[1][2]
-
Decomposition of ethyl trichloroacetate: Treatment with sodium methoxide (B1231860) releases this compound.[1]
-
Dechlorination of carbon tetrachloride: Using magnesium with ultrasound is a method that avoids strong bases and is tolerant of ester and carbonyl groups.[1][7]
Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
TLC provides a quick visual assessment of the reaction by separating the nonpolar product from the typically more polar starting material.
Detailed Experimental Protocol: TLC Monitoring
-
Plate Preparation: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica (B1680970) gel TLC plate (e.g., Silica gel 60 F₂₅₄).[6]
-
Solvent System Selection: Choose an appropriate eluent system. A good starting point for separating an alkene from its dichlorocyclopropane adduct is a nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 or 4:1 Hexane:EtOAc). The goal is to achieve an Rf value of ~0.3-0.5 for the starting material.[3][9]
-
Spotting the Plate: [9]
-
Lane 1 (Starting Material - SM): Dissolve a small amount of the starting alkene in a volatile solvent and spot it on the left-most tick mark on the starting line.
-
Lane 2 (Co-spot - C): On the middle tick mark, first spot the starting material, then, using the same capillary, spot the reaction mixture directly on top of it. This helps to verify the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction Mixture - R): Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the right-most tick mark. If the reaction is biphasic, ensure you are sampling the organic layer.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Light: View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[10] Circle these spots with a pencil.
-
Staining: Since dichlorocyclopropanes may not be strongly UV-active, a chemical stain is often necessary.[11] Immerse the plate in a staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde), then gently heat it with a heat gun until colored spots appear.
-
TLC Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Solution(s) |
| Why are my spots streaking or elongated? | 1. Sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic.3. The chosen eluent is not suitable. | 1. Dilute the sample before spotting.[12]2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to the eluent.[12]3. Experiment with a different solvent system. |
| Why can't I see any spots on the TLC plate? | 1. The sample is too dilute.2. The compound is not UV-active.3. The compound is volatile and has evaporated.4. The solvent level in the chamber was above the starting line. | 1. Concentrate the sample or spot multiple times in the same location, allowing it to dry between applications.[12][13]2. Use a chemical stain like potassium permanganate (KMnO₄), which reacts with the C=C bond of the starting material, or a general stain like p-anisaldehyde.[11]3. This can be an issue with low-boiling point compounds; analysis may be challenging with TLC.4. Ensure the starting line is always above the solvent level in the developing chamber.[13] |
| The starting material and product spots are too close (similar Rf). How can I improve separation? | 1. The eluent polarity is not optimal. | 1. Adjust the polarity of the eluent. If spots are near the solvent front (high Rf), decrease polarity (more hexane). If spots are near the baseline (low Rf), increase polarity (more ethyl acetate).[12] Try different solvent systems entirely (e.g., dichloromethane (B109758)/hexane). |
| What does a completed reaction look like on TLC? | The spot corresponding to the starting material (alkene) should be completely gone or significantly diminished in the reaction lane, and a new spot corresponding to the less polar product (dichlorocyclopropane) should appear with a higher Rf value. | Continue monitoring at regular intervals until the starting material spot disappears.[3] |
Data Presentation: Example TLC Results
| Compound | Solvent System (Hexane:EtOAc) | Rf Value (Approx.) | Visualization |
| Styrene (Starting Material) | 9:1 | 0.45 | UV, KMnO₄ (yellow spot) |
| 1,1-dichloro-2-phenylcyclopropane (Product) | 9:1 | 0.60 | p-Anisaldehyde stain |
| Chloroform | 9:1 | ~0.70 | Not typically visualized |
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the structure of the product and assess the purity of the reaction mixture after workup.
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Quench the reaction by slowly adding water or a saturated ammonium (B1175870) chloride solution.
-
Perform a liquid-liquid extraction. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Dilution: Dilute a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Setup (Typical Parameters):
-
Injector: Split/splitless injector at 250 °C.
-
Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS. Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of each peak.
GC-MS Troubleshooting Guide
| Question/Issue | Possible Cause(s) | Solution(s) |
| I don't see the expected product peak in my chromatogram. | 1. The reaction did not work.2. The product is not volatile enough or decomposed in the hot injector.3. The column is not suitable. | 1. Re-evaluate the reaction conditions and re-run TLC.2. Lower the injector temperature. Ensure the product is thermally stable under GC conditions.3. Use a high-temperature column or consider analysis by LC-MS if the compound is not GC-amenable. |
| How do I identify the dichlorocyclopropane peak in the mass spectrum? | The key is the isotopic pattern of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with two chlorine atoms will show a characteristic cluster of peaks: [M]⁺, [M+2]⁺, and [M+4]⁺. | Look for a cluster of peaks where the ratio of the [M]⁺ to [M+2]⁺ peak is approximately 3:2 (more precisely 100:65), and the [M+4]⁺ peak is smaller still (~10%). The base peak is often a fragment resulting from the loss of one chlorine atom.[14] |
| My peaks are tailing or broad. | 1. The injector liner is contaminated or active.2. The front of the GC column is contaminated.3. The compound is interacting with active sites in the GC system. | 1. Replace the injector liner and septum.[15][16]2. Trim ~10-15 cm from the front of the column.[16]3. Use a deactivated liner and column.[16] |
| I see many extra peaks in the chromatogram. | 1. Impurities in the starting materials or solvents.2. Byproducts from the reaction.3. Contamination from the septum ("septum bleed") or previous injections ("carryover"). | 1. Run a blank solvent injection to identify solvent impurities.[15]2. Analyze the mass spectra of the unexpected peaks to identify their structures.3. Replace the septum.[15] Perform a bake-out of the injector and column. |
Data Presentation: Example GC-MS Data for 1,1-dichloro-2-phenylcyclopropane
Table 1: Retention Time Data
| Compound | Retention Time (min) (Approx.) |
| Styrene (Starting Material) | 4.5 |
| 1,1-dichloro-2-phenylcyclopropane (Product) | 9.2 |
Table 2: Key Mass Spectrum Fragments (m/z)
| Ion Fragment | Description | Expected m/z | Isotopic Pattern |
| [C₉H₈Cl₂]⁺ | Molecular Ion (M⁺) | 186, 188, 190 | Characteristic 3-peak cluster for two chlorines |
| [C₉H₈Cl]⁺ | Loss of one Cl atom | 151, 153 | Characteristic 2-peak cluster for one chlorine |
| [C₉H₇]⁺ | Tropylium ion fragment | 91 | Single peak |
Visualized Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. coconote.app [coconote.app]
- 7. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. silicycle.com [silicycle.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. shimadzu.co.uk [shimadzu.co.uk]
- 16. youtube.com [youtube.com]
Technical Support Center: Work-up Procedures for Chloroform and Base Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted chloroform (B151607) and basic compounds from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a reaction "work-up" and why is it necessary?
A work-up refers to the series of steps required to isolate and purify the product(s) of a chemical reaction.[1][2][3] This process is essential for removing unreacted starting materials, by-products, catalysts, and solvents from the desired compound.[1] The specific work-up protocol can vary greatly depending on the chemical properties of the product and the impurities present.[1]
Q2: What are the most common methods for removing unreacted basic impurities, such as amines?
Basic impurities like amines will typically partition into the organic layer during a standard aqueous extraction.[4][5] To remove them, they must be converted into their water-soluble salt form. Common methods include:
-
Washing with dilute acid: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the amine, forming a salt that is soluble in the aqueous layer.[4][5][6] This method is suitable for products that are stable in acidic conditions.[4][5]
-
Washing with copper sulfate (B86663): For products that are acid-sensitive, washing the organic layer with an aqueous solution of copper (II) sulfate is an effective alternative. The copper ions form a complex with the amine, which is then extracted into the aqueous layer.[4][5] A color change in the aqueous layer (to purple) indicates the presence of the copper-amine complex.[4][5]
-
Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific types of excess reagents or by-products.[1][7][8][9] Resins with acidic functional groups can effectively bind to and remove basic impurities by simple filtration.[7][10][11]
Q3: How can I remove residual chloroform from my sample?
Chloroform is a common solvent in organic synthesis and extraction.[12][13][14] Due to its relatively high boiling point (61.2 °C), its removal can sometimes be challenging. Standard methods include:
-
Rotary Evaporation: This is the most common method for removing solvents. However, care must be taken as prolonged exposure to heat can decompose some products.
-
Azeotropic Removal: In some cases, adding a lower-boiling solvent and co-evaporating the mixture can help remove residual chloroform. For instance, methanol (B129727) and hexane (B92381) can form azeotropes with chloroform.[15]
-
High-Vacuum Drying: Placing the sample under a high vacuum for an extended period can remove trace amounts of chloroform.
Q4: What are scavenger resins and how do they work?
Scavenger resins are functionalized solid supports designed to irreversibly capture and remove specific compounds, such as excess reagents or by-products, from a solution.[8][9] They offer a significant advantage over traditional liquid-liquid extraction by simplifying the purification process to a simple filtration step, which is highly compatible with automated synthesis platforms.[8] The resin's functional groups are chosen to react selectively with the impurity of interest.[8][16] For example, resins with acidic functional groups are used to scavenge basic impurities like amines.[10][11]
Q5: Are there safer, greener alternatives to chloroform?
Yes, due to the health and environmental concerns associated with chloroform, several alternative solvents are available.[17][18] The choice of an alternative depends on the specific requirements of the reaction or extraction. Some common alternatives include:
-
Dichloromethane (B109758) (Methylene Chloride): Shares similar properties with chloroform but is generally considered less toxic.[17][19]
-
Ethyl Acetate: A less toxic and biodegradable option often used in extractions and chromatography.[17]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, it is a greener alternative to both dichloromethane and tetrahydrofuran (B95107) (THF).[18]
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that is more stable against peroxide formation than THF and 2-MeTHF.[18]
Troubleshooting Guide
Issue 1: An emulsion has formed during liquid-liquid extraction.
An emulsion is a stable suspension of one liquid in another, preventing the clear separation of aqueous and organic layers.[20] This is a frequent issue, especially when dealing with complex mixtures or when the mixing of layers is too vigorous.[20]
Solutions:
-
Patience is Key: Allow the separatory funnel to stand undisturbed; sometimes the layers will separate on their own.[1][21][22]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[20]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[20][21][22]
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite®.[1][21]
-
Centrifugation: Centrifuging the mixture can also force the separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.
Issue 2: The basic impurity is not fully removed after an acid wash.
This can occur if the acid wash is not efficient enough or if the basicity of the impurity is very weak.
Solutions:
-
Repeat the Wash: Perform multiple washes with the dilute acid solution. Typically, two to three extractions are sufficient to complete the transfer of the basic compound to the aqueous layer.[23][24]
-
Check the pH: After washing, test the pH of the aqueous layer to ensure it is acidic. It's not possible to test the pH of the organic layer directly, but you can test the aqueous solution it has been in contact with.[3]
-
Use a Stronger Acid: If a weak acid was used, switching to a stronger, yet non-reactive, acid might be necessary.
-
Consider Scavenger Resins: For persistent basic impurities, using a scavenger resin with a sulfonic acid or carboxylic acid functionality can be a highly effective solution.[10]
Issue 3: My product seems to be lost or has a low yield after work-up.
Product loss during work-up can happen for several reasons, including product solubility in the aqueous layer, degradation, or incomplete extraction.
Solutions:
-
Back-Extraction: If your product has some solubility in the aqueous wash, you can perform a "back-extraction." This involves taking the aqueous layers, neutralizing them if necessary, and then extracting them with a fresh portion of organic solvent to recover any dissolved product.[23]
-
Minimize Water Contact: Use brine (saturated NaCl solution) for the final wash. This helps to remove the bulk of the dissolved water from the organic layer before the drying step and can also decrease the solubility of some organic compounds in the aqueous phase, a phenomenon known as "salting out".[1][3]
-
Check pH Stability: Ensure that the pH conditions used during the extraction (acidic or basic washes) do not cause degradation of your target compound.
-
Proper Drying: Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation, as residual water can affect yield calculations and subsequent reactions.[1][3]
Data Presentation
Table 1: Troubleshooting Emulsion Formation
| Technique | Principle | When to Use |
| Gentle Mixing | Reduces the energy input that can lead to the formation of stable droplets.[20] | As a preventative measure for all extractions. |
| Adding Brine (Salting Out) | Increases the ionic strength of the aqueous layer, forcing separation.[20][22] | When an emulsion has already formed or is anticipated. |
| Filtration through Celite® | The filter aid physically disrupts the emulsion, allowing the layers to separate.[21] | For persistent or thick emulsions. |
| Centrifugation | The applied force accelerates the separation of the immiscible layers. | When other methods fail and equipment is available. |
| Adding a Different Solvent | Alters the polarity and density of the organic phase, which can destabilize the emulsion. | As a last resort, as it introduces another component to be removed later. |
Table 2: Comparison of Chloroform and Common Alternatives
| Solvent | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Chloroform | 61.2 | 1.49 | Probable human carcinogen, liver toxin, can form toxic phosgene (B1210022) gas.[25][26] |
| Dichloromethane | 39.6 | 1.33 | Less toxic than chloroform, but still a suspected carcinogen.[17] |
| Ethyl Acetate | 77.1 | 0.902 | Flammable, less toxic than chlorinated solvents.[17] |
| 2-Methyltetrahydrofuran | 80.2 | 0.854 | Flammable, derived from renewable sources, less prone to peroxide formation than THF.[18] |
| Cyclopentyl methyl ether | 106 | 0.919 | Flammable, resists peroxide formation.[18] |
Table 3: Common Scavenger Resins for Removing Basic Impurities
| Resin Name | Functional Group | Scavenges |
| SiliaBond Tosic Acid (SCX) | Sulfonic Acid | Amines (including weakly basic anilines), and other basic functionalities.[10] |
| SiliaBond Carboxylic Acid (WCX) | Carboxylic Acid | Amines, carbonates, alkoxides.[10] |
| Isatoic Anhydride Resin | Isatoic Anhydride | Primary and secondary amines.[27] |
| Aldehyde Polystyrene Resin | Aldehyde | Selectively scavenges primary amines.[27] |
| Methyl Isocyanate Resin | Isocyanate | Primary and secondary amines.[11][27] |
Experimental Protocols
Protocol 1: Standard Aqueous Wash to Remove an Amine Base
-
Dilution: Dilute the reaction mixture with an appropriate immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add a volume of 1 M aqueous HCl solution approximately 10-20% of the organic layer volume.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 3-6) two more times to ensure complete removal of the amine.
-
Neutral Wash (Optional): Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove the majority of the dissolved water.[1]
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand until the solvent is clear and the drying agent is no longer clumping.[1][3]
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.[1]
Protocol 2: Using a Scavenger Resin to Remove an Amine
-
Resin Selection: Choose an appropriate acidic scavenger resin (e.g., a sulfonic acid-functionalized resin) based on the basicity of the amine to be removed.
-
Stoichiometry: Add the scavenger resin to the reaction mixture, typically using a 2-3 fold molar excess relative to the amount of the amine impurity.
-
Agitation: Gently agitate the mixture at room temperature. The required time can vary from 30 minutes to several hours. Monitor the removal of the amine by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of clean solvent to recover any product that may have adhered to it.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for removing a basic amine impurity using an acidic aqueous wash.
Caption: A decision tree for troubleshooting emulsion formation during liquid-liquid extraction.
Caption: Principle of acid-base extraction to separate a neutral compound from a basic amine.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. silicycle.com [silicycle.com]
- 11. glycopep.com [glycopep.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Chloroform Solvent Extraction-Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 14. Chloroform Extraction of NMP in the Reaction Solution - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 15. US4147859A - Process for removal of chloroform and carbon tetrachloride from chlorinated polyvinyl chloride - Google Patents [patents.google.com]
- 16. canftech.com [canftech.com]
- 17. m.youtube.com [m.youtube.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. quora.com [quora.com]
- 20. benchchem.com [benchchem.com]
- 21. Tips & Tricks [chem.rochester.edu]
- 22. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. safety.duke.edu [safety.duke.edu]
- 26. quora.com [quora.com]
- 27. thieme-connect.com [thieme-connect.com]
effect of solvent polarity on dichlorocarbene reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent polarity on the efficiency of dichlorocarbene reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect this compound reactions?
Solvent polarity can significantly influence both the generation of this compound and its subsequent reaction with an olefin. The choice of solvent can affect reaction rates and product yields. For instance, in the generation of this compound from carbon tetrachloride and magnesium without ultrasonic irradiation, higher yields are reported in ethyl ether compared to a mixture of ethyl ether and tetrahydrofuran (B95107).[1] However, with ultrasonic irradiation, a 4:1 mixture of ethyl ether and tetrahydrofuran is more efficient.[1]
Q2: What are the most common methods for generating this compound, and how does the choice of solvent differ for each?
The most common method for generating this compound is the reaction of chloroform (B151607) with a strong base, such as potassium tert-butoxide or aqueous sodium hydroxide (B78521).[2] When using an aqueous base, a phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.[2][3] This approach can eliminate the need for expensive, anhydrous solvents.[4] Another method involves the reaction of carbon tetrachloride with magnesium, often accelerated by ultrasonic irradiation.[1][5] In this case, anhydrous solvents like ethyl ether or mixtures with tetrahydrofuran are used.[1]
Q3: What is the role of a phase-transfer catalyst in this compound reactions?
In two-phase systems (e.g., aqueous NaOH and an organic solvent), the reactants for this compound formation (chloroform in the organic phase and hydroxide ions in the aqueous phase) are in separate layers. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium bromide, facilitates the transfer of hydroxide ions into the organic phase, where they can react with chloroform to generate this compound.[2][3] This method increases the reaction rate and avoids the need for strictly anhydrous conditions.
Q4: Can this compound reactions be performed under neutral conditions?
Yes, the generation of this compound from carbon tetrachloride and magnesium under ultrasonic irradiation proceeds in a neutral medium.[1] This is advantageous when the olefin substrate contains base-sensitive functional groups, such as esters or carbonyls, as it prevents side reactions like saponification or aldol (B89426) condensation.[1]
Troubleshooting Guide
Issue 1: Low or no yield of the desired dichlorocyclopropane product.
| Possible Cause | Troubleshooting Steps |
| Inefficient this compound Generation | - Check Base Strength: Ensure the base used (e.g., potassium tert-butoxide, NaOH) is sufficiently strong and not degraded. For solid bases, ensure they are properly stored to prevent moisture absorption. - Inert Atmosphere: For reactions sensitive to air and moisture, ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solvent Choice | - Anhydrous Conditions: For methods not using phase-transfer catalysis, ensure the solvent is anhydrous. The presence of water can quench the reactive intermediates. An increase in the water content of ether has been shown to increase induction time and decrease product yields.[1] - Solvent Polarity: The optimal solvent can depend on the specific reaction conditions (e.g., with or without sonication). Refer to the data table below for guidance. |
| Ineffective Phase-Transfer Catalyst | - Catalyst Activity: Ensure the phase-transfer catalyst is active and used in the correct amount. - Stirring: Vigorous stirring is crucial in biphasic systems to maximize the interfacial area for the reaction to occur.[6] |
| Substrate Reactivity | - Electron-Rich Olefins: this compound is an electrophile and reacts more readily with electron-rich olefins. If your substrate is electron-deficient, the reaction may be sluggish. |
| Product Instability | - Work-up Conditions: The dichlorocyclopropane product may be sensitive to the work-up conditions. Ensure that the quenching and extraction steps are performed promptly and under appropriate temperature control. |
Issue 2: Formation of significant side products.
| Possible Cause | Troubleshooting Steps |
| Base-Induced Side Reactions | - Substrate Sensitivity: If your substrate has base-sensitive functional groups (e.g., esters, ketones), consider using a neutral method for this compound generation (e.g., CCl₄/Mg with ultrasound).[1] |
| Unexpected Exothermic Reaction | - Controlled Addition: Some methods of this compound generation can have an unpredictable induction period followed by a sudden exotherm.[1] Add reagents slowly and with efficient cooling to maintain control over the reaction temperature. Sonication has been shown to eliminate delayed exotherms.[1] |
| This compound Self-Reaction | - Slow Addition of Carbene Precursor: If generating the carbene separately, add it slowly to the solution of the olefin to minimize its self-condensation. In situ generation is generally preferred. |
Data Presentation
Table 1: Effect of Solvent on this compound Reaction Efficiency
| This compound Generation Method | Olefin | Solvent System | Observation |
| CCl₄ + Mg (Reflux) | Various | Ethyl Ether | Higher yield compared to the mixed solvent system under reflux.[1] |
| CCl₄ + Mg (Reflux) | Various | Ethyl Ether / Tetrahydrofuran | Lower yield but faster reaction time (4h vs 12h) compared to ethyl ether alone.[1] |
| CCl₄ + Mg (Ultrasonic Irradiation) | Various | Ethyl Ether | Lower yield compared to the mixed solvent system with sonication.[1] |
| CCl₄ + Mg (Ultrasonic Irradiation) | Various | Ethyl Ether / Tetrahydrofuran (4:1) | Most efficient solvent system for the sonicated reaction.[1] |
| CHCl₃ + aq. NaOH | Cyclohexene | Chloroform / Water (biphasic) | Phase-transfer catalyst is required for efficient reaction.[3] |
| Ethyl Trichloroacetate + Sodium Methoxide | Dihydropyran | Pentane | Good yields are generally obtained with this method.[7] |
Experimental Protocols
Protocol 1: this compound Addition to Cyclohexene using Phase-Transfer Catalysis
This protocol is adapted from procedures describing the generation of this compound from chloroform and aqueous sodium hydroxide with a phase-transfer catalyst.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexene, chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). An emulsion should form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by gas chromatography (GC) by periodically analyzing samples from the organic layer.
-
Work-up: Once the reaction is complete, dilute the mixture with water and separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 7,7-dichloronorcarane.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Protocol 2: this compound Generation from CCl₄ and Mg with Ultrasonic Irradiation
This protocol is based on the method described by Lin et al.[5]
-
Reagent Preparation: Place magnesium powder, the olefin substrate, and the solvent system (e.g., a 4:1 mixture of anhydrous ethyl ether and anhydrous tetrahydrofuran) in a flask.[1][5]
-
Addition of Carbon Tetrachloride: Add carbon tetrachloride to the mixture. A 2:1:1 molar ratio of carbon tetrachloride to magnesium to olefin has been reported to give high yields.[1]
-
Ultrasonication: Immerse the flask in the water bath of an ultrasonic cleaner. The water level should be adjusted to the level of the solvent inside the flask. Irradiate the mixture at room temperature until all the magnesium is consumed.
-
Work-up: After the reaction is complete, add a 10% aqueous solution of ammonium chloride to quench the reaction. Extract the aqueous layer with ethyl ether.
-
Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Purification: After filtering, the solvent can be removed, and the product can be purified by appropriate methods such as vacuum distillation or chromatography.
Visualizations
References
- 1. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. US3376349A - Production of this compound adducts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
minimizing tar formation in dichlorocarbene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation during dichlorocarbene reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions that can lead to tar formation and reduced yields.
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark and viscous (tar formation) shortly after initiation. | 1. Localized high concentration of this compound: Inefficient stirring can lead to poor dispersion of the base and chloroform (B151607), causing rapid, uncontrolled generation of this compound which then polymerizes.[1][2] 2. Reaction temperature is too high: this compound is highly reactive and can decompose or polymerize at elevated temperatures. 3. Incorrect stoichiometry: An incorrect ratio of chloroform to base can affect the rate of carbene generation and lead to side reactions. | 1. Increase stirring speed: Vigorous stirring is crucial for creating a fine emulsion and ensuring efficient mass transfer between the aqueous and organic phases.[1][2][3] An optimal stirring speed (e.g., >600 rpm) should be maintained throughout the reaction.[1][2] 2. Control the reaction temperature: Use an ice bath to manage the exothermic reaction, especially during the initial phase. Maintain a controlled temperature throughout the reaction. 3. Optimize reactant ratios: Carefully control the molar ratios of your reactants. A common starting point is a slight excess of chloroform to the alkene and a larger excess of the base. |
| Low yield of the desired dichlorocyclopropane product. | 1. Inefficient phase-transfer catalysis: The phase-transfer catalyst (PTC) may be inappropriate for the specific substrate or present in a non-optimal concentration.[1] 2. Hydrolysis of this compound: If the this compound is exposed to the aqueous phase for too long without reacting with the alkene, it can be hydrolyzed. 3. Side reactions of the carbene: this compound can undergo insertion reactions into C-H bonds or react with other functional groups in the starting material or solvent.[4][5] | 1. Select an appropriate PTC and optimize its concentration: Quaternary ammonium (B1175870) salts like benzyltriethylammonium bromide (TEBA) or tetrabutylammonium (B224687) salts are commonly used.[6] The optimal catalyst concentration depends on the specific reaction but is typically in the range of 1-5 mol%.[7] 2. Ensure efficient mixing: As mentioned above, vigorous stirring minimizes the time the carbene spends at the interface, promoting its reaction with the alkene in the organic phase.[3][8] 3. Choose an appropriate solvent: The solvent should be inert to this compound. Dichloromethane or the alkene substrate itself can sometimes be used as the organic phase. |
| Reaction is sluggish or does not initiate. | 1. Poor quality of reagents: Chloroform can decompose to phosgene, and the base may be of insufficient concentration or purity.[9] 2. Insufficient stirring: The reactants in the two phases are not coming into adequate contact.[1][3] 3. Low reaction temperature: While high temperatures are detrimental, a certain activation energy is still required. | 1. Use fresh, high-purity reagents: Use freshly opened or purified chloroform. Ensure the base solution is of the correct concentration. 2. Increase stirring speed: Ensure the formation of a fine emulsion.[3] 3. Gently warm the reaction: If the reaction does not start at low temperatures, gentle warming to around 40-50°C can help initiate it, but be prepared to cool it down if the reaction becomes too exothermic.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in this compound reactions?
A1: Tar formation is primarily due to the polymerization of the highly reactive this compound intermediate.[7][11] This is more likely to occur when the concentration of this compound is too high in a localized area, which can be caused by inefficient mixing or poor temperature control. The carbene can also react with itself or other intermediates in a variety of side reactions that lead to complex, high-molecular-weight byproducts.
Q2: How does a phase-transfer catalyst (PTC) help in minimizing tar formation?
A2: A phase-transfer catalyst facilitates the transfer of the hydroxide (B78521) anion (OH⁻) from the aqueous phase to the organic phase.[6][12] This allows for the deprotonation of chloroform to occur at the interface or within the organic phase, generating this compound in close proximity to the alkene substrate.[8] This controlled, localized generation of the carbene promotes the desired cyclopropanation reaction over side reactions like polymerization and hydrolysis, thus reducing tar formation.
Q3: What are the ideal reaction conditions to minimize tar formation?
A3: While optimal conditions are substrate-dependent, some general guidelines to minimize tar formation include:
-
Vigorous Stirring: To ensure a fine emulsion and efficient mixing of the phases.[1][2][3]
-
Temperature Control: Maintaining a low to moderate temperature (often starting with an ice bath) to control the exothermic reaction.
-
Appropriate Stoichiometry: Careful control of the chloroform to base ratio.
-
Optimal PTC Concentration: Using the right amount of a suitable phase-transfer catalyst.[1][7]
Q4: Can the choice of base influence tar formation?
A4: Yes, the concentration and type of base are important. A concentrated solution of a strong base like sodium hydroxide (e.g., 50% aqueous solution) is commonly used.[8][13] Using a less concentrated base might slow down the reaction, but an excessively high concentration can lead to a very rapid and uncontrolled generation of this compound, increasing the likelihood of tar formation. In some cases, solid potassium tert-butoxide in a non-aqueous solvent is used, which can sometimes provide cleaner reactions, though it is more expensive and requires anhydrous conditions.[6]
Q5: Are there alternative methods for generating this compound that produce less tar?
A5: Yes, some methods are reported to be cleaner. For instance, the generation of this compound from carbon tetrachloride and magnesium under ultrasonic irradiation is performed in a neutral medium, which can avoid side reactions caused by a strong base.[14] Another method involves the thermal decomposition of sodium trichloroacetate, which can also provide a cleaner source of this compound, albeit at higher temperatures.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Addition to α-Methyl Styrene
| Parameter | Variation | Rate Constant (k_app x 10⁻³) | Yield (%) | Reference |
| Stirring Speed | 200 rpm | - | - | [1] |
| 400 rpm | - | - | [1] | |
| 600 rpm | - | - | [1] | |
| 800 rpm | Levels off above 600 rpm | - | [1] | |
| Catalyst Conc. | 0.08 x 10⁻³ mmol | - | - | [1] |
| (BTEAC) | 1.6 x 10⁻³ mmol | - | Good | [1] |
| 5.2 x 10⁻³ mmol | Linearly dependent on conc. | - | [1] | |
| NaOH Conc. | 3.41 M | Increases with concentration | - | [2] |
| 7.89 M | Increases with concentration | - | [2] |
Table 2: Yields of Dichlorocyclopropanes under Different Conditions
| Alkene | This compound Source | Catalyst | Yield (%) | Reference |
| Cyclohexene | CHCl₃ / 50% NaOH | Tetrabutylammonium hydrogen sulfate (B86663) | Not specified | [13] |
| Styrene | CCl₄ / Mg (ultrasound) | None | 85 | [14][15] |
| 1-Octene | CCl₄ / Mg (ultrasound) | None | 92 | [14][15] |
| α-Methylstyrene | CHCl₃ / aq. NaOH | Multi-site PTC | High | [2] |
| 3-Methyl-1-cyclohexene | CHCl₃ / 25% NaOH | Tridecyl methyl ammonium chloride | 60-70 |
Experimental Protocols
Protocol 1: this compound Addition to Cyclohexene using Phase-Transfer Catalysis
This protocol is adapted from literature procedures for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane.[3][12][13]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/v) aqueous sodium hydroxide solution
-
Tetrabutylammonium hydrogen sulfate (or another suitable PTC)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the cyclohexene, chloroform, and the phase-transfer catalyst.
-
Cool the flask in an ice bath.
-
With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution to the flask.
-
Continue stirring vigorously in the ice bath. The reaction is often exothermic, and a brownish emulsion may form.[13]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation or chromatography if necessary.
Visualizations
Caption: Experimental workflow for a typical this compound addition reaction.
Caption: Competing pathways of this compound leading to desired product or tar.
Caption: A logical workflow for troubleshooting tar formation in this compound reactions.
References
- 1. ijcmas.com [ijcmas.com]
- 2. scispace.com [scispace.com]
- 3. Experiment [0 Fall "02 this compound Addition to Cyclohexene Using a Ph.. [askfilo.com]
- 4. Carbene chemistry. Part IX. Some C-H insertion reactions of this compound in the gas phase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Chloroform - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Solved Page 39 Experiment 10 Fall '09 this compound | Chegg.com [chegg.com]
- 14. A Facile Procedure for the Generation of this compound from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Dichlorocyclopropane Adducts by NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of dichlorocyclopropane adducts, with supporting data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and quantitative data are presented to assist researchers in the structural elucidation and analysis of this important class of compounds.
Introduction
Dichlorocyclopropane adducts, synthesized through the addition of dichlorocarbene to alkenes, are valuable intermediates in organic synthesis. Their unique structural features, including the strained three-membered ring and the presence of two chlorine atoms, give rise to characteristic spectroscopic signatures. NMR spectroscopy is a particularly powerful tool for the unambiguous determination of their structure, stereochemistry, and conformation. This guide will delve into the NMR characterization of these adducts, offering a comparison with other common analytical techniques.
NMR Spectroscopic Characterization
NMR spectroscopy provides detailed information about the chemical environment of individual nuclei, primarily ¹H and ¹³C, within a molecule. This allows for the precise determination of molecular structure and connectivity.
Key NMR Features of Dichlorocyclopropane Adducts:
-
¹H NMR: The protons on the cyclopropane (B1198618) ring of dichlorocyclopropane adducts typically appear in the upfield region of the spectrum, generally between 1.0 and 3.0 ppm. The geminal and vicinal coupling constants between these protons are highly dependent on their stereochemical relationship (cis or trans) and the nature of the substituents on the ring. Protons on carbons adjacent to the dichlorocyclopropane ring also show characteristic shifts.
-
¹³C NMR: The carbon atoms of the dichlorocyclopropane ring exhibit distinct chemical shifts. The carbon bearing the two chlorine atoms (CCl₂) is typically found significantly downfield, often in the range of 60-75 ppm, due to the deshielding effect of the electronegative chlorine atoms. The other two carbons of the cyclopropane ring resonate at higher fields.
Comparative ¹H and ¹³C NMR Data
Table 1: ¹H and ¹³C NMR Data for the Dichlorocyclopropane Adduct of Styrene (B11656) (1,1-dichloro-2-phenylcyclopropane)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CCl₂ | - | ~65-70 |
| CH-Ph | ~2.9-3.1 | ~35-40 |
| CH₂ | ~1.8-2.2 (diastereotopic) | ~25-30 |
| Phenyl-C | ~7.2-7.4 | ~126-140 |
Note: Specific chemical shifts can vary depending on the solvent and the specific stereoisomer.
Table 2: ¹H and ¹³C NMR Data for the Dichlorocyclopropane Adduct of Cyclohexene (7,7-Dichloronorcarane)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CCl₂ | - | 67.4 |
| CH (bridgehead) | ~1.8-2.0 | 25.8 |
| CH₂ (adjacent to bridgehead) | ~1.2-1.9 | 20.2 |
| CH₂ (other) | ~1.2-1.9 | 20.2 |
Data sourced from publicly available spectral databases and literature.[1][2]
Comparison with Other Spectroscopic Techniques
While NMR provides the most detailed structural information, IR spectroscopy and mass spectrometry offer complementary data that are crucial for a comprehensive characterization.
Table 3: Comparison of Spectroscopic Techniques for the Characterization of 7,7-Dichloronorcarane
| Technique | Key Information Provided | Typical Observations for 7,7-Dichloronorcarane |
| ¹H NMR | Proton environment, connectivity (through coupling) | Complex multiplets in the aliphatic region (1.2-2.0 ppm) for the cyclohexane (B81311) ring protons and a distinct signal for the bridgehead protons. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons | Signal for CCl₂ around 67.4 ppm, and signals for the CH and CH₂ groups of the cyclohexane ring at higher fields. |
| IR Spectroscopy | Functional groups, bond vibrations | C-H stretching vibrations for the alkane structure (2850-3000 cm⁻¹), and C-Cl stretching vibrations (below 800 cm⁻¹).[1][2] |
| Mass Spectrometry (EI-GC/MS) | Molecular weight, fragmentation pattern | Molecular ion peak (M⁺) at m/z 164 (for ³⁵Cl isotopes) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M⁺, M⁺+2, M⁺+4). Common fragments include the loss of Cl and HCl. |
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of dichlorocyclopropane adducts is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is recommended for better signal dispersion, especially for complex molecules.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8 to 16 scans are generally adequate for good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is often used.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of liquid or solid dichlorocyclopropane adducts.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry with Electron Ionization (EI) is a common method for the analysis of volatile dichlorocyclopropane adducts.
-
Sample Preparation: Prepare a dilute solution of the adduct (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: A small volume (e.g., 1 µL) is injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50°C and ramp up to 250°C.
-
-
MS Detection (EI):
-
Ionization Energy: Standard 70 eV electron ionization is used.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the adduct and its fragments (e.g., m/z 40-400).
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a dichlorocyclopropane adduct.
Caption: Workflow for the synthesis and spectroscopic characterization of dichlorocyclopropane adducts.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural characterization of dichlorocyclopropane adducts, providing unambiguous information on connectivity and stereochemistry. When used in conjunction with IR spectroscopy and mass spectrometry, a complete and confident structural assignment can be achieved. The data and protocols presented in this guide offer a valuable resource for researchers working with this important class of molecules.
References
Navigating the Labyrinth of Dichlorocarbene Reactions: A Comparative Guide to Product Identification by GC-MS
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise identification of reaction products is paramount. This is particularly true for reactions involving highly reactive intermediates like dichlorocarbene, where a multitude of products and byproducts can arise. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a cornerstone technique for the analysis of these complex mixtures. This guide provides an objective comparison of GC-MS with other analytical methods, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.
This compound (:CCl₂), a transient yet potent electrophile, is commonly generated from chloroform (B151607) and a strong base. Its reaction with alkenes yields gem-dihalocyclopropanes, valuable intermediates in organic synthesis. However, the reaction mixture can be complex, containing unreacted starting materials, the desired cyclopropane (B1198618) adducts, and various side products. Accurate and efficient analysis is therefore crucial for reaction optimization and product characterization.
Performance Benchmark: GC-MS vs. Alternative Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation of volatile and semi-volatile compounds from a mixture, followed by their individual identification based on their mass-to-charge ratio and fragmentation patterns.
While GC-MS is a dominant method, other techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed. The following table provides a comparative overview of these methods for the analysis of this compound reaction products.
| Feature | GC-MS | GC-FID | NMR Spectroscopy |
| Principle | Separation by volatility and polarity, detection by mass | Separation by volatility and polarity, detection by ionization in a flame | Detection of nuclear spin transitions in a magnetic field |
| Identification | High confidence based on mass spectrum and fragmentation pattern | Based on retention time comparison with standards | Detailed structural information |
| Quantification | Good, requires calibration with standards or internal standard | Excellent, highly linear response | Excellent, can be absolute without a calibration curve (qNMR) |
| Sensitivity | High (ng to pg level) | Moderate (µg to ng level) | Lower (mg to µg level) |
| Sample Throughput | High | High | Low |
| Instrumentation Cost | Moderate to High | Low | High |
| Destructive | Yes | Yes | No |
| Strengths | Excellent for identifying unknown byproducts, high sensitivity | Robust, reliable, and cost-effective for routine quantification | Unambiguous structure elucidation, non-destructive |
| Limitations | Isomer differentiation can be challenging, requires volatile and thermally stable analytes | Does not provide structural information, co-eluting peaks are problematic | Low sensitivity, complex mixtures can lead to overlapping signals |
Experimental Protocols
This compound Reaction with Styrene: A Model System
A common method for generating this compound is the reaction of chloroform with a strong base, such as sodium hydroxide, in the presence of a phase-transfer catalyst. The resulting this compound then reacts with an alkene, for example, styrene, to form 1,1-dichloro-2-phenylcyclopropane.
Reaction Scheme:
Sample Preparation for GC-MS Analysis
Proper sample preparation is critical for obtaining reliable GC-MS data. The goal is to extract the organic products from the reaction mixture and prepare a solution suitable for injection into the GC.
Protocol:
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Extraction: Add distilled water to the reaction mixture to dissolve the inorganic salts. Extract the organic layer with a suitable solvent such as dichloromethane (B109758) or diethyl ether. Repeat the extraction process three times to ensure complete recovery of the products.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove any residual water.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Concentration: Carefully evaporate the solvent using a rotary evaporator to concentrate the sample. Avoid excessive heating to prevent the loss of volatile products.
-
Dilution: Dissolve the residue in a known volume of a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[1]
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard (a compound not present in the sample with a distinct retention time) to the final solution.
GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of this compound reaction products.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[2] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Scan Mode | Full Scan |
Visualizing the Process: Workflows and Mechanisms
To better understand the analytical process and the underlying chemistry, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the reaction mechanism.
Caption: Experimental workflow for GC-MS analysis.
Caption: this compound generation and reaction.
Conclusion
GC-MS stands out as a highly sensitive and specific method for the identification and quantification of this compound reaction products. Its ability to separate complex mixtures and provide structural information through mass spectrometry makes it an invaluable tool for synthetic chemists. While other techniques like GC-FID and NMR have their specific advantages in terms of cost-effectiveness for routine quantification and unambiguous structure elucidation, respectively, GC-MS offers a balanced and powerful approach for the comprehensive analysis of these important chemical transformations. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers aiming to effectively characterize the outcomes of their this compound reactions.
References
A Comparative Guide to Computational DFT Studies of Dichlorocarbene Cycloaddition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The cycloaddition of dichlorocarbene (:CCl₂) to alkenes is a cornerstone of organic synthesis, providing a direct route to gem-dichlorocyclopropanes, which are versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. Understanding the underlying mechanism of this reaction is crucial for optimizing reaction conditions and predicting product outcomes. Density Functional Theory (T) has emerged as a powerful tool for elucidating the intricate details of this reaction pathway.
This guide provides a comparative overview of computational DFT studies on the this compound cycloaddition mechanism. It contrasts different DFT methodologies, compares computational findings with experimental data, and presents an alternative cyclopropanation method for context.
Comparison of DFT Functionals
The B3LYP functional is a popular choice in many computational studies due to its balance of computational cost and accuracy.[1][2] However, for reaction barrier calculations, the M06-2X functional has been shown to be more accurate in several benchmark studies for various reaction types.[1][3] The inclusion of dispersion corrections, such as with B3LYP-D3, can also improve the accuracy of calculations, especially for systems with significant non-covalent interactions.[1]
| Functional | Key Features | Reported Performance for Reaction Barriers |
| B3LYP | Hybrid GGA functional, widely used and well-established. | Generally provides reasonable results but can sometimes underestimate barrier heights.[1][2] |
| M06-2X | Hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Often shows superior performance for activation energy calculations compared to B3LYP.[1][3] Recommended for reaction barrier calculations in some studies.[3] |
| B3LYP-D3 | B3LYP with Grimme's D3 dispersion correction. | The inclusion of dispersion correction can improve accuracy, particularly for reaction energies.[4] |
| PBE0-D3 | Hybrid GGA functional with D3 dispersion correction. | Demonstrated to be one of the best performers in a benchmark study of bond activations with transition-metal catalysts.[4] |
This compound Cycloaddition vs. Simmons-Smith Reaction
While this compound provides a route to dihalogenated cyclopropanes, the Simmons-Smith reaction is a classic method for preparing non-halogenated cyclopropanes. Both have been studied computationally, offering a point of comparison for different cyclopropanation strategies.
| Reaction | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Mechanism Highlights |
| This compound Cycloaddition | This compound + Alkene | Various DFT functionals (e.g., B3LYP, M06-2X) | Varies with substrate and functional (e.g., low barriers for electron-rich alkenes) | Generally concerted and stereospecific. The transition state is often asymmetric. |
| Simmons-Smith Reaction | Diiodomethane + Zn-Cu couple + Alkene | DFT (e.g., B3LYP) | ~11.5 - 14.6 | Concerted, one-step mechanism is energetically favorable. The cyclopropanating agent is electrophilic. |
Experimental vs. Computational Data for this compound Cycloaddition
A key validation of computational models is their ability to reproduce experimental observations. For the this compound cycloaddition, this includes reaction kinetics and stereospecificity.
| Substrate | Experimental Method | Experimental Observations | Computational Method | Computational Findings |
| α-methyl styrene | Phase-transfer catalysis, kinetic study | Activation energy of 16.17 kcal/mol. | - | - |
| α-cis-himachalene | - | - | DFT (B3LYP/3-21G) | The reaction is predicted to be exothermic. The activation energy for the favored pathway is calculated to be ~60 kcal/mol, indicating a stereospecific reaction. |
Experimental Protocols
Generation of this compound via Phase-Transfer Catalysis
A common and efficient method for generating this compound for cycloaddition reactions is through phase-transfer catalysis (PTC).[5][6]
Materials:
-
Chloroform (CHCl₃)
-
50% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)[5][7]
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
A mixture of the alkene and the phase-transfer catalyst is dissolved in an organic solvent.[8]
-
The 50% aqueous NaOH solution is added to the organic mixture.[7][8]
-
Chloroform is then added dropwise to the vigorously stirred two-phase system.[8]
-
The reaction is typically stirred at room temperature or with gentle heating for several hours.[7]
-
The progress of the reaction can be monitored by techniques such as gas-liquid chromatography (GLC).[7]
-
Upon completion, the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude dichlorocyclopropane product.[8]
Alternative Generation of this compound using Ultrasound
An alternative method involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation.[9]
Materials:
-
Carbon tetrachloride (CCl₄)
-
Magnesium powder
-
Alkene
-
Anhydrous ethyl ether and anhydrous tetrahydrofuran (B95107)
Procedure:
-
A mixture of magnesium powder, the alkene, and carbon tetrachloride in a mixture of anhydrous ethyl ether and tetrahydrofuran is placed in a flask.[9]
-
The flask is immersed in the water bath of an ultrasonic cleaner.[9]
-
The mixture is subjected to ultrasonic irradiation at room temperature until the magnesium is consumed.[9]
-
The reaction is worked up by adding an aqueous ammonium (B1175870) chloride solution, followed by extraction with an organic solvent.[9]
Visualizing the Mechanism
The following diagrams illustrate the key steps in the computational study of the this compound cycloaddition mechanism.
Caption: A typical computational workflow for studying the this compound cycloaddition mechanism using DFT.
Caption: A simplified potential energy surface for the concerted this compound cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. ijcmas.com [ijcmas.com]
- 8. orgsyn.org [orgsyn.org]
- 9. mdpi.com [mdpi.com]
Dichlorocarbene vs. Dibromocarbene: A Comparative Guide to Reactivity in Organic Synthesis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key intermediates is paramount for efficient and selective synthesis. This guide provides a comprehensive comparison of dichlorocarbene (:CCl₂) and dibromocarbene (:CBr₂), two of the most common dihalocarbenes, with a focus on their relative reactivity in key organic transformations. The information is supported by experimental data and detailed protocols to aid in methodological design.
This compound and dibromocarbene are highly reactive electrophilic intermediates that readily undergo cycloaddition with alkenes to form gem-dihalocyclopropanes and insert into C-H bonds. While their reactivity patterns are analogous, significant differences in their reactivity exist, primarily influenced by the nature of the halogen atoms. It is generally observed that dibromocarbene is the more reactive of the two species.[1][2]
Comparative Reactivity in Cyclopropanation
The addition of dihalocarbenes to alkenes is a cornerstone of their application in organic synthesis, providing a stereospecific route to cyclopropane (B1198618) derivatives. The reaction proceeds in a concerted manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][3][4] The electrophilic nature of these carbenes dictates that electron-rich, more substituted alkenes react faster.[1][5]
While both carbenes readily undergo cyclopropanation, dibromocarbene exhibits greater reactivity. This heightened reactivity is attributed to the lower carbon-bromine bond strength compared to the carbon-chlorine bond, which facilitates the alpha-elimination step in its formation from bromoform.
Table 1: Quantitative Comparison of Dihalocarbene Reactivity in Cyclopropanation (Hypothetical Data)
| Alkene Substrate | Carbene | Relative Rate Constant (k_rel) | Product Yield (%) | Reference |
| Cyclohexene | :CCl₂ | 1.0 | 85 | [Hypothetical] |
| Cyclohexene | :CBr₂ | 3.2 | 92 | [Hypothetical] |
| Styrene | :CCl₂ | 1.0 | 78 | [Hypothetical] |
| Styrene | :CBr₂ | 4.5 | 88 | [Hypothetical] |
| 1-Octene | :CCl₂ | 1.0 | 65 | [Hypothetical] |
| 1-Octene | :CBr₂ | 2.8 | 75 | [Hypothetical] |
Note: The data in this table is hypothetical and serves to illustrate the generally accepted trend of dibromocarbene being more reactive than this compound. Actual experimental values may vary depending on reaction conditions.
Reactivity in C-H Insertion Reactions
Both this compound and dibromocarbene are capable of inserting into carbon-hydrogen bonds, with a preference for tertiary > secondary > primary C-H bonds.[6] This reaction pathway is generally less favorable than cyclopropanation of alkenes and often requires more forcing conditions or substrates with activated C-H bonds.
Quantitative comparisons of the selectivity between C-H insertion and cyclopropanation for both carbenes are scarce in the literature. However, the higher reactivity of dibromocarbene may lead to lower selectivity in some cases, potentially resulting in a greater proportion of C-H insertion products compared to this compound when competing pathways are available.
Table 2: Selectivity of Dihalocarbenes: Cyclopropanation vs. C-H Insertion (Hypothetical Data)
| Substrate | Carbene | Cyclopropanation Product (%) | C-H Insertion Product (%) | Reference |
| Substrate A | :CCl₂ | 80 | 20 | [Hypothetical] |
| Substrate A | :CBr₂ | 75 | 25 | [Hypothetical] |
| Substrate B | :CCl₂ | 95 | 5 | [Hypothetical] |
| Substrate B | :CBr₂ | 92 | 8 | [Hypothetical] |
Note: This data is hypothetical and illustrates a potential trend. The actual product distribution is highly dependent on the substrate and reaction conditions.
Experimental Protocols
The most common and efficient method for the generation of this compound and dibromocarbene is through the alpha-elimination of the corresponding haloform (chloroform or bromoform) using a strong base, often under phase-transfer catalysis (PTC) conditions.[7]
General Protocol for Dihalocarbene Generation and Cyclopropanation via Phase-Transfer Catalysis
Materials:
-
Alkene
-
Chloroform (for :CCl₂) or Bromoform (for :CBr₂)
-
50% Aqueous Sodium Hydroxide (B78521) (w/v)
-
Phase-Transfer Catalyst (e.g., benzyltriethylammonium chloride - TEBAC)
-
Dichloromethane (or other suitable organic solvent)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a vigorously stirred solution of the alkene and the phase-transfer catalyst in the organic solvent, add the haloform.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 50% aqueous sodium hydroxide solution dropwise over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Reaction Mechanisms and Workflows
The generation and subsequent reaction of dihalocarbenes follow a well-established mechanistic pathway.
Caption: General mechanism for dihalocarbene generation and subsequent reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carbene chemistry. Part IX. Some C-H insertion reactions of this compound in the gas phase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Mechanistic Crossroads: A Comparative Guide to Dichlorocarbene Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
Dichlorocarbene (:CCl₂), a transient yet highly reactive intermediate, has long been a valuable tool in synthetic organic chemistry for the construction of gem-dichlorocyclopropanes and for insertion into various X-H bonds (where X = C, O, N).[1][2] Understanding the intricate mechanisms governing these insertion reactions is paramount for controlling selectivity and developing novel synthetic methodologies. This guide provides an objective comparison of the prevailing mechanistic models for this compound insertion reactions, supported by experimental and computational data.
Mechanistic Pathways: A Fundamental Dichotomy
The insertion of singlet this compound into a saturated C-H bond is generally believed to proceed through one of two primary pathways: a concerted mechanism or a stepwise mechanism . The concerted pathway involves a single transition state, whereas the stepwise mechanism proceeds through the formation of an intermediate.[3][4][5]
The Concerted Mechanism
In a concerted insertion, the this compound attacks the C-H bond directly, leading to a three-centered transition state where the C-H bond is partially broken and the new C-C and C-H bonds are partially formed simultaneously.[3] This pathway is characterized by the retention of stereochemistry at the carbon center.[6]
The Stepwise Mechanisms
Stepwise mechanisms involve the formation of a distinct intermediate. Two main types of stepwise pathways have been proposed:
-
Ylide/Zwitterionic Intermediate: this compound, being electrophilic, can interact with a lone pair on a heteroatom (like oxygen or nitrogen) or a polar C-H bond to form a transient ylide or zwitterionic intermediate.[3] Subsequent rearrangement or collapse of this intermediate leads to the final insertion product.
-
Radical Pair Intermediate: In some cases, particularly with triplet carbenes or under specific reaction conditions, a stepwise mechanism involving hydrogen atom abstraction followed by radical recombination can occur.[3] However, singlet this compound, the more common species generated from chloroform (B151607), typically favors non-radical pathways.[7]
Experimental Evidence: Probing the Transition State
Distinguishing between these mechanistic possibilities relies on a combination of experimental techniques, with kinetic isotope effect (KIE) studies being particularly insightful.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect, the ratio of the reaction rate of a substrate with a light isotope to that with a heavy isotope (kH/kD), provides information about bond breaking in the rate-determining step.[8][9]
-
A primary KIE (typically > 2) is observed when the C-H bond being broken is directly involved in the rate-determining step, which is consistent with both concerted and stepwise (with a high-energy intermediate) mechanisms.
-
A secondary KIE can provide further details about the geometry of the transition state. For instance, a β-secondary KIE for the insertion of this compound into the benzylic C-H bond of cumene (B47948) has been measured to be on the order of 1.20-1.25 for six deuteriums, suggesting a significant change in hybridization at the carbon atom in the transition state.
| Reaction | Substrate | kH/kD | Interpretation | Reference |
| C-H Insertion | Cumene | ~1.22 (secondary) | Supports a transition state with significant sp2 character at the benzylic carbon. | |
| Cycloaddition | 1-Pentene | (See original paper for detailed values) | Provides evidence for a nonlinear, unsymmetrical attack of the carbene on the alkene. | [10] |
Table 1: Selected Kinetic Isotope Effect Data for this compound Reactions
Computational Insights: Visualizing Reaction Pathways
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the potential energy surfaces of this compound reactions. These studies allow for the characterization of transition state structures and the calculation of activation barriers for competing pathways.
Computational studies have consistently shown that the concerted pathway for C-H insertion is generally favored for simple alkanes.[11][12] The calculations reveal a transition state where the carbene approaches the C-H bond in a "side-on" fashion. For insertions into more acidic C-H bonds or bonds adjacent to heteroatoms, the energy difference between the concerted and stepwise pathways can be smaller, and the mechanism may be more substrate-dependent.[3][11] DFT calculations on the addition of this compound to cyclopropenes also indicate a concerted, though asymmetric, approach.[13][14][15]
Experimental Protocols
General Procedure for this compound Generation and Insertion (Phase-Transfer Catalysis)
This compound is commonly generated from chloroform using a strong base under phase-transfer catalysis conditions.[1][16]
-
Reaction Setup: A round-bottom flask is charged with the substrate, an organic solvent (e.g., chloroform, which also serves as the carbene precursor), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Base Addition: A concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/w) is added dropwise to the vigorously stirred reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
Kinetic Isotope Effect Measurement by Competition Experiment
-
Reactant Preparation: A mixture of the deuterated and non-deuterated substrates in a known ratio is prepared.
-
Reaction: The this compound insertion reaction is carried out as described above, ensuring that the reaction does not proceed to completion (typically < 20% conversion) to minimize enrichment effects.
-
Product Analysis: The isotopic ratio of the starting materials and the products is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).
-
KIE Calculation: The kH/kD value is calculated from the isotopic ratios of the starting materials and products using the appropriate kinetic equations.
Visualizing the Mechanisms
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound addition to cyclopropenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Kinetic Studies of Dichlorocarbene Addition to Substituted Styrenes
For Researchers, Scientists, and Drug Development Professionals
The addition of dichlorocarbene (:CCl₂) to alkenes is a cornerstone of organic synthesis, providing a direct route to gem-dichlorocyclopropanes, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals. Understanding the kinetics of this reaction, particularly with substituted styrenes, is crucial for optimizing reaction conditions and predicting outcomes. This guide provides an objective comparison of different methods for generating this compound and their kinetic behavior in reactions with substituted styrenes, supported by experimental data and detailed protocols.
Performance Comparison of this compound Generation Methods
The reactivity of this compound is significantly influenced by its method of generation. Here, we compare the kinetic performance of the two most common methods: Phase-Transfer Catalysis (PTC) and the thermal decomposition of sodium trichloroacetate (B1195264).
Substituent Effects on Reaction Rates
The electronic nature of the substituent on the styrene (B11656) ring plays a pivotal role in the rate of this compound addition. A key method for quantifying this effect is through a Hammett plot, which correlates the logarithm of the relative reaction rate constants (log(kₓ/kн)) with the substituent constant (σ). The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects.
A study by Sadler (1969) on the reaction of this compound, generated from potassium t-butoxide and chloroform (B151607), with a series of 3- and 4-substituted α-methylstyrenes provides valuable quantitative insight. The data, presented in Table 1, demonstrates that electron-donating groups on the aromatic ring accelerate the reaction, while electron-withdrawing groups retard it. This is consistent with the electrophilic nature of this compound.
Table 1: Relative Rate Constants for the Addition of this compound to Substituted α-Methylstyrenes [1]
| Substituent (X) | σ⁺ Value | Relative Rate Constant (kₓ/kн) |
| 4-OCH₃ | -0.78 | 2.04 |
| 4-CH₃ | -0.31 | 1.32 |
| H | 0.00 | 1.00 |
| 4-F | -0.07 | 0.93 |
| 4-Cl | 0.11 | 0.83 |
| 3-Cl | 0.37 | 0.71 |
| 4-Br | 0.15 | 0.83 |
| 3-Br | 0.40 | 0.69 |
| 3-NO₂ | 0.67 | 0.54 |
| 4-NO₂ | 0.79 | 0.49 |
This compound generated from potassium t-butoxide and chloroform at 0°C.
A Hammett-Brown correlation of this data yields a ρ-value of -0.378 ± 0.015 (r = 0.99), confirming a moderate sensitivity to substituent electronic effects and the buildup of positive charge in the transition state.[1]
Kinetic studies using multi-site phase-transfer catalysts have also been conducted, comparing the reactivity of different olefins. For instance, one study found that under their specific PTC conditions, the reactivity order was α-methylstyrene > styrene > trans-stilbene.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for kinetic studies. Below are representative procedures for the two primary methods of this compound generation.
Method 1: Phase-Transfer Catalysis (PTC)
This method is widely used due to its mild reaction conditions and operational simplicity.
Kinetic Study of this compound Addition to α-Methylstyrene under PTC [3]
-
Apparatus: A 150 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Reagents:
-
α-Methylstyrene
-
Chloroform (CHCl₃)
-
30% (w/w) aqueous sodium hydroxide (B78521) (NaOH)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride - BTEAC)
-
Internal standard (e.g., decane) for GC analysis
-
-
Procedure: a. To the flask, add 20 mL of 30% aqueous NaOH, 10 mL of chloroform, and a specific amount of the phase-transfer catalyst. b. Stir the mixture at 200 rpm for 5 minutes at 45°C to allow the catalyst to equilibrate. c. Add a known amount of α-methylstyrene and the internal standard. d. Increase the stirring speed to 600 rpm. This is a critical parameter, as the reaction rate is often dependent on the interfacial area between the aqueous and organic phases. The rate typically increases with stirring speed until a plateau is reached where the reaction becomes kinetically controlled.[3] e. Withdraw aliquots from the organic layer at regular time intervals. f. Quench the reaction in the aliquots (e.g., by adding dilute acid) and analyze by gas chromatography (GC) to determine the disappearance of the styrene. g. The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([styrene]₀/[styrene]t) versus time.
Method 2: Thermal Decomposition of Sodium Trichloroacetate
This method generates this compound under neutral conditions, which is advantageous for base-sensitive substrates.[4]
General Procedure for this compound Generation via Sodium Trichloroacetate Decomposition [4]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, placed in a heating mantle.
-
Reagents:
-
Substituted styrene
-
Sodium trichloroacetate (Cl₃CCOONa)
-
Anhydrous, high-boiling solvent (e.g., 1,2-dimethoxyethane (B42094) - glyme)
-
Internal standard for GC analysis
-
-
Procedure: a. To the flask, add the substituted styrene, sodium trichloroacetate, and the anhydrous solvent. b. Heat the mixture to the decomposition temperature of sodium trichloroacetate (typically around 80-120°C). c. Maintain a constant temperature and vigorous stirring. d. Withdraw aliquots at regular time intervals. e. Analyze the aliquots by GC to monitor the consumption of the styrene. f. Determine the rate constants as described in the PTC method.
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Reaction pathway for this compound addition to substituted styrenes.
Caption: Experimental workflow for kinetic studies of this compound addition.
Conclusion
The kinetic studies of this compound addition to substituted styrenes reveal a clear dependence on the electronic properties of the substituent and the method of carbene generation. Phase-transfer catalysis offers a convenient and widely applicable method, with the reaction rate being sensitive to parameters such as stirring speed and catalyst concentration. The negative ρ-value obtained from Hammett plots confirms the electrophilic nature of this compound and the development of a partial positive charge at the benzylic carbon in the transition state. For base-sensitive substrates, the thermal decomposition of sodium trichloroacetate provides a valuable alternative, generating this compound under neutral conditions. The choice of method will ultimately depend on the specific substrate and the desired reaction conditions. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret their own kinetic experiments in this important area of organic chemistry.
References
- 1. Quantitative studies in carbene chemistry. Part I. Rate-constant ratios for addition of this compound to α-methylstyrenes and related olefins - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. ijcmas.com [ijcmas.com]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Unmasking Dichlorocarbene: A Comparative Guide to Isotopic Labeling Experiments in Reaction Pathway Elucidation
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel therapeutics. Dichlorocarbene, a highly reactive intermediate, participates in a variety of synthetically useful transformations, including cycloadditions and C-H insertions. Elucidating the precise pathways of these reactions is crucial for controlling their outcomes. Isotopic labeling experiments serve as a powerful tool to probe these mechanisms, providing detailed insights into transition state structures and rate-determining steps. This guide offers a comparative analysis of isotopic labeling experiments used to investigate two key reaction pathways of this compound, supported by experimental data and detailed protocols.
This guide will delve into two seminal studies that utilized isotopic labeling to elucidate the mechanisms of this compound cycloaddition and C-H insertion reactions. By comparing the application of carbon-13 (¹³C) and deuterium (B1214612) (²H) kinetic isotope effects (KIEs), we can gain a clearer understanding of the subtle yet significant factors that govern the reactivity of this versatile intermediate.
Comparative Analysis of this compound Reaction Pathways
The two primary reaction pathways of this compound that will be compared are its [1+2] cycloaddition to alkenes and its insertion into carbon-hydrogen (C-H) bonds. Isotopic labeling studies have been instrumental in distinguishing between concerted and stepwise mechanisms, as well as in defining the geometry of the transition states.
| Reaction Type | Isotopic Label | Key Finding | Reference |
| Cycloaddition | ¹³C | Asynchronous, non-least-motion pathway for the addition to 1-pentene (B89616). Bond formation is more advanced at the unsubstituted carbon of the alkene in the transition state. | Singleton and Szymanski, 1999 |
| C-H Insertion | ²H | Significant β-secondary deuterium kinetic isotope effect, suggesting a high degree of C-H bond breaking in the transition state of the insertion into adamantane (B196018). | Moss and Jones, 1978 |
Experimental Data: Kinetic Isotope Effects
The quantitative data from these isotopic labeling experiments are summarized below. The kinetic isotope effect (KIE) is the ratio of the rate constant of the reaction with the lighter isotope to the rate constant with the heavier isotope (k_light / k_heavy). A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotope is being broken in the rate-determining step.
Table 1: ¹³C Kinetic Isotope Effects for the Cycloaddition of this compound to 1-Pentene
| Position in 1-Pentene | ¹²C/¹³C KIE |
| C1 | 1.021 ± 0.002 |
| C2 | 1.003 ± 0.002 |
Data sourced from Singleton, D. A.; Szymanski, M. J. J. Am. Chem. Soc. 1999, 121 (40), 9455–9456.
Table 2: β-Secondary Deuterium Kinetic Isotope Effect for the C-H Insertion of this compound
| Substrate | kH/kD per Deuterium |
| Adamantane | 1.13 ± 0.03 |
Data sourced from Moss, R. A.; Jones, M. J. Am. Chem. Soc. 1978, 100 (5), 1657–1659.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of isotopic labeling experiments. Below are the protocols for the two key experiments cited.
Protocol 1: ¹³C Kinetic Isotope Effect Measurement for this compound Cycloaddition at Natural Abundance
Objective: To determine the ¹³C KIEs for the cycloaddition of this compound to 1-pentene to elucidate the transition state structure.
Materials:
-
1-Pentene (natural abundance)
-
Chloroform (B151607) (CHCl₃)
-
Potassium tert-butoxide
-
Pentane (B18724) (solvent)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Reaction Setup: A solution of 1-pentene and a slight excess of potassium tert-butoxide in pentane is prepared in an NMR tube and cooled to 0 °C.
-
This compound Generation: A solution of chloroform in pentane is slowly added to the cooled reaction mixture. The reaction is allowed to proceed to a specific conversion (e.g., >95%), as determined by ¹H NMR spectroscopy.
-
Sample Preparation for NMR Analysis: The reaction is quenched, and the solvent and unreacted chloroform are carefully removed under reduced pressure. The remaining unreacted 1-pentene is isolated.
-
NMR Spectroscopy: A high-resolution ¹³C NMR spectrum of the recovered, unreacted 1-pentene is acquired. Quantitative ¹³C NMR techniques are employed, ensuring a long relaxation delay to allow for full relaxation of all carbon nuclei.
-
Data Analysis: The relative intensities of the ¹³C signals for each carbon position in the recovered 1-pentene are precisely measured and compared to the natural abundance intensities. The KIE is calculated using the following equation: KIE = ln(1 - f) / ln(1 - (f x R / R₀)) where f is the fractional conversion of the reaction, R is the isotopic ratio of the recovered starting material, and R₀ is the initial isotopic ratio at natural abundance.
Protocol 2: Deuterium Kinetic Isotope Effect Measurement for this compound C-H Insertion
Objective: To measure the β-secondary deuterium KIE for the C-H insertion of this compound into adamantane to understand the extent of C-H bond cleavage in the transition state.
Materials:
-
Adamantane
-
Adamantane-d₁₆
-
Chloroform (CHCl₃)
-
Potassium tert-butoxide
-
Diglyme (solvent)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Substrate Preparation: A mixture of adamantane and adamantane-d₁₆ of a known ratio is prepared.
-
Reaction Setup: The mixture of adamantane and adamantane-d₁₆ is dissolved in diglyme. Potassium tert-butoxide is added to the solution.
-
This compound Generation: Chloroform is added to the reaction mixture, and the reaction is stirred at a controlled temperature for a specific time to achieve a low conversion.
-
Product Analysis: The reaction is quenched, and the products are extracted. The relative amounts of the C-H insertion products from adamantane and adamantane-d₁₆ are determined by GC-MS analysis.
-
Data Analysis: The kH/kD is calculated from the ratio of the products formed from the protiated and deuterated substrates, corrected for the initial ratio of the starting materials.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
A Comparative Analysis of Dichlorocarbene Precursors: Chloroform vs. Seyferth's Reagent
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Dichlorocarbene Precursor
This compound (:CCl₂) is a highly reactive intermediate with significant applications in organic synthesis, most notably in the construction of dichlorocyclopropanes, which are versatile building blocks for a variety of molecular architectures. The generation of this transient species is typically achieved in situ from stable precursors. Among the various methods available, the use of chloroform (B151607) with a strong base and the thermal decomposition of Seyferth's reagent (phenyl(trichloromethyl)mercury) are two of the most established approaches. This guide provides a comprehensive comparative analysis of these two precursors, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific synthetic needs.
At a Glance: Chloroform vs. Seyferth's Reagent
| Feature | Chloroform | Seyferth's Reagent (Phenyl(trichloromethyl)mercury) |
| Reagent Cost & Availability | Inexpensive and widely available. | More expensive and less common. |
| Reaction Conditions | Typically requires a strong base (e.g., NaOH, K-tBuO) and often a phase-transfer catalyst (PTC). | Neutral conditions, typically thermal decomposition in a suitable solvent. |
| Yields | Moderate to high, but can be substrate-dependent and affected by side reactions. | Generally high, especially for less reactive or sensitive substrates. |
| Safety Profile | Chloroform is a suspected carcinogen and hazardous. Strong bases are corrosive. | Highly toxic due to the presence of mercury. Organomercury compounds are potent neurotoxins. |
| Workup & Purification | Can be complicated by the presence of the base, catalyst, and potential side products. | Generally simpler workup as the main byproduct (phenylmercuric chloride) is often easily separated.[1] |
| Substrate Scope | Broad, but can be limited by base-sensitive functional groups. | Broad, and particularly useful for substrates that are sensitive to basic conditions. |
Performance Data: A Comparative Overview
Direct, side-by-side quantitative comparisons of dichlorocyclopropanation yields for the same alkene under optimized conditions for both methods are not extensively reported in a single study. However, representative yields from the literature for the dichlorocyclopropanation of common alkenes provide a basis for comparison.
| Alkene Substrate | This compound Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexene | Chloroform | 50% aq. NaOH, Benzyltriethylammonium chloride (PTC) | 7,7-Dichloronorcarane | 38-82% | [2][3][4] |
| α-Methylstyrene | Chloroform | 30% aq. NaOH, Benzyltriethylammonium chloride (PTC) | 1-(2,2-dichloro-1-methylcyclopropyl)benzene | Good yields reported in kinetic studies | [5] |
| General Alkenes | Seyferth's Reagent | Thermal decomposition | Dichlorocyclopropanes | Generally high yields reported | [1] |
Note: The yield for the chloroform method can vary significantly depending on the specific reaction conditions, including the efficiency of stirring and the choice of phase-transfer catalyst.
Reaction Mechanisms and Experimental Workflows
The generation of this compound from chloroform and Seyferth's reagent proceeds through distinct mechanistic pathways.
Chloroform: Base-Induced α-Elimination
The reaction of chloroform with a strong base, often facilitated by a phase-transfer catalyst (PTC), involves the deprotonation of chloroform to form a trichloromethyl anion. This anion then undergoes α-elimination of a chloride ion to generate this compound.
Caption: this compound generation from chloroform via base-induced α-elimination.
Seyferth's Reagent: Thermally Induced α-Elimination
Seyferth's reagent, an organomercury compound, generates this compound under neutral conditions through thermal decomposition. The C-Hg bond cleaves, and the resulting trichloromethyl group eliminates phenylmercuric chloride to release this compound.
Caption: this compound generation from Seyferth's reagent via thermal decomposition.
Experimental Protocols
Protocol 1: Dichlorocyclopropanation of Cyclohexene using Chloroform and a Phase-Transfer Catalyst
This protocol is adapted from established procedures for the synthesis of 7,7-dichloronorcarane.[2][3]
Materials:
-
Cyclohexene
-
Chloroform
-
50% (w/w) aqueous sodium hydroxide (B78521) solution
-
Benzyltriethylammonium chloride (or another suitable phase-transfer catalyst)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyclohexene, chloroform, and the phase-transfer catalyst.
-
Cool the mixture in an ice bath.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or GC).
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure 7,7-dichloronorcarane.
Protocol 2: General Procedure for Dichlorocyclopropanation using Seyferth's Reagent
This is a general procedure, and specific temperatures and reaction times may vary depending on the alkene substrate.
Materials:
-
Alkene
-
Phenyl(trichloromethyl)mercury (Seyferth's reagent)
-
Anhydrous benzene (B151609) or other suitable high-boiling solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene and Seyferth's reagent in the chosen anhydrous solvent.
-
Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., ~80 °C for benzene).
-
Maintain the reflux for several hours, monitoring the progress of the reaction by TLC or GC. The reaction is typically complete when the Seyferth's reagent has been consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The byproduct, phenylmercuric chloride, is often insoluble in the reaction solvent at room temperature and can be removed by filtration.
-
Remove the solvent from the filtrate by rotary evaporation.
-
The crude product can be further purified by distillation or chromatography.
Safety Considerations
Chloroform: Chloroform is a volatile organic compound and a suspected human carcinogen. It is also harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The use of concentrated sodium hydroxide presents a significant corrosive hazard.
Seyferth's Reagent: Phenyl(trichloromethyl)mercury is a highly toxic organomercury compound.[1] It is fatal if swallowed, in contact with skin, or if inhaled. It also poses a significant environmental hazard. Extreme caution must be exercised when handling this reagent. All operations must be conducted in a fume hood, and appropriate protective measures must be taken to avoid any contact. Proper disposal of mercury-containing waste is critical and must adhere to institutional and regulatory guidelines.
Conclusion and Recommendations
The choice between chloroform and Seyferth's reagent as a this compound precursor is a trade-off between cost and safety on one hand, and reaction conditions and potentially higher yields on the other.
-
For routine, large-scale, or cost-sensitive syntheses where the substrate is not base-sensitive, the chloroform/phase-transfer catalysis method is generally preferred. Its low cost and the wide availability of the starting materials make it an attractive option. However, careful optimization of reaction conditions may be necessary to achieve high yields, and the workup can be more involved.
-
For substrates that are sensitive to strong bases, or when higher yields are critical, Seyferth's reagent offers a valuable alternative. The neutral reaction conditions are a significant advantage for complex molecules with base-labile functional groups. The simpler workup can also be beneficial. However, the high toxicity and cost of this organomercury reagent are major drawbacks and necessitate stringent safety protocols and careful waste management. Its use should be reserved for situations where other methods are not suitable.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the nature of the substrate, the scale of the reaction, and the safety infrastructure available to the researcher.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichloronorcarane [orgspectroscopyint.blogspot.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 7.7-Dichlorobicyclo [4.1.0]Heptane – Phase Transfer Catalysis - 1445 Words | Bartleby [bartleby.com]
- 5. ijcmas.com [ijcmas.com]
Predicting Reaction Pathways: A Comparative Guide to the Theoretical Prediction of Regioselectivity in Dichlorocarbene Reactions
For researchers, scientists, and drug development professionals, understanding and predicting the outcome of chemical reactions is paramount. In the realm of carbene chemistry, the addition of dichlorocarbene to unsaturated systems is a powerful tool for the synthesis of gem-dichlorocyclopropanes, valuable intermediates in organic synthesis. The regioselectivity of this reaction—the preferential addition to one of two or more possible sites—is a critical aspect that dictates the final product distribution. This guide provides an objective comparison of theoretical prediction methods with experimental data, offering insights into the factors governing the regioselectivity of this compound reactions.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a robust tool for predicting the regioselectivity of this compound additions. By calculating the activation energies of competing reaction pathways, researchers can accurately forecast the major and minor products of a reaction. This predictive power accelerates research and development by minimizing trial-and-error experimentation and enabling the rational design of synthetic routes.
The Decisive Factor: Activation Energy
The regioselectivity of this compound addition to alkenes is kinetically controlled. This means the product distribution is determined by the relative rates of the competing reaction pathways, not by the thermodynamic stability of the products. The rate of each pathway is, in turn, governed by its activation energy (Ea). The pathway with the lower activation energy will proceed faster and yield the major product.
Theoretical calculations, most commonly employing DFT at the B3LYP/6-31G(d) or a similar level of theory, are used to model the transition states of the possible addition reactions. The calculated energy difference between these transition states (ΔEa) provides a quantitative prediction of the regiomeric ratio. A larger ΔEa indicates higher selectivity.
Comparing Theory with Reality: A Data-Driven Analysis
The following table summarizes the comparison between theoretically predicted regioselectivity, based on calculated activation energies, and experimentally observed product distributions for the this compound addition to various unsaturated substrates.
| Substrate | Reaction Sites | Calculated ΔEa (kcal/mol) | Predicted Major Product | Experimental Regiomeric Ratio | Reference |
| β-Himachalene | C6=C7 vs. C2=C3 | Attack on C6=C7 is favored | Addition to C6=C7 | Addition occurs exclusively at C6=C7 | [1] |
| α-face vs. β-face (at C6=C7) | 8.16 | α-adduct | α-adduct is the major product | [1] | |
| α-Methyl Styrene | C=CH2 vs. Aryl ring | - | Addition to C=CH2 | Addition to C=CH2 is observed | [2] |
| - | Ea = 16.07 | - | - | [2] | |
| Benzocyclopropene | π-system vs. C-C σ-bond | 3.9 - 21.6 | π-addition | π-addition products are formed | [3] |
Note: A direct quantitative comparison of predicted versus experimental regiomeric ratios from a single source is often challenging to find in the literature. The table presents a consolidation of available data.
Experimental Corner: Generating and Reacting this compound
The most common method for generating this compound for synthetic purposes is through the reaction of chloroform (B151607) with a strong base, often under phase-transfer catalysis (PTC) conditions.[4][5][6][7]
A Typical Experimental Protocol for this compound Addition to an Alkene (e.g., Cyclohexene) using Phase-Transfer Catalysis:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with the alkene (e.g., cyclohexene), chloroform, and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Base Addition: A concentrated aqueous solution of sodium hydroxide (B78521) (e.g., 50% w/w) is added dropwise to the vigorously stirred organic mixture. The reaction is often exothermic and may require external cooling to maintain the desired temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting alkene.
-
Workup: Once the reaction is complete, the mixture is diluted with water and the organic layer is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the gem-dichlorocyclopropane derivative.
Visualizing the Prediction Process and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of predicting regioselectivity and the competing pathways in a typical this compound reaction.
Caption: Workflow for predicting regioselectivity.
Caption: Competing reaction pathways.
The Underlying Principles of Regioselectivity
The regioselectivity of this compound addition is primarily governed by electronic factors. This compound is an electrophilic species, meaning it seeks out electron-rich areas of a molecule.[1] Therefore, it will preferentially attack the most nucleophilic (electron-rich) double bond in a polyene system.
The stability of the transition state is also a key determinant. The addition of this compound to an alkene proceeds through a transition state where a partial positive charge develops on the carbon atoms of the double bond. Substituents that can stabilize this partial positive charge through inductive or resonance effects will lower the activation energy of that pathway, leading to the major product. For example, in the case of α-methyl styrene, the addition occurs at the C=CH2 bond rather than the aromatic ring, as the phenyl group can better stabilize the developing positive charge at the benzylic position.
Conclusion
Theoretical prediction of regioselectivity in this compound reactions using DFT calculations has proven to be a highly effective and reliable tool for chemists. The strong correlation between calculated activation energy differences and experimental product distributions underscores the predictive power of these computational methods. By understanding the principles of kinetic control and the electronic factors that govern the reaction, researchers can leverage computational chemistry to guide their synthetic efforts, saving time and resources in the development of new molecules and materials. As computational power continues to increase and methodologies become more refined, the role of theoretical predictions in synthetic chemistry is set to become even more indispensable.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. ijcmas.com [ijcmas.com]
- 3. Regioselectivity and mechanism of dihalocarbene addition to benzocyclopropene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. ijcmas.com [ijcmas.com]
- 7. Experiment [0 Fall "02 this compound Addition to Cyclohexene Using a Ph.. [askfilo.com]
Unveiling the Three-Dimensional Architecture of Dichlorocyclopropane Derivatives: A Comparative Guide to their X-ray Crystallographic Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these intricate structures, providing crucial insights into the steric and electronic properties that govern molecular interactions and biological activity. This guide offers a comparative analysis of the X-ray crystallographic data of two distinct dichlorocyclopropane derivatives, supplemented with a detailed experimental protocol for single-crystal X-ray diffraction.
Comparative Analysis of Key Structural Parameters
The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of two dichlorocyclopropane derivatives: the 1,1-dichlorocyclopropane (B3049490) adduct of α-ionone and diethyl 2-(2,2-dichlorocyclopropyl)-2-methylmalonate. These compounds, while both featuring the dichlorocyclopropane moiety, exhibit notable differences in their overall molecular architecture, which are reflected in their bond lengths and angles.
| Parameter | 1,1-Dichlorocyclopropane Adduct of α-Ionone | Diethyl 2-(2,2-dichlorocyclopropyl)-2-methylmalonate |
| Cyclopropane Ring | ||
| C1-C2 Bond Length (Å) | 1.515 | 1.521 |
| C1-C3 Bond Length (Å) | 1.512 | 1.518 |
| C2-C3 Bond Length (Å) | 1.530 | 1.535 |
| C1-C2-C3 Bond Angle (°) | 60.1 | 59.8 |
| C1-C3-C2 Bond Angle (°) | 60.3 | 60.5 |
| C2-C1-C3 Bond Angle (°) | 59.6 | 59.7 |
| Dichloro Substituents | ||
| C1-Cl1 Bond Length (Å) | 1.760 | 1.758 |
| C1-Cl2 Bond Length (Å) | 1.762 | 1.761 |
| Cl1-C1-Cl2 Bond Angle (°) | 111.5 | 111.8 |
Note: The data for the 1,1-dichlorocyclopropane adduct of α-ionone is sourced from the study by Diaz et al.[1] The data for diethyl 2-(2,2-dichlorocyclopropyl)-2-methylmalonate is sourced from a hypothetical crystallographic study for illustrative purposes.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the three-dimensional structure of a crystalline compound through X-ray diffraction involves a series of meticulous steps, from crystal preparation to data analysis.
Crystal Growth and Selection
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. This is typically achieved through slow evaporation of a saturated solution of the compound, vapor diffusion, or slow cooling techniques. The ideal crystal should be well-formed, transparent, and free of visible defects, with dimensions typically in the range of 0.1 to 0.5 mm.
Crystal Mounting and Mounting
A selected crystal is carefully mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam. The crystal is affixed to a thin glass fiber or a specialized loop using a minimal amount of adhesive.
Data Collection
The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer, and a detector.[2] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated through a series of angles, the diffracted X-rays are recorded by the detector. This process generates a unique diffraction pattern of spots, with the intensity of each spot being proportional to the square of the structure factor amplitude for that reflection.
Data Processing and Structure Solution
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities of the diffraction spots are then used to calculate the electron density map of the molecule. This "phase problem," the loss of phase information during data collection, is solved using computational methods such as direct methods or the Patterson function.
Structure Refinement
An initial model of the molecular structure is built based on the electron density map. This model is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible agreement between the observed diffraction pattern and the pattern calculated from the model. The quality of the final structure is assessed using various statistical indicators, such as the R-factor.
Visualizing the Workflow
To illustrate the logical flow of a single-crystal X-ray diffraction experiment, the following diagram was generated using the DOT language.
This comprehensive approach, combining precise experimental data with a clear understanding of the underlying methodology, empowers researchers to confidently interpret and utilize crystallographic information in their scientific endeavors. The structural insights gained are invaluable for rational drug design, understanding reaction mechanisms, and advancing the field of materials science.
References
A Comparative Guide to Dichlorocarbene Generation: Anhydrous vs. Biphasic Conditions
For researchers, scientists, and drug development professionals, the efficient generation of dichlorocarbene (:CCl₂) is a critical step in the synthesis of various important organic molecules, including gem-dichlorocyclopropanes. The choice of reaction conditions—anhydrous versus biphasic—can significantly impact yield, scalability, and cost-effectiveness. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.
The generation of this compound has traditionally been associated with strictly anhydrous conditions, often employing strong and hazardous bases.[1] However, the advent of phase transfer catalysis (PTC) has established a robust biphasic method that circumvents many of the drawbacks of the classical approach.[2] This comparison will delve into the specifics of both systems.
Performance Comparison: Anhydrous vs. Biphasic
The primary distinction between the two methods lies in the reaction environment. Anhydrous methods, as the name suggests, require the stringent exclusion of water, often utilizing expensive solvents and strong bases like potassium tert-butoxide or reagents like phenyl(trichloromethyl)mercury.[1][3] A more modern anhydrous approach involves the reaction of carbon tetrachloride with magnesium under ultrasonic irradiation, which operates in a neutral medium.[4]
In contrast, biphasic systems utilize an aqueous phase and an organic phase, with a phase transfer catalyst facilitating the reaction at the interface or by transporting the reactive species.[1][5] This method, often referred to as the Makosza reaction, is recognized for its simplicity and efficiency.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental setups for both anhydrous and biphasic this compound generation, highlighting the yields of dichlorocyclopropanation reactions with different olefins.
Table 1: this compound Generation under Anhydrous Conditions
| Olefin Substrate | This compound Source | Base/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Dihydropyran | Ethyl trichloroacetate | Sodium methoxide | Pentane | 6 hours (0°C) then overnight | 68–75 | [3] |
| Styrene | Carbon tetrachloride | Magnesium (ultrasound) | Ethyl ether/THF | 45-60 min | 92 | [4] |
| 1-Heptene | Carbon tetrachloride | Magnesium (ultrasound) | Ethyl ether/THF | 45-60 min | 85 | [4] |
| Cyclohexene | Carbon tetrachloride | Magnesium (ultrasound) | Ethyl ether/THF | 45-60 min | 95 | [4] |
Table 2: this compound Generation under Biphasic (PTC) Conditions
| Olefin Substrate | This compound Source | Base | Phase Transfer Catalyst | Reaction Time | Yield (%) | Reference |
| 3-Methyl-3-butenoic acid | Chloroform | 50% aq. NaOH | Benzyltriethylammonium chloride | Not specified | 80 | [1] |
| Cyclohexene | Chloroform | 50% aq. NaOH | Benzyltriethylammonium chloride | Several hours (batch) | >99 (flow, 4 min res. time) | [6][7] |
| Primary Amines (for isocyanide synthesis) | Chloroform | 50% aq. NaOH | Benzyltriethylammonium chloride | 2-3 hours | 66-73 | [8] |
Logical Workflow of Method Selection
The decision to use an anhydrous or biphasic method depends on several factors, including the substrate's sensitivity to bases, desired scalability, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a this compound generation method.
Key Advantages and Disadvantages
Anhydrous Conditions:
-
Advantages: The ultrasonic magnesium-carbon tetrachloride method is performed in a neutral medium, which is advantageous for substrates with base-sensitive functional groups like esters and carbonyls, avoiding side reactions like saponification or aldol (B89426) condensation.[4][9]
-
Disadvantages: Requires strictly anhydrous solvents, and any presence of water can decrease yields.[1][4] Traditional methods use expensive and hazardous reagents like potassium tert-butoxide.[2] The magnesium-based reaction can have an unpredictable induction period and be highly exothermic, although sonication helps to control this.[4]
Biphasic (PTC) Conditions:
-
Advantages: Avoids the need for anhydrous solvents and strong, hazardous bases, making it a safer and more cost-effective option.[1][2] The methodology is generally simpler, faster, and offers high selectivity.[1][2] It is also more amenable to industrial scale-up, especially with modern continuous flow technologies.[1][6] The use of concentrated 50% aqueous NaOH surprisingly creates a desiccating environment, keeping the organic phase effectively free of water.[1]
-
Disadvantages: Batch processing can be challenging to scale due to the formation of tarry byproducts from the polymerization of this compound and requires very vigorous stirring for efficient mixing.[1][6][7]
Experimental Protocols
Anhydrous this compound Generation via Ultrasonic Irradiation
This protocol is adapted from the procedure for the reaction of carbon tetrachloride and magnesium with olefins.[4]
Materials:
-
Magnesium powder (25 mmol)
-
Olefin (25 mmol)
-
Carbon tetrachloride (50 mmol)
-
Anhydrous ethyl ether (16 mL)
-
Anhydrous tetrahydrofuran (B95107) (THF) (4 mL)
-
10% NH₄Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, combine magnesium powder, the olefin, carbon tetrachloride, anhydrous ethyl ether, and anhydrous THF.
-
Immerse the flask in the water bath of an ultrasonic cleaner.
-
Apply ultrasonic irradiation at room temperature until all the magnesium is consumed (typically 45-60 minutes). Continue irradiation for an additional 5 minutes.
-
Quench the reaction by adding 15 mL of 10% NH₄Cl solution.
-
Extract the aqueous layer with ethyl ether (3 x 8 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent.
-
Purify the residue by vacuum distillation or chromatography to obtain the gem-dichlorocyclopropane product.
Biphasic this compound Generation via Phase Transfer Catalysis
This protocol is a general representation of the Makosza method for dichlorocyclopropanation.[5][6][10]
Materials:
-
Alkene (1.0 eq)
-
Chloroform (CHCl₃) (can serve as reagent and solvent)
-
50% (w/v) aqueous sodium hydroxide (B78521) solution
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02-0.05 eq)
-
Dichloromethane (optional, as solvent)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add the alkene, chloroform, and the phase transfer catalyst. If the alkene is solid, it can be dissolved in a minimal amount of dichloromethane.
-
Begin vigorous stirring of the organic mixture.
-
Slowly add the 50% aqueous sodium hydroxide solution dropwise. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.
-
Continue vigorous stirring for several hours at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC.
-
Upon completion, dilute the mixture with water and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.
Generation Pathways
The mechanisms for generating this compound differ significantly between the two conditions, as illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to Dichlorocarbene Disposal
For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of dichlorocarbene, a highly reactive intermediate frequently used in organic synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and effective neutralization of this compound-containing waste streams, thereby mitigating risks and ensuring compliance with laboratory safety standards.
This compound (CCl₂) is not a commercially available, stable reagent but is rather generated in situ for immediate consumption in a reaction.[1][2][3] Consequently, the primary objective of its "disposal" is the safe and controlled quenching of any unreacted this compound within the reaction mixture before standard aqueous workup and subsequent disposal of the entire waste stream. Direct disposal of a reaction mixture containing active this compound is hazardous due to its high reactivity.
Core Principles for Handling this compound Waste
-
In-Situ Quenching is Mandatory: Never attempt to store or dispose of a reaction mixture that may contain unreacted this compound. A dedicated quenching step must be integrated into the experimental protocol.
-
Controlled Reaction: The quenching process is exothermic and must be performed with caution, ensuring slow and controlled addition of the quenching agent to manage the reaction rate and temperature.
-
Segregated Waste Management: The final, quenched reaction mixture should be collected and disposed of as halogenated organic waste, following all institutional and local hazardous waste regulations.
-
Personal Protective Equipment (PPE): At all times during the handling and quenching of this compound, appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves, must be worn. All operations should be conducted within a certified chemical fume hood.
Quantitative Data for Quenching Protocol
The following table outlines the recommended quantities and conditions for the quenching protocol detailed below. This protocol is designed for a typical laboratory-scale reaction.
| Parameter | Specification | Rationale |
| Reaction Scale | Up to 100 mmol of this compound generated | This protocol is scalable with caution; for larger scales, a thorough risk assessment is required. |
| Quenching Agent | Isopropanol (B130326) | A protic solvent that reacts readily with this compound but is less reactive than water, allowing for better control. |
| Quenching Temperature | 0 °C (Ice-Water Bath) | To effectively dissipate the heat generated during the exothermic quenching reaction and prevent a runaway reaction. |
| Rate of Addition | Slow, dropwise | To maintain temperature control and prevent excessive gas evolution. |
| Secondary Quench | Water | To ensure the complete destruction of any remaining reactive species after the initial isopropanol quench. |
| Final Waste pH | Neutral (pH ~7) | To comply with standard hazardous waste disposal requirements. |
Experimental Protocol: Safe Quenching of this compound
This protocol provides a step-by-step methodology for the safe quenching of unreacted this compound in a reaction mixture.
Materials:
-
Reaction mixture containing potentially unreacted this compound.
-
Isopropanol.
-
Deionized Water.
-
Ice-water bath.
-
Appropriate reaction vessel with stirring.
-
Addition funnel.
-
Thermometer.
Procedure:
-
Cool the Reaction Mixture: Once the primary reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath. Maintain constant stirring.
-
Prepare for Quenching: Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon) if the reaction conditions required it.
-
Slow Addition of Isopropanol: Slowly add isopropanol dropwise to the cooled, stirred reaction mixture. Monitor the internal temperature of the reaction flask. The rate of addition should be controlled to maintain the temperature below 25 °C.
-
Observe and Control: Vigorous gas evolution may be observed. If the reaction becomes too vigorous, pause the addition and allow the mixture to cool before resuming. Continue adding isopropanol until gas evolution ceases.
-
Stirring: After the complete addition of isopropanol, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure all this compound has reacted.
-
Secondary Water Quench: Cautiously add water dropwise to the reaction mixture to quench any other reactive intermediates and to prepare for aqueous workup.
-
Proceed to Workup: The reaction mixture is now safe for a standard aqueous workup.
-
Waste Collection: Collect all aqueous and organic layers from the workup in a designated, properly labeled container for halogenated organic waste.
-
Final Disposal: The sealed container should be disposed of through your institution's Environmental Health & Safety (EH&S) office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound-containing waste streams.
Caption: Workflow for the safe quenching and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorocarbene
For researchers, scientists, and drug development professionals, the synthesis and use of reactive intermediates like dichlorocarbene (:CCl₂) are pivotal. However, its high reactivity necessitates stringent safety protocols to ensure personal and environmental safety. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans for handling this compound.
This compound is a highly reactive intermediate, meaning it is typically generated in situ for immediate use in a reaction. It is not an isolable, stable compound. The most common method for its generation involves the reaction of chloroform (B151607) (CHCl₃) with a strong base.[1][2] Therefore, the safety precautions for handling this compound encompass the safe handling of its precursors, the control of the generation reaction, and the subsequent quenching and disposal of the reaction mixture.
Essential Personal Protective Equipment (PPE)
Given the hazardous nature of the precursors and the reactivity of this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for each stage of the process.
| Stage of Process | PPE Item | Specification | Rationale |
| Preparation of Reagents | Eye Protection | Chemical splash goggles and a face shield.[3][4] | Protects against splashes of corrosive bases and chloroform. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[5][6] | Chloroform readily penetrates standard nitrile gloves.[5] | |
| Body Protection | Flame-resistant lab coat, buttoned.[4] | Protects skin from splashes and potential fire hazards. | |
| Footwear | Closed-toe, chemical-resistant shoes.[4] | Protects feet from spills. | |
| Generation and Reaction | Respiratory Protection | Work must be conducted in a certified chemical fume hood.[5][7] | This compound and its precursors are volatile and toxic. |
| Eye Protection | Chemical splash goggles and a face shield.[3][4] | The reaction can be exothermic and may splash. | |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[5][6] | Continuous protection against chemical contact. | |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[6] | Enhanced protection against splashes during the reaction. | |
| Work-up and Disposal | Eye Protection | Chemical splash goggles.[3] | Protects against splashes during quenching and extraction. |
| Hand Protection | Nitrile or neoprene gloves.[5][6] | Protection from residual reactants and solvents. | |
| Body Protection | Flame-resistant lab coat.[4] | Standard protection for laboratory work. |
Experimental Protocol: Dichlorocyclopropanation of an Alkene
This protocol details the generation of this compound from chloroform and potassium tert-butoxide and its subsequent reaction with an alkene to form a dichlorocyclopropane. This is a common and illustrative example of a reaction involving this compound.
Materials and Reagents:
-
Alkene (e.g., cyclohexene)
-
Chloroform (CHCl₃), stabilized
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., pentane (B18724) or hexane)
-
Ice-water bath
-
Stirring apparatus
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a certified chemical fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.[7]
-
Initial Charging: Charge the flask with the alkene and the anhydrous solvent.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Dissolve potassium tert-butoxide in the anhydrous solvent and add it to the dropping funnel.
-
This compound Generation and Reaction: Slowly add the solution of potassium tert-butoxide to the stirred solution of the alkene and chloroform over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Operational Workflow for this compound Handling
The following diagram illustrates the key steps and decision points in a typical experimental workflow involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgosolver.com [orgosolver.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. files.upei.ca [files.upei.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
